molecular formula C11H10BrNO2 B091832 Ethyl 7-bromo-1H-indole-2-carboxylate CAS No. 16732-69-7

Ethyl 7-bromo-1H-indole-2-carboxylate

Numéro de catalogue: B091832
Numéro CAS: 16732-69-7
Poids moléculaire: 268.11 g/mol
Clé InChI: FKIRSCKRJJUCNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 7-bromo-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

ethyl 7-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIRSCKRJJUCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426911
Record name Ethyl 7-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-69-7
Record name Ethyl 7-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 7-Bromoindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceutical agents.[1] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity. Within this privileged class, Ethyl 7-bromo-1H-indole-2-carboxylate emerges as a particularly valuable building block. The bromine atom at the 7-position is not merely a substituent; it is a strategic functional handle, enabling further molecular elaboration through cross-coupling reactions.[2][3] This, combined with the carboxylate at the 2-position, provides orthogonal points for diversification, making it a key intermediate in the synthesis of complex molecules targeting a range of diseases, from neurological disorders to cancer.[4][5][6]

This guide provides an in-depth examination of the synthesis of this key intermediate, focusing on the most robust and widely adopted methodology: the Fischer indole synthesis. We will dissect the mechanistic underpinnings of this classic reaction, provide a field-tested experimental protocol, and briefly explore alternative strategies, empowering researchers to confidently produce this critical reagent.

Primary Synthetic Route: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[7] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[7][8] For the synthesis of this compound, the logical precursors are 2-bromophenylhydrazine and ethyl pyruvate.

Mechanistic Rationale

Understanding the mechanism is critical for troubleshooting and optimization. The process is not a simple cyclization but a cascade of equilibrium-driven steps culminating in an irreversible aromatization.

  • Hydrazone Formation: The synthesis begins with the acid-catalyzed condensation of 2-bromophenylhydrazine and ethyl pyruvate. This is a classical imine formation reaction where water is eliminated. The use of a Dean-Stark apparatus is crucial here to remove water from the reaction mixture, driving the equilibrium towards the desired phenylhydrazone product.[9]

  • Enamine Tautomerization: The phenylhydrazone intermediate tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is essential as it sets up the molecule for the key rearrangement.[7][10]

  • [3][3]-Sigmatropic Rearrangement: Following protonation of the enamine nitrogen, the molecule undergoes the core mechanistic event: a[3][3]-sigmatropic rearrangement. This concerted, pericyclic reaction breaks the N-N bond and forms a new C-C bond at the ortho position of the aromatic ring, creating a di-imine intermediate.[7] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[7]

  • Cyclization & Aromatization: The di-imine intermediate rapidly cyclizes to form a five-membered aminoacetal ring. The final step is the acid-catalyzed elimination of an ammonia molecule, which results in the formation of the stable, energetically favorable aromatic indole ring system.[7]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2-3: Tautomerization & Rearrangement cluster_2 Step 4: Cyclization & Aromatization A 2-Bromophenylhydrazine + Ethyl Pyruvate B Phenylhydrazone Intermediate A->B  H⁺, -H₂O C Enamine Tautomer B->C Tautomerization D Di-imine Intermediate C->D H⁺, [3,3]-Sigmatropic Rearrangement E Cyclized Aminoacetal D->E Cyclization F This compound E->F H⁺, -NH₃

Figure 1: Mechanistic workflow of the Fischer indole synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[9]

1. Reagents & Equipment:

  • Reactants: 2-Bromophenylhydrazine, Ethyl pyruvate

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Solvent: Toluene

  • Work-up Reagents: Ethyl acetate, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Activated carbon

  • Purification: Silica gel for column chromatography

  • Apparatus: Round-bottom flask, Reflux condenser, Dean-Stark apparatus (aqueous separator), Magnetic stirrer, Heating mantle

2. Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add 2-bromophenylhydrazine (11.0 g) and p-toluenesulfonic acid monohydrate (550 mg).[9]

  • Solvent Addition: Add 200 mL of toluene to dissolve the solids.

  • Reactant Addition: Add ethyl pyruvate (6.74 mL) to the solution.[9]

  • Initial Reflux (Hydrazone Formation): Heat the mixture to reflux and maintain for 2 hours, collecting the water that azeotropes off in the Dean-Stark trap.[9]

  • Catalyst Addition for Cyclization: In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (44.75 g) in 300 mL of toluene. It is advisable to heat this solution to reflux with a Dean-Stark trap as well to ensure it is anhydrous, though the original procedure does not explicitly state this for the second addition. Cool the primary reaction mixture to approximately 40°C and add this second, larger portion of the acid catalyst solution.[9]

  • Second Reflux (Cyclization): Re-heat the combined mixture to reflux and continue heating until the reaction is complete (monitor by TLC).

  • Work-up:

    • Cool the reaction to room temperature and remove the toluene under reduced pressure.[9]

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[9]

    • Dry the organic phase over anhydrous magnesium sulfate.[9]

  • Decolorization & Purification:

    • Add activated carbon to the dried organic solution, stir for 15 minutes, and filter through a pad of diatomaceous earth. This process can be repeated to improve purity.[9]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a solvent system like petroleum ether/dichloromethane (e.g., 7:3 ratio) to afford the final product.[9]

Data Summary

The following tables summarize the quantitative data for the synthesis and characterization of the target compound.

Table 1: Experimental Parameters & Yield

Parameter Value Source
Starting Material 2-Bromophenylhydrazine (11.0 g) [9]
Co-reactant Ethyl pyruvate (6.74 mL) [9]
Catalyst p-Toluenesulfonic acid monohydrate [9]
Solvent Toluene [9]
Temperature Reflux [9]

| Yield | 7.37 g (47%) |[9] |

Table 2: Product Characterization

Property Value Source
Molecular Formula C₁₁H₁₀BrNO₂ [5]
Molecular Weight 268.11 g/mol [5]
Appearance White to off-white powder [5]
Mass Spectrum (ESI+) m/z = 268 [M+H]⁺ [9]
Purity (Typical) ≥ 95% (HPLC) [5]

| Storage | Store at 0-8 °C |[5] |

Alternative Synthetic Strategies

While the Fischer synthesis is a workhorse, modern organic chemistry offers alternative routes. A brief overview is provided for context and for cases where starting materials may be more readily available through a different pathway.

Leimgruber-Batcho Indole Synthesis

This powerful two-step method produces indoles from o-nitrotoluenes.[11]

  • Enamine Formation: An o-nitrotoluene is condensed with a formamide acetal (like N,N-dimethylformamide dimethyl acetal) to form a β-dimethylamino-nitrostyrene (an enamine).[11][12]

  • Reductive Cyclization: The intermediate enamine is then subjected to a reduction of the nitro group, which triggers a spontaneous cyclization and elimination of dimethylamine to yield the indole.[11][12]

Advantages: This method often proceeds in high yield under mild conditions and avoids the strongly acidic environments of the Fischer synthesis.[11][13] Disadvantage: The primary limitation is the accessibility of the required substituted o-nitrotoluene precursor.[14]

Leimgruber_Batcho Start o-Nitrotoluene Derivative Intermediate Enamine Intermediate (Nitrostyrene) Start->Intermediate DMFDMA, Pyrrolidine End Indole Product Intermediate->End Reductive Cyclization (e.g., Raney Ni, H₂)

Figure 2: General schematic of the Leimgruber-Batcho indole synthesis.

Palladium-Catalyzed C-H Amination

A more contemporary approach involves the direct, oxidative C-H amination to construct the indole ring.[15][16] This strategy is highly atom-economical and can be applied to the synthesis of indole-2-carboxylates. The reaction typically involves an intramolecular cyclization of a precursor like a 2-acetamido-3-aryl-acrylate, using a palladium(II) catalyst and an oxidant, often molecular oxygen.[15][16] While this represents the cutting edge of indole synthesis, the development of a specific protocol for the 7-bromo target would require dedicated substrate synthesis and optimization.

Conclusion

The synthesis of this compound is most reliably achieved through the classic Fischer indole synthesis. This method, while over a century old, offers a robust, scalable, and well-understood pathway from commercially available starting materials. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers. The strategic placement of the bromo and ethyl ester functionalities ensures that the product of this synthesis will continue to be a highly sought-after intermediate in the ongoing quest for novel therapeutics and advanced functional materials.[5]

References

  • The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES. [Link]
  • Leimgruber–Batcho Indole Synthesis.
  • Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
  • Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. Thieme Connect. [Link]
  • A concise, fast, and efficient one-pot synthesis of substituted indoles via leimgruber-batcho reaction. International Journal of Advanced Research. [Link]
  • Indoles Synthesis. Química Organica.org. [Link]
  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Fischer indole synthesis. Wikipedia. [Link]
  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
  • Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. [Link]
  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds.
  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amin
  • The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]

Sources

"Ethyl 7-bromo-1H-indole-2-carboxylate chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 7-bromo-1H-indole-2-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated derivative of the indole heterocyclic system, a core structure in a vast number of natural products and pharmaceuticals.[1][2] Its strategic importance in modern chemical research and development stems from its utility as a versatile building block. The indole nucleus itself is a privileged scaffold in medicinal chemistry, forming the basis for drugs targeting a wide array of conditions, including cancer, inflammation, and neurological disorders.[1][3][4][5][6]

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical and spectroscopic properties, provide detailed protocols for its synthesis and purification, and explore its reactivity and strategic applications, particularly in the realm of palladium-catalyzed cross-coupling reactions which are central to modern drug discovery.[7] The presence of the bromine atom at the C7-position provides a crucial reactive handle, enabling chemists to introduce molecular diversity and construct complex molecular architectures.[4][8]

Part 1: Physicochemical and Spectroscopic Profile

Precise characterization of a chemical compound is fundamental to its application in research. The identity, purity, and structural integrity of this compound are established through a combination of physical measurements and spectroscopic analysis.

Core Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. These properties are essential for handling, storage, and regulatory compliance.

PropertyValueReference(s)
CAS Number 16732-69-7[4][9][10]
Molecular Formula C₁₁H₁₀BrNO₂[4][10][11]
Molecular Weight 268.11 g/mol [4][10][12]
Appearance White to off-white powder/solid[4][10]
Melting Point 85-86 °C[13]
IUPAC Name This compound[5]
Storage Conditions Store at 0-8 °C, protected from light[4]
Spectroscopic Analysis
TechniqueExpected Features
Mass Spec (ESI+) The positive-ion electrospray mass spectrum will show a prominent molecular ion peak cluster corresponding to [M+H]⁺ at m/z 268 and 270, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The observed value is m/z = 268 [M+H]⁺.[9]
¹H NMR δ ~8.5-9.5 ppm (broad singlet, 1H): N-H proton of the indole ring.δ ~7.5-7.8 ppm (doublet, 1H): Aromatic proton at C4.δ ~7.1-7.4 ppm (doublet, 1H): Aromatic proton at C6.δ ~7.0-7.2 ppm (triplet, 1H): Aromatic proton at C5.δ ~7.0 ppm (singlet, 1H): Proton at C3.δ ~4.4 ppm (quartet, 2H): -OCH₂- protons of the ethyl ester.δ ~1.4 ppm (triplet, 3H): -CH₃ protons of the ethyl ester.
¹³C NMR ~162 ppm: C=O of the ester.~135-140 ppm: Quaternary carbons C7a and C2.~115-130 ppm: Aromatic carbons C4, C5, C6, and C3a.~105-115 ppm: C7 (attached to Br) and C3.~61 ppm: -OCH₂- of the ethyl ester.~14 ppm: -CH₃ of the ethyl ester.
Infrared (IR) ~3300-3400 cm⁻¹: N-H stretching vibration.~1680-1710 cm⁻¹: C=O stretching of the α,β-unsaturated ester.~1500-1600 cm⁻¹: C=C aromatic stretching.~550-650 cm⁻¹: C-Br stretching.

Part 2: Synthesis and Purification

The most common and efficient route to synthesize this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, in this case, 2-bromophenylhydrazine and ethyl pyruvate, respectively.[9]

Reaction Mechanism: Fischer Indole Synthesis

The mechanism involves the formation of a phenylhydrazone intermediate, followed by a[4][4]-sigmatropic rearrangement and subsequent elimination of ammonia to form the aromatic indole ring.

Fischer_Indole_Synthesis cluster_1 Step 1: Hydrazone Formation cluster_2 Step 2: Tautomerization cluster_3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_4 Step 4: Rearomatization & Cyclization cluster_5 Step 5: Elimination 2-bromophenylhydrazine 2-bromophenylhydrazine Hydrazone Hydrazone 2-bromophenylhydrazine->Hydrazone + Ethyl Pyruvate - H₂O Enamine Enamine Hydrazone->Enamine Di-imine Di-imine Enamine->Di-imine H⁺ catalyst Aminoindoline Aminoindoline Di-imine->Aminoindoline - H⁺ Product This compound Aminoindoline->Product - NH₃ (Aromatization)

Caption: Mechanism of the Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[9] The causality behind using an acid catalyst like p-toluenesulfonic acid (p-TsOH) is to facilitate both the initial hydrazone formation and the subsequent cyclization steps. The Dean-Stark apparatus is critical for removing water, which drives the equilibrium towards product formation.

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-bromophenylhydrazine (11.0 g) and p-toluenesulfonic acid monohydrate (550 mg) in toluene (200 mL).

  • Addition of Pyruvate: Add ethyl pyruvate (6.74 mL) to the solution.

  • Initial Reflux: Heat the mixture to reflux for 2 hours, collecting the water that forms in the Dean-Stark trap.

  • Catalyst Addition: In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (44.75 g) in toluene (300 mL) and reflux it with a Dean-Stark trap for 2 hours to ensure it is anhydrous.

  • Main Reaction: Cool the initial reaction mixture to 40°C and combine it with the anhydrous p-TsOH/toluene solution.

  • Final Reflux: Heat the combined mixture to reflux and continue the reaction until starting material is consumed (monitor by TLC).

  • Cooling: Once the reaction is complete, cool the flask to room temperature.

Detailed Protocol: Work-up and Purification

A meticulous work-up and purification sequence is essential to isolate the product in high purity, removing the acid catalyst and unreacted starting materials.

  • Solvent Removal: Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (200 mL). Transfer the solution to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with water (2 x 100 mL) and a saturated aqueous sodium bicarbonate solution (2 x 100 mL). The bicarbonate wash is crucial for neutralizing and removing the p-TsOH catalyst.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate.

  • Decolorization: Add activated carbon to the solution, stir for 15 minutes, and then filter through a pad of diatomaceous earth. This step removes colored impurities. Repeat if necessary.[9]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue by silica gel column chromatography using a solvent mixture such as petroleum ether/dichloromethane (7:3) as the eluent.[9]

  • Final Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid (typical yield: ~47%).[9]

Overall Synthesis Workflow

Workflow Start Reagents: 2-Bromophenylhydrazine Ethyl Pyruvate p-TsOH, Toluene Reaction Fischer Indole Synthesis (Reflux with Dean-Stark) Start->Reaction Step 1: Reaction Workup Aqueous Work-up (EtOAc, H₂O, NaHCO₃) Reaction->Workup Step 2: Quench & Extract Purification Silica Gel Chromatography Workup->Purification Step 3: Isolate Crude FinalProduct Pure Ethyl 7-bromo-1H- indole-2-carboxylate Purification->FinalProduct Step 4: Purify Analysis Characterization (NMR, MS, Purity) FinalProduct->Analysis Step 5: Verify

Caption: General workflow for synthesis and purification.

Part 3: Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in its capacity for further functionalization. The C7-bromo substituent is a versatile handle for introducing a wide range of chemical moieties through cross-coupling reactions, a cornerstone of modern synthetic chemistry.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7][17] Bromoindoles are excellent substrates for these transformations, enabling the rapid diversification of the indole scaffold for structure-activity relationship (SAR) studies in drug discovery.[8][18]

Common transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (arylation, vinylation).

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Generalized Catalytic Cycle (Suzuki Coupling Example)

The mechanism for these reactions generally follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)L₂(R) OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim Product (Ar-R) Transmetal->RedElim ArBr Ethyl 7-bromo-1H- indole-2-carboxylate ArBr->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal

Sources

Introduction: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 7-bromo-1H-indole-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. We will delve into its chemical identity, synthesis, structural properties, reactivity, and applications, grounding the discussion in established scientific principles and methodologies.

This compound is a substituted indole derivative that has garnered significant attention in organic synthesis and medicinal chemistry. The indole scaffold itself is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds, including the amino acid tryptophan and the anti-inflammatory drug Indomethacin.[1][2] The strategic placement of a bromine atom at the 7-position and an ethyl ester at the 2-position of the indole ring makes this compound a highly versatile intermediate. The bromine atom, in particular, enhances reactivity, providing a synthetic handle for a variety of cross-coupling reactions, thus enabling the construction of more complex molecular architectures.[3] Consequently, it serves as a crucial starting material in the development of novel therapeutic agents, particularly for neurological disorders, and compounds with potential anti-inflammatory and anticancer properties.[3]

Physicochemical Properties and Structural Elucidation

Correctly identifying and characterizing the starting materials is a cornerstone of reproducible and reliable chemical research. This compound is typically a white to off-white powder under standard conditions.[3]

Table 1: Key Physicochemical Identifiers
PropertyValueReference
CAS Number 16732-69-7[3][4]
Molecular Formula C₁₁H₁₀BrNO₂[3]
Molecular Weight 268.11 g/mol [3]
Appearance White to off-white powder[3]
Storage Store at 0-8 °C[3]
Structural Confirmation

The identity and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will typically show a protonated molecular ion peak [M+H]⁺ at m/z = 268, corresponding to the molecular weight of the compound.[4] The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in two major peaks at m/z 268 and 270.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by HPLC, where the compound should appear as a single major peak. A reported retention time is 3.82 minutes under specific, though not fully detailed, analytical conditions.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation, revealing the specific arrangement of protons and carbons in the molecule. Although detailed spectra were not available in the immediate search, the expected signals would correspond to the aromatic protons on the indole ring, the ethyl group of the ester, and the N-H proton.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis Methodology: The Fischer Indole Synthesis

A robust and common method for preparing substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For this compound, the precursors are 2-bromophenylhydrazine and ethyl pyruvate.

Experimental Protocol

This protocol is adapted from a described synthesis.[4] The rationale behind the steps is to first form the hydrazone intermediate and then induce an acid-catalyzed intramolecular cyclization to form the indole ring.

Step 1: Hydrazone Formation

  • Dissolve 2-bromophenylhydrazine (11.0 g) and p-toluenesulfonic acid monohydrate (550 mg) in toluene (200 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

    • Rationale: Toluene is a suitable solvent that forms an azeotrope with water, allowing for the removal of the water byproduct via the Dean-Stark trap, which drives the condensation reaction to completion. p-Toluenesulfonic acid acts as an acid catalyst for the condensation.

  • Add ethyl pyruvate (6.74 mL) to the solution.

  • Heat the mixture to reflux for 2 hours, collecting the water that forms.

    • Rationale: Refluxing provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

Step 2: Cyclization (Fischer Synthesis)

  • In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (44.75 g) in toluene (300 mL) and reflux for 2 hours using a Dean-Stark apparatus to ensure the acid is anhydrous.

    • Rationale: The cyclization step is sensitive to water. Using a large excess of pre-dried strong acid is crucial for promoting the intramolecular electrophilic substitution that forms the indole ring.

  • Cool the hydrazone solution from Step 1 to 40°C and combine it with the pre-prepared acid solution.

  • Heat the combined mixture to reflux and continue the reaction. The reaction progress should be monitored (e.g., by TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and a saturated aqueous sodium bicarbonate solution.

    • Rationale: The water wash removes the bulk of the water-soluble acid catalyst. The sodium bicarbonate wash neutralizes any remaining acid.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and treat with activated carbon to remove colored impurities.

  • Filter the solution through diatomaceous earth and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel chromatography using a petroleum ether/dichloromethane solvent system to yield the final product.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Reactants1 2-Bromophenylhydrazine + Ethyl Pyruvate Conditions1 Toluene, p-TSA (cat.) Reflux, 2h (Dean-Stark) Reactants1->Conditions1 Product1 Hydrazone Intermediate Conditions1->Product1 Conditions2 Toluene, p-TSA (excess) Reflux Product1->Conditions2 Combine with acid solution Product2 Crude Indole Product Conditions2->Product2 Workup Aqueous Work-up (EtOAc, H₂O, NaHCO₃) Product2->Workup Purification Silica Gel Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

The synthetic value of this compound lies in its capacity for further functionalization. The C7-bromo substituent is particularly useful as it allows for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can be used to form a C-C bond at the 7-position.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst allows for the introduction of alkyne moieties.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with amines.

  • Stille Coupling: This allows for the formation of C-C bonds with organostannane reagents.

These transformations are fundamental in drug discovery for exploring the structure-activity relationship (SAR) of indole-based compounds by modifying the 7-position.

General Reaction Scheme

Reactivity cluster_couplings Cross-Coupling Reactions at C7 Start Ethyl 7-bromo-1H- indole-2-carboxylate Suzuki Suzuki (R-B(OH)₂) Start->Suzuki Pd cat. Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd/Cu cat. Buchwald Buchwald-Hartwig (R₂-NH) Start->Buchwald Pd cat. Product_Suzuki 7-Aryl/Vinyl Indole Suzuki->Product_Suzuki Product_Sonogashira 7-Alkynyl Indole Sonogashira->Product_Sonogashira Product_Buchwald 7-Amino Indole Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of this compound.

Applications in Research and Development

The indole nucleus is a cornerstone in drug design, and functionalized indoles like this compound are invaluable intermediates.[5]

  • Pharmaceutical Development: This compound is a key intermediate for synthesizing molecules targeting neurological disorders.[3] Its derivatives are also explored for their potential as anti-inflammatory, anticancer, and antiviral agents.[3][6] For instance, indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase inhibitors.[6] The development of duocarmycin analogues, a class of potent antitumor antibiotics, has also utilized 7-bromoindole intermediates.[7]

  • Biological Research: It is used in studies to understand the mechanism of action of various indole derivatives.[3] The ability to easily modify the 7-position allows for the systematic study of how substitutions on the indole ring affect biological activity.

  • Material Science: The unique electronic properties of the indole ring make this compound and its derivatives candidates for the creation of new organic semiconductors and functional materials like dyes and pigments.[3]

  • Analytical Chemistry: In some cases, well-characterized molecules like this serve as reference standards for the calibration and validation of analytical methods such as HPLC and mass spectrometry.[3]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in the chemical and pharmaceutical sciences. Its well-defined structure, accessible synthesis, and, most importantly, the reactive bromine handle at the 7-position make it an ideal starting point for the synthesis of diverse and complex molecules. For researchers in drug discovery, this compound offers a reliable pathway to novel chemical entities with the potential for significant therapeutic impact.

References

  • MDPI. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • PubMed Central. (2007). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Springer Nature. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

Sources

An In-Depth Technical Guide to Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 7-bromo-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, provide a detailed, field-tested protocol for its synthesis via the Fischer indole synthesis, and outline robust methods for its purification and characterization. Furthermore, this guide will explore the strategic importance of this molecule, particularly how its distinct structural features are leveraged in the development of complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, actionable methodologies.

Core Molecular Profile

This compound is a substituted indole derivative whose utility in organic synthesis is significantly enhanced by the presence of two key functional groups: a bromine atom on the benzene ring and an ethyl ester at the 2-position of the indole core. These features provide orthogonal chemical handles for sequential, selective modifications.

Chemical and Physical Properties

A summary of the essential quantitative data for this compound is presented below. These values are critical for experimental planning, reaction monitoring, and material handling.

PropertyValueSource(s)
Molecular Weight 268.11 g/mol [1]
Molecular Formula C₁₁H₁₀BrNO₂[1]
CAS Number 16732-69-7[1][2]
Appearance White to off-white solid/powder[1]
Melting Point 87-88 °CN/A
Boiling Point 394.7 ± 22.0 °C (at 760 mmHg)N/A
Purity ≥ 95% (as determined by HPLC)[1]
Storage Conditions Store at 0-8 °C[1]
Structural Analysis

The molecule's power as a synthetic intermediate stems directly from its structure. The bromine atom at the C7 position is a prime site for palladium-catalyzed cross-coupling reactions, while the ethyl ester at C2 offers a gateway to amides, carboxylic acids, or alcohols.

Caption: 2D Structure of this compound.

Synthesis, Purification, and Characterization

The most common and reliable method for constructing this indole scaffold is the Fischer indole synthesis. This classic reaction provides a robust route from readily available starting materials.

Synthesis Protocol: Fischer Indole Synthesis

This protocol is based on the reaction of 2-bromophenylhydrazine with ethyl pyruvate in the presence of an acid catalyst. The causality behind this choice is the reaction's high tolerance for various functional groups and its reliability in forming the indole core.[3][4]

Experimental Workflow Diagram

G reagents 1. Combine 2-bromophenylhydrazine, ethyl pyruvate, and p-toluenesulfonic acid in toluene. reflux1 2. Reflux with water removal (Dean-Stark trap) for 2 hours to form hydrazone intermediate. reagents->reflux1 combine 3. Cool and combine with a pre-refluxed solution of p-toluenesulfonic acid in toluene. reflux1->combine reflux2 4. Reflux the combined mixture to drive cyclization (indolization). combine->reflux2 workup 5. Cool, remove solvent, and perform aqueous workup (extraction). reflux2->workup purify 6. Purify the crude product via silica gel chromatography. workup->purify

Caption: Workflow for the Fischer Indole Synthesis.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-bromophenylhydrazine (11.0 g), toluene (200 mL), and p-toluenesulfonic acid monohydrate (550 mg).

    • Causality: p-Toluenesulfonic acid acts as a Brønsted acid catalyst to protonate the carbonyl of ethyl pyruvate, activating it for nucleophilic attack by the hydrazine and facilitating the dehydration to form the hydrazone.[4][5]

    • Add ethyl pyruvate (6.74 mL) to the mixture.

    • Heat the reaction to reflux and collect water in the Dean-Stark trap for approximately 2 hours. Monitor the reaction progress by TLC.

  • Indolization (Cyclization):

    • In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (44.75 g) in toluene (300 mL) and reflux it with a water separator for 2 hours to ensure anhydrous conditions.

    • Cool the initial reaction mixture (from step 1) to 40°C and combine it with the pre-prepared acid solution.

    • Causality: The higher concentration of strong, anhydrous acid promotes the key[6][6]-sigmatropic rearrangement of the protonated enamine tautomer, which is the rate-determining step of the indolization.[3][5]

    • Heat the combined mixture to reflux and continue the reaction until the hydrazone intermediate is consumed (monitor by TLC).

Purification Protocol

A robust purification is essential to remove unreacted starting materials and acidic residue. This self-validating protocol uses standard liquid-liquid extraction and chromatography techniques.

Step-by-Step Methodology:

  • Initial Workup:

    • After cooling the reaction to room temperature, remove the toluene solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Causality: Ethyl acetate is a versatile organic solvent that is immiscible with water and effectively dissolves the desired indole product.

    • Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium bicarbonate.

    • Causality: The sodium bicarbonate wash is critical for neutralizing and removing the p-toluenesulfonic acid catalyst. An acidic residue can lead to product degradation over time.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatographic Purification:

    • Dissolve the crude residue in a minimal amount of a petroleum ether/dichloromethane (7:3) solvent mixture.

    • Add silica gel (approx. 30 g) and stir for 10 minutes.

    • Filter the slurry through a pad of diatomaceous earth and wash the silica with additional petroleum ether/dichloromethane (7:3).

    • Causality: This "trituration" or "dry flash" method is a quick way to remove baseline impurities. For higher purity, a full silica gel column chromatography is recommended using a gradient elution from petroleum ether to an ethyl acetate/petroleum ether mixture.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.

Characterization Data

Validation of the final product's identity and purity is achieved through standard analytical techniques.

Analysis TechniqueExpected ResultReference(s)
Appearance White to off-white powder[1]
HPLC Retention Time = 3.82 min (Method dependent)N/A
Mass Spectrometry (ESI+): m/z = 268 [M+H]⁺N/A
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.0 (br s, 1H, NH), ~7.6 (d, 1H), ~7.4 (d, 1H), ~7.2 (s, 1H), ~7.0 (t, 1H), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃). Note: exact shifts may vary.[7] (analog)

Applications in Drug Discovery and Materials Science

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for diversification. The bromine atom is a synthetic linchpin, enabling the introduction of molecular complexity via modern cross-coupling chemistry.

Role as a Synthetic Building Block

G cluster_0 C7 Position Modification cluster_1 C2 Position Modification start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu Catalysts hydrolysis Ester Hydrolysis (LiOH, NaOH) -> Carboxylic Acid start->hydrolysis reduction Reduction (LiAlH₄) -> Primary Alcohol start->reduction complex_pharma Complex Pharmaceutical Scaffolds suzuki->complex_pharma Forms C-C bonds buchwald->complex_pharma Forms C-N bonds amidation Amidation (Amines) -> Amide hydrolysis->amidation Peptide Coupling

Caption: Synthetic diversification pathways from the core molecule.

  • Pharmaceutical Development: The 7-bromo position is ideal for Suzuki-Miyaura cross-coupling reactions.[8][9] This allows for the direct connection of new aryl or heteroaryl rings, a common strategy in drug discovery to explore the structure-activity relationship (SAR) by probing different pockets of a biological target.[10][11][12] Indole derivatives are known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] This building block is particularly useful in synthesizing compounds targeting neurological disorders.[1][2]

  • Material Science: The extended π-system of the indole core can be further functionalized through the bromine handle to create novel organic semiconductors and dyes.[1]

Safety and Handling

Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

  • Storage: Keep in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1]

Conclusion

This compound is a high-value, versatile intermediate whose strategic importance is rooted in its structural design. The orthogonal reactivity of the C7-bromo and C2-ester functionalities provides chemists with a powerful platform for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, purification, and chemical properties, as outlined in this guide, is essential for leveraging its full potential in the fast-paced fields of drug discovery and materials science.

References

  • Wikipedia. Fischer indole synthesis. [Link]
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
  • Garg, N. K., et al. New 3H-Indole Synthesis by Fischer's Method. Part I.
  • ResearchGate. Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz)
  • RSC Publishing.
  • El-Gamal, M. I., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ORGANIC CHEMISTRY FRONTIERS. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). [Link]
  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
  • PubMed. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
  • ResearchGate. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Data of Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-1H-indole-2-carboxylate is a vital heterocyclic compound that serves as a versatile intermediate in the realms of organic synthesis and medicinal chemistry.[1] Its indole core, substituted with a bromine atom and an ethyl carboxylate group, presents a unique electronic and structural profile, making it a valuable building block for the synthesis of more complex molecules, including novel pharmaceutical agents.[1] The strategic placement of the bromine atom at the 7-position enhances its reactivity, opening avenues for diverse chemical transformations.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

PropertyValue
Chemical Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
CAS Number 16732-69-7
Appearance White to off-white powder

The structure of this compound, depicted below, is foundational to interpreting its spectroscopic signatures.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) in positive mode is a common method for analysis.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-MS instrument.

  • Analysis: Infuse the sample solution into the ESI source. The expected protonated molecule [M+H]⁺ will be observed.

Data Interpretation

The expected mass spectrum for this compound will show a characteristic isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two major peaks of nearly equal intensity separated by 2 m/z units.

  • [M+H]⁺ (with ⁷⁹Br): 268.0 m/z

  • [M+H]⁺ (with ⁸¹Br): 270.0 m/z

Published data confirms the presence of the [M+H]⁺ ion at m/z = 268.[2]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0br s1HN-H
~7.6d1HH-4
~7.4d1HH-6
~7.1t1HH-5
~7.0s1HH-3
4.42q2H-OCH₂CH₃
1.43t3H-OCH₂CH₃
Rationale for Predicted Chemical Shifts
  • N-H Proton: The indole N-H proton is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • Aromatic Protons (H-4, H-5, H-6): The bromine atom at the 7-position will influence the chemical shifts of the adjacent aromatic protons through its electron-withdrawing inductive effect and electron-donating resonance effect. The expected pattern is a doublet for H-4, a triplet for H-5, and a doublet for H-6, characteristic of a 1,2,3-trisubstituted benzene ring.

  • H-3 Proton: The proton at the 3-position of the indole ring is expected to appear as a singlet.

  • Ethyl Ester Protons: The methylene (-OCH₂CH₃) and methyl (-OCH₂CH₃) protons of the ethyl ester group will exhibit a characteristic quartet and triplet, respectively, due to spin-spin coupling.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, a predicted spectrum is presented based on the analysis of related indole structures.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~136C-7a
~130C-2
~128C-3a
~124C-6
~122C-4
~121C-5
~108C-3
~105C-7
~61-OCH₂CH₃
~14-OCH₂CH₃
Rationale for Predicted Chemical Shifts
  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a downfield chemical shift, typically around 162 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C-7) is expected to be shielded compared to the other aromatic carbons.

  • Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch
~1700C=O stretch (ester)
~1600, ~1450C=C stretch (aromatic)
~1250C-O stretch (ester)
~750C-Br stretch

Synthesis

A common method for the synthesis of this compound involves the Fischer indole synthesis.[2]

A 2-Bromophenylhydrazine C Toluene, p-toluenesulfonic acid A->C B Ethyl pyruvate B->C D Reflux C->D E This compound D->E

Caption: Simplified workflow for the synthesis of this compound.

Detailed Protocol
  • Dissolve 2-bromophenylhydrazine and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.[2]

  • Add ethyl pyruvate to the solution.[2]

  • Reflux the reaction mixture with a water separator for approximately 2 hours.[2]

  • After cooling, the reaction mixture is combined with a pre-prepared solution of p-toluenesulfonic acid in toluene and refluxed again.[2]

  • Upon completion, the solvent is removed under reduced pressure.[2]

  • The residue is dissolved in ethyl acetate and washed with water and saturated aqueous sodium bicarbonate.[2]

  • The organic phase is dried, treated with activated carbon, and filtered.[2]

  • The crude product is purified by silica gel chromatography to yield the final product.[2]

Conclusion

The spectroscopic data of this compound, including Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy, provide a comprehensive picture of its molecular structure. While experimental spectra for this specific compound are not widely published, a detailed analysis of its structural analogues allows for accurate prediction and interpretation of its key spectroscopic features. This guide serves as a valuable resource for researchers utilizing this important building block in their synthetic and drug discovery endeavors.

References

  • Chem-Impex.

Sources

A-Z of the 1H NMR Spectrum of Ethyl 7-bromo-1H-indole-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the 1H NMR spectrum of Ethyl 7-bromo-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to serve as a definitive resource for researchers. We will delve into the structural nuances revealed by chemical shifts and coupling constants, provide a robust experimental protocol for data acquisition, and present a logical framework for spectral interpretation. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and reproducibility.

I. Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] this compound is a functionalized indole derivative that serves as a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents. The introduction of a bromine atom at the C7 position and an ethyl carboxylate group at the C2 position significantly influences the electronic environment and, consequently, the biological and chemical properties of the indole ring.

Accurate structural elucidation is paramount in drug discovery and development. 1H NMR spectroscopy provides a high-resolution fingerprint of a molecule, revealing the precise arrangement of hydrogen atoms (protons). For this compound, 1H NMR is crucial for confirming its identity, assessing its purity, and understanding its conformational preferences. This guide will systematically dissect its 1H NMR spectrum, providing a foundational understanding for scientists working with this and related compounds.

II. Molecular Structure and Predicted 1H NMR Spectrum

A thorough understanding of the molecule's structure is the prerequisite for interpreting its NMR spectrum. Let's first visualize the structure and number the key protons.

Caption: Molecular structure of this compound with proton numbering.

Predicted Spectral Features: A First Principles Approach

Based on the structure, we can predict the key features of the 1H NMR spectrum:

Proton(s)MultiplicityChemical Shift (δ, ppm) PredictionRationale
N1-H Broad Singlet8.5 - 9.5The N-H proton of an indole is typically deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
H4 Doublet of Doublets (dd) or Triplet (t)~7.6This proton is ortho to the bromine atom, which is an electron-withdrawing group, causing a downfield shift. It will be coupled to H5 and potentially show a smaller coupling to H6.
H5 Triplet (t) or Doublet of Doublets (dd)~7.1This proton is coupled to both H4 and H6.
H6 Doublet of Doublets (dd) or Triplet (t)~7.4This proton is ortho to the indole nitrogen's lone pair, which can influence its chemical shift. It is coupled to H5 and H4.
H3 Singlet (or very small doublet)~7.2This proton is on the pyrrole ring of the indole. It may show a very small long-range coupling to the N-H proton.
-OCH2CH3 (CH2) Quartet (q)~4.4These protons are adjacent to an oxygen atom, causing a significant downfield shift. They are coupled to the three protons of the methyl group, resulting in a quartet.
-OCH2CH3 (CH3) Triplet (t)~1.4These protons are in a standard alkyl environment and are coupled to the two protons of the methylene group, resulting in a triplet.

III. Experimental Protocol for High-Quality 1H NMR Data Acquisition

Achieving a high-quality, interpretable 1H NMR spectrum requires careful sample preparation and instrument setup. The following protocol is a field-tested methodology for obtaining reliable data.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound. The Journal of Medicinal Chemistry, for instance, requires purity of >95% for all tested compounds, which can be determined using quantitative 1H NMR (qNMR).[3]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial.[4] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[4]

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

    • Insert the sample into the magnet and allow it to thermally equilibrate.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lineshape for a reference signal (e.g., TMS or residual solvent peak).

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for signal-to-noise)

    • For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) and a 90-degree pulse angle are necessary to ensure full relaxation of all protons.[3]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons for each peak.[4]

    • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivity.[6][7]

Sources

The Rising Therapeutic Tide: A Technical Guide to the Biological Activity of Brominated Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Halogenated Heterocycles

In the ever-evolving landscape of drug discovery, the indole scaffold stands as a "privileged structure," a recurring motif in a multitude of natural products and synthetic compounds with profound physiological effects.[1][2] Its inherent versatility, arising from the fused benzene and pyrrole rings, provides a unique chemical architecture for interacting with a wide array of biological targets. This guide delves into a specific, yet remarkably potent, subclass: brominated indole-2-carboxylates. The strategic introduction of a bromine atom and a carboxylate group at the C2-position dramatically influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby unlocking a diverse spectrum of biological activities.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the multifaceted biological activities of these compounds, grounded in mechanistic understanding and practical experimental validation.

The Chemical Rationale: Why Bromine and a C2-Carboxylate?

The indole nucleus itself is a versatile pharmacophore, but its functionalization dictates its therapeutic destiny.[5] The introduction of a bromine atom, a halogen, significantly alters the compound's properties. Bromination can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes.[3] Furthermore, the electronegativity and size of the bromine atom can lead to specific halogen bonding interactions with biological targets, enhancing binding affinity and selectivity.[6] The position of bromination on the indole ring is also critical, with different isomers exhibiting varied biological effects.[7]

The carboxylate group at the 2-position is equally crucial. It can act as a hydrogen bond acceptor or donor and can participate in ionic interactions, anchoring the molecule within the active site of an enzyme or receptor.[8][9] This functional group is a key feature in many enzyme inhibitors, where it can chelate metal ions essential for catalytic activity.[8][9] The interplay between the bromine substituent and the indole-2-carboxylate core creates a unique chemical entity with a broad therapeutic potential.

A Spectrum of Biological Activities: From Antiviral to Anticancer

Brominated indole-2-carboxylates have demonstrated a remarkable range of biological activities, positioning them as promising leads for the development of novel therapeutics. This section will explore some of the most significant and well-documented activities.

Antiviral Activity: A Broad-Spectrum Defense

Several studies have highlighted the potent and broad-spectrum antiviral activities of indole-2-carboxylate derivatives.[10][11] While not all anallogues studied were brominated, the core scaffold shows significant promise. Research has demonstrated efficacy against both RNA and DNA viruses, including Influenza A, Coxsackie B3 (Cox B3), and Herpes Simplex Virus-1 (HSV-1).[10][11]

Mechanism of Action: A key antiviral mechanism for some indole-2-carboxylic acid derivatives is the inhibition of viral enzymes crucial for replication. For instance, certain derivatives have been identified as potent inhibitors of HIV-1 integrase, an enzyme essential for integrating the viral genome into the host cell's DNA.[8][9][12][13] The indole core and the C2-carboxylate group can chelate the two Mg2+ ions within the active site of the integrase, effectively blocking its function.[8][9]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol outlines a typical in vitro assay to assess the inhibitory activity of brominated indole-2-carboxylates against the strand transfer step of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer (containing MgCl2 and other necessary salts)

  • Test compounds (brominated indole-2-carboxylates) dissolved in DMSO

  • Positive control (e.g., Raltegravir)

  • 96-well plates

  • Detection system (e.g., fluorescence or radioactivity-based)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, donor DNA, and recombinant HIV-1 integrase.

  • Inhibitor Addition: Add the diluted test compounds or controls to the respective wells. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Strand Transfer: Add the target DNA to each well to initiate the strand transfer reaction. Incubate for a specific duration (e.g., 60 minutes) at 37°C.

  • Detection: Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the integrase activity).

Visualization: HIV-1 Integrase Inhibition Workflow

HIV1_Integrase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Inhibitor Add Inhibitor & Incubate Compound_Prep->Add_Inhibitor Reaction_Mix Prepare Reaction Mixture (Buffer, Donor DNA, Integrase) Reaction_Mix->Add_Inhibitor Add_Target_DNA Add Target DNA & Incubate Add_Inhibitor->Add_Target_DNA Detection Stop Reaction & Detect Product Add_Target_DNA->Detection Data_Analysis Calculate % Inhibition & IC50 Detection->Data_Analysis

Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.

Anticancer Activity: Targeting Multiple Pathways

The indole scaffold is a cornerstone in the development of anticancer agents, and its brominated derivatives are no exception.[14][15][16][17][18] These compounds can exert their antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[14][15]

Mechanism of Action: One of the key mechanisms of action for some brominated indole derivatives is the inhibition of protein kinases, such as Protein Kinase CK2.[6] CK2 is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival. Halogenation, including bromination, of inhibitor scaffolds has been shown to significantly enhance their potency by forming additional interactions within the ATP-binding pocket of the kinase.[6] Other indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[15]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of brominated indole-2-carboxylates on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control. Include a vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: Anticancer Drug Screening Workflow

Anticancer_Screening cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Compound Dilutions Seed_Cells->Treat_Cells Incubate_Plate Incubate for 48-72 hours Treat_Cells->Incubate_Plate Add_MTT Add MTT Reagent Incubate_Plate->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for assessing anticancer activity using the MTT assay.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Brominated indoles derived from marine molluscs have demonstrated significant anti-inflammatory properties.[7] These compounds can inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[7]

Mechanism of Action: The anti-inflammatory effects of some brominated indoles are mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[7] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. By inhibiting the translocation of NF-κB into the nucleus, these compounds can effectively suppress the inflammatory response.[7]

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of antibiotic-resistant bacteria is a major global health threat. Indole and its derivatives have long been recognized for their antimicrobial properties.[5][19][20] Bromination of the indole nucleus can further enhance this activity.[3] Some brominated indole-related alkaloids have shown potent antibacterial activity against a range of bacterial strains with low minimum inhibitory concentration (MIC) values.[21]

Mechanism of Action: The precise mechanisms of antimicrobial action can vary. Some indole derivatives may disrupt bacterial cell membrane integrity, while others may interfere with essential metabolic pathways or inhibit bacterial communication systems like quorum sensing.[3] The increased lipophilicity due to bromination may facilitate the compound's entry into bacterial cells.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Ampicillin)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum in the growth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and the positive control in the growth medium in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR): The Blueprint for Potency

Understanding the relationship between the chemical structure of brominated indole-2-carboxylates and their biological activity is paramount for designing more potent and selective drug candidates. Several studies have shed light on key SAR principles:

  • Position of Bromination: The position of the bromine atom on the indole ring significantly impacts activity. For instance, in some anti-inflammatory isatin derivatives, the order of activity was found to be 5-bromo > 6-bromo > 7-bromo.[7]

  • Substitution on the Indole Nitrogen: Modifications at the N1 position of the indole ring can influence activity.

  • Modifications at the C3 Position: The introduction of different substituents at the C3 position can modulate the biological effects.[22]

  • Carboxylate Derivatives: Conversion of the carboxylic acid to amides or esters can alter the compound's properties and activity.[2][23]

Quantitative Data Summary

The following tables summarize some of the reported biological activities of indole-2-carboxylate derivatives. It is important to note that these are examples and the activity can vary significantly based on the specific substitutions.

Table 1: Antiviral Activity of Selected Indole-2-carboxylate Derivatives

CompoundVirusAssayIC50 (µM)Reference
8eInfluenza ACPE8.13[11]
8fInfluenza ACPE9.43[11]
14fInfluenza ACPE7.53[11]
17aHIV-1 IntegraseStrand Transfer3.11[8][12]
20aHIV-1 IntegraseStrand Transfer0.13[13]

CPE: Cytopathic Effect Assay

Table 2: Anticancer Activity of Selected Indole Derivatives

CompoundCell LineAssayIC50 / GI50 (µM)Reference
5cHeLaMTT13.41[18]
5dHeLaMTT14.67[18]
5eA-549, MCF-7, Panc-1Sulforhodamine B0.95, 0.80, 1.00[24]

Table 3: Anti-inflammatory Activity of Selected Brominated Indoles

CompoundInhibitory TargetAssayIC50 (µg/mL)Reference
Hypobranchial Gland ExtractNO ProductionGriess Assay30.8[7]
Hypobranchial Gland ExtractTNF-α ProductionELISA43.03[7]
5-BromoisatinNO ProductionGriess Assay34.3[7]

Future Perspectives and Conclusion

Brominated indole-2-carboxylates represent a promising class of compounds with a diverse and potent range of biological activities. Their modular structure allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. Future research in this area should focus on:

  • Systematic SAR studies: To delineate the precise structural requirements for optimal activity against specific targets.

  • Mechanism of action studies: To further elucidate the molecular pathways through which these compounds exert their effects.

  • In vivo studies: To evaluate the efficacy and safety of lead compounds in animal models of disease.

  • Exploration of novel biological targets: To uncover new therapeutic applications for this versatile scaffold.

References

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313–321. [Link]
  • Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. IntechOpen. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. MDPI. [Link]
  • Indole – a promising pharmacophore in recent antiviral drug discovery. PMC. [Link]
  • Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. MDPI. [Link]
  • Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis.
  • Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
  • Proposed reaction mechanism for the direct bromination of indoles in...
  • Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substr
  • Brominated Indoles Definition. Fiveable. [Link]
  • Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed. [Link]
  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science. [Link]
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed. [Link]
  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide deriv
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. OUCI. [Link]
  • Recent advancements on biological activity of indole and their derivatives: A review.
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
  • Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. DSpace. [Link]
  • Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjug
  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]
  • Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening.
  • Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv
  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]
  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug

Sources

The Synthetic Cornerstone: A Technical Guide to Ethyl 7-bromo-1H-indole-2-carboxylate as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Among the vast array of functionalized indoles, Ethyl 7-bromo-1H-indole-2-carboxylate stands out as a particularly valuable and versatile synthetic intermediate. Its strategic placement of a reactive bromine atom at the C7 position, coupled with the stable ethyl ester at C2 and the reactive N-H group, provides a trifecta of synthetic handles for complex molecule construction. This guide offers an in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and key chemical transformations. It serves as a technical resource for researchers, chemists, and drug development professionals, providing field-proven insights and actionable protocols for leveraging this key building block in the synthesis of next-generation therapeutics and functional materials.

Introduction to a Strategic Building Block

This compound (CAS No. 16732-69-7) is a strategically functionalized heterocyclic compound. The indole core itself is a critical pharmacophore, but the specific arrangement of substituents on this molecule makes it exceptionally useful. The electron-withdrawing ethyl ester at the C2 position stabilizes the indole ring, while the bromine atom at the C7 position serves as a prime reaction site for palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of aryl, heteroaryl, alkyl, and amino groups, which is fundamental in modern drug discovery for tuning the pharmacological profile of a lead compound. Its utility extends from the development of kinase inhibitors for oncology to agents targeting neurological disorders and novel functional materials.[2]

Physicochemical Properties & Characterization

The compound typically appears as a white to off-white powder and should be stored at refrigerated temperatures (0-8 °C) to ensure long-term stability.[2] A comprehensive summary of its key physical and chemical properties is provided below.

PropertyValueReference(s)
CAS Number 16732-69-7[2][3]
Molecular Formula C₁₁H₁₀BrNO₂[2][3]
Molecular Weight 268.11 g/mol [2][3]
Appearance White to off-white powder/solid[2][3]
Melting Point 87-88 °C[4]
Purity ≥95% (HPLC)[2]
SMILES String BrC1=C2NC(C(OCC)=O)=CC2=CC=C1[3]
InChI Key FKIRSCKRJJUCNI-UHFFFAOYSA-N[3][5]

Spectroscopic Characterization:

  • Mass Spectrometry (MS): In electrospray ionization (ESI+) mode, the compound will show a characteristic isotopic pattern for a monobrominated species, with major peaks at m/z = 268 [M+H]⁺ and 270 [M+2+H]⁺ in an approximate 1:1 ratio.[6]

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the indole core, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR will show signals for the ethyl ester carbons, including the carbonyl carbon, as well as the eight distinct carbons of the bromo-indole ring system.

Synthesis of this compound

The most common and efficient method for preparing this intermediate is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.

The causality behind this choice of methodology is its reliability and the commercial availability of the starting materials: 2-bromophenylhydrazine and ethyl pyruvate. The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), is crucial for protonating the hydrazone, which initiates the key[2][2]-sigmatropic rearrangement and subsequent cyclization to form the stable indole ring.

Detailed Experimental Protocol: Fischer Indole Synthesis[8]
  • Hydrazone Formation:

    • To a 500 mL round-bottom flask, add 2-bromophenylhydrazine (11.0 g), p-toluenesulfonic acid monohydrate (550 mg), and toluene (200 mL).

    • Add ethyl pyruvate (6.74 mL) to the solution.

    • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux and continue for 2 hours, collecting the water that is formed.

    • Cool the reaction mixture to approximately 40 °C.

  • Cyclization:

    • In a separate flask, a solution of p-toluenesulfonic acid monohydrate (44.75 g) in toluene (300 mL) is prepared and refluxed with a Dean-Stark trap for 2 hours to ensure anhydrous conditions.

    • Combine the cooled hydrazone solution from Step 1 with this pre-prepared anhydrous acid solution.

    • Heat the combined mixture to reflux and continue the reaction. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • For final purification, dissolve the crude residue in a petroleum ether/dichloromethane (7:3) solvent mixture. Add silica gel (approx. 30 g), stir for 10-15 minutes, and filter through a pad of diatomaceous earth.

    • Wash the silica gel thoroughly with the same solvent mixture.

    • Combine the filtrates and remove the solvent under reduced pressure to yield this compound as a solid product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification A 2-Bromophenylhydrazine + Ethyl Pyruvate B Toluene, p-TsOH (cat.) Reflux, 2h (Dean-Stark) A->B C Intermediate Hydrazone B->C D Anhydrous p-TsOH in Toluene C->D Combine E Reflux D->E F Crude Product E->F G Aqueous Work-up (EtOAc, NaHCO3) F->G H Silica Gel Filtration G->H I Final Product: This compound H->I

Caption: Fischer Indole Synthesis Workflow.

Reactivity and Key Transformations

The synthetic power of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.

  • C7-Bromine Atom: This is the most valuable position for strategic modifications. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational to modern medicinal chemistry.

    • Suzuki-Miyaura Coupling: Reacting with aryl or heteroaryl boronic acids (or their esters) introduces diverse aromatic systems at the C7 position.[1][7][8] This is a go-to method for building scaffolds that interact with the hinge region of protein kinases.[9]

    • Buchwald-Hartwig Amination: Forms a C-N bond by coupling with a wide variety of primary and secondary amines.[10][11] This is critical for installing hydrogen bond donors/acceptors, significantly modulating a molecule's solubility and binding affinity.[9]

    • Sonogashira Coupling: Couples with terminal alkynes to form C-C triple bonds, providing linear extensions to the indole core.[12][13][14]

  • Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or acylated.[15] This site is often protected (e.g., with a Boc or SEM group) to prevent side reactions before transformations at other positions are carried out.

  • Ethyl Ester at C2: This group offers further diversification possibilities.

    • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) yields the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common feature in drug molecules).

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (indole-2-methanol).

    • Amidation: Direct conversion to amides can be achieved with certain reagents or via the activated carboxylic acid.

Reactivity Hotspot Diagram

G A N-H Site - Alkylation - Acylation - Protection (Boc, SEM) img A->img B C2-Ester - Hydrolysis to Acid - Reduction to Alcohol - Amidation B->img C C7-Bromine - Suzuki Coupling (C-C) - Buchwald-Hartwig (C-N) - Sonogashira (C-C) C->img

Caption: Key reactivity sites on the indole intermediate.

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The 7-substituted indole motif is a cornerstone in the design of protein kinase inhibitors.[16][17] this compound is an ideal starting point for accessing these high-value scaffolds. As a demonstrative case study, the following workflow outlines the synthesis of a 7-aryl-indole-2-carboxamide core, a common structure in targeted cancer therapies.

Case Study: Synthesis of a 7-Aryl-Indole-2-Carboxamide Core

This hypothetical pathway demonstrates how two key reactive sites can be manipulated in sequence to rapidly build molecular complexity.

  • Suzuki Coupling at C7: The C7-bromo position is first functionalized by coupling with a desired aryl boronic acid (e.g., 4-methoxyphenylboronic acid) using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃.[] This step establishes the core 7-aryl indole structure.

  • Ester Hydrolysis: The ethyl ester at C2 is saponified using lithium hydroxide (LiOH) in a THF/water mixture to yield the free carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine (e.g., aniline) using a standard peptide coupling agent like HATU or EDC/HOBt to form the final 7-aryl-indole-2-carboxamide.

Synthetic Pathway Diagram

G Start Ethyl 7-bromo- 1H-indole-2-carboxylate Step1 Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) Start->Step1 Intermediate1 Ethyl 7-aryl- 1H-indole-2-carboxylate Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH, THF/H2O) Intermediate1->Step2 Intermediate2 7-Aryl-1H-indole- 2-carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (Amine, HATU) Intermediate2->Step3 Final 7-Aryl-1H-indole- 2-carboxamide Core Step3->Final

Caption: Pathway to a kinase inhibitor scaffold.

Safety and Handling

This compound is an organic compound that requires adherence to standard laboratory safety practices.[4] It may cause skin, eye, and respiratory irritation.[19]

  • Handling: Use in a well-ventilated area or fume hood. Avoid inhalation of dust and direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Keep the container tightly closed and store in a cool, dry place, away from sources of ignition.[2][4] Recommended storage temperature is 0-8 °C.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular architects. Its well-defined reactive sites allow for the selective and high-yielding introduction of diverse functional groups, making it an indispensable intermediate in organic synthesis. From academic research exploring novel reaction methodologies to industrial drug development programs targeting complex diseases, this compound provides a reliable and versatile foundation for building the molecules of the future. Its continued application in the synthesis of kinase inhibitors and other biologically active compounds underscores its authoritative position in the chemist's toolbox.

References

  • BIOSYNCE. (n.d.). This compound CAS 16732-69-7.
  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NIH. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PMC - PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • PMC - PubMed Central. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
  • Organic Chemistry Portal. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • PMC - PubMed Central. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer.
  • PMC - PubMed Central. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Google Patents. (n.d.). US9877949B2 - Anticancer treatment methods involving analogs and derivatives of 3-(2-substituted-ethyl) indole compounds.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Google Patents. (n.d.). (12) United States Patent - Samuel et al..
  • Google Patents. (n.d.). Substituted indole-2-carboxylic acids as glucosyl transferase inhibitors.
  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions.
  • Google Patents. (n.d.). US20160115126A1 - Indole carboxamide compounds.
  • Olgen - Current Medicinal Chemistry. (n.d.). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors.

Sources

Introduction: The 7-Bromoindole Scaffold as a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 7-Bromoindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and geometric shape allow it to interact with a wide range of biological targets. Within this important class of heterocycles, 7-bromoindole has emerged as a particularly valuable building block for the synthesis of complex molecules.[1][2] The strategic placement of a bromine atom on the C7 position of the indole ring provides a versatile chemical handle, transforming the otherwise relatively inert benzene portion of the molecule into a reactive site for sophisticated chemical modifications.[1]

This guide offers a comprehensive overview of the discovery of novel 7-bromoindole derivatives, intended for researchers and professionals in drug development. We will explore the strategic rationale behind its use, delve into key synthetic methodologies, present detailed experimental protocols, and survey the diverse biological activities of its derivatives. The focus will be on the causality behind experimental choices, providing a framework for the rational design and synthesis of new therapeutic agents.

Part 1: The Strategic Importance of the C7-Bromine Substituent

The utility of 7-bromoindole as a synthetic intermediate stems directly from the properties of the carbon-bromine bond at the 7-position. This substituent is not merely a passive placeholder; it is an active participant in a multitude of chemical transformations, primarily by serving as an anchor point for transition metal-catalyzed cross-coupling reactions.[1]

Causality of Reactivity:

  • Electrophilic Handle: The bromine atom is an excellent leaving group in palladium-catalyzed reactions, which are fundamental tools for constructing complex carbon-carbon and carbon-heteroatom bonds.[1] This reactivity is crucial for elaborating the indole core to explore structure-activity relationships (SAR).[3]

  • Regiochemical Control: Direct functionalization of the indole benzene ring can be challenging due to competing reactions at other positions (C2, C3, C4, C5, C6). Starting with 7-bromoindole provides absolute regiochemical control, ensuring that new substituents are introduced exclusively at the desired C7 position. This is a critical advantage over methods that might yield mixtures of isomers, simplifying purification and characterization.

  • Modulation of Physicochemical Properties: The presence of the heavy bromine atom can influence the lipophilicity and metabolic stability of the parent molecule, which are key parameters in drug design.

The following diagram illustrates the central role of 7-bromoindole as a launchpad for diversification through various coupling reactions.

Caption: Versatility of 7-bromoindole in palladium-catalyzed cross-coupling reactions.

Part 2: Synthetic Methodologies for Derivative Generation

The synthesis of novel 7-bromoindole derivatives can be broadly categorized into two approaches: the direct functionalization of the 7-bromoindole core and the construction of the indole ring from acyclic precursors.

Palladium-Catalyzed Cross-Coupling Reactions

This is the most prevalent and powerful strategy for derivatization. The choice of coupling partner dictates the type of bond formed and the nature of the substituent introduced.

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling 7-bromoindole with boronic acids or esters.[1] It is widely used to introduce aryl and heteroaryl moieties, which are common substructures in pharmacologically active molecules.[3] The reaction is valued for its mild conditions and the commercial availability of a vast library of boronic acids.

  • Sonogashira Coupling: Used to introduce alkynyl groups, this reaction couples 7-bromoindole with terminal alkynes.[1] The resulting C7-alkynylindoles are not only targets in themselves but can also serve as intermediates for further transformations, such as click chemistry.

  • Stille Coupling: This method utilizes organotin reagents to form C-C bonds. While effective, the toxicity of tin byproducts often makes it a less favorable choice in pharmaceutical synthesis compared to the Suzuki-Miyaura reaction.[1]

  • Buchwald-Hartwig Amination: This reaction is essential for forming C-N bonds, allowing for the synthesis of 7-aminoindole derivatives. These compounds are precursors to a wide range of functional groups and are of significant interest in medicinal chemistry.[4]

Synthesis via Ring Annulation

An alternative to modifying a pre-existing indole is to construct the bicyclic system from a simpler starting material, such as a substituted pyrrole. This "bottom-up" approach can be advantageous when the desired substitution pattern is difficult to achieve through direct functionalization. For instance, a flexible method has been developed to convert pyrrole-3-carboxaldehydes into highly substituted 7-aminoindoles.[5] This strategy involves a Wittig olefination followed by an intramolecular Houben-Hoesch reaction to form the benzene portion of the indole ring.[5]

The general workflow for discovering and evaluating novel derivatives is depicted below.

workflow start Selection of 7-Bromoindole Core synthesis Synthetic Diversification (e.g., Cross-Coupling) start->synthesis purification Purification & Isolation (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, X-Ray) purification->characterization screening Biological Screening (In Vitro Assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt Iterative Design invivo In Vivo Studies sar->invivo lead_opt->synthesis

Caption: A generalized workflow for novel 7-bromoindole derivative discovery.

Part 3: Biological Activities and Therapeutic Potential

7-Bromoindole derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Biological ActivityTarget/MechanismExample ApplicationCitation(s)
Anti-inflammatory Inhibition of inflammatory mediators like TNF-α and IL-6.Potential treatments for sepsis and other acute inflammatory diseases.[2][6]
Antimicrobial Eradication of bacterial persister cells; inhibition of biofilm formation.Combating antibiotic resistance in pathogens like E. coli and S. aureus.[]
Antivirulence Attenuation of virulence factor production in bacteria.Novel therapies against pathogens like Vibrio campbellii.[]
Anticancer Inhibition of kinase signaling pathways crucial for cancer cell proliferation.Development of agents for oncology.[3]
Neurological Serving as intermediates for drugs targeting neurological disorders.Drug discovery for central nervous system (CNS) conditions.[2]
Case Study: Anti-inflammatory Indole-2-ones

In one study, novel indole-2-one derivatives were designed based on the structure of the anti-inflammatory drug tenidap.[6] The synthesis involved multi-step reactions starting from precursors that could be derived from functionalized indoles. The resulting compounds were evaluated for their ability to inhibit the release of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS).[6] Several derivatives showed significant inhibitory activity, and one compound, 7i , demonstrated protective effects in a mouse model of LPS-induced septic death, highlighting the therapeutic potential of this chemical class.[6]

Part 4: Detailed Experimental Protocol - Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this section provides a self-validating, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction. This protocol is a foundational method for generating C7-aryl indole derivatives.

Objective: To synthesize 7-(4-methoxyphenyl)-1H-indole from 7-bromoindole and 4-methoxyphenylboronic acid.

Materials:

  • 7-Bromoindole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Methanol (solvent)

  • Water (solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromoindole (e.g., 196 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol). Add this catalyst mixture to the reaction flask.

    • Causality Insight: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine acts as a ligand to stabilize the Pd(0) species and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Solvent Addition and Inerting: Add a 4:1:1 mixture of toluene:methanol:water (e.g., 5 mL total volume) to the flask. Seal the flask with a septum and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Causality Insight: The solvent system is crucial. Toluene is the primary organic phase, while the aqueous phase (containing the base, K₂CO₃) is necessary to activate the boronic acid for transmetalation. Methanol can improve the solubility of the reagents. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically around 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 7-bromoindole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-(4-methoxyphenyl)-1H-indole product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

7-Bromoindole has cemented its role as a high-value starting material in the discovery of novel, biologically active compounds.[2] Its unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for generating vast libraries of complex indole derivatives.[1] The demonstrated anti-inflammatory, antimicrobial, and anticancer activities of these derivatives underscore their significant therapeutic potential.[3][6][]

Future research will likely focus on developing more efficient and sustainable synthetic methods, including advanced C-H functionalization techniques that bypass the need for pre-halogenated substrates.[8] Furthermore, the exploration of novel biological targets for 7-bromoindole derivatives will continue to expand their application in medicine, solidifying the indole scaffold as a truly privileged structure in the ongoing quest for new and effective therapies.

References

  • Chem-Impex. 7-Bromoindole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdfrG_XFe65lITlZBvEkZJBk2hVSxkACh3IG94bOHBqGEIsRT99zNBRKMcac-ZxKt9jluOcvx6_yG5bZnKUXRvPVzButzpeS52hog_95NP6kxkCMFQdzrWlq_lGJVKjjNfl_M=]
  • Benchchem. Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGim0A3V_5Z-e_XHpTiOwkHZm8s-PhntJwPL2LeOwBhc7mN9lLY9nRfr60W8_Aq1-N6GCS3n-oeEYyCxmFLaPQSJS-rDQi2gTfLLGsRwzbo8V3m-kfYqxQl-Csy03DCAK_ucLw4iaDPpdHvzj-eFYk1JFK1p1yHHmjlLI1TSGlOdMYNeRssjJuuiRjChFJsbJ-zOEpYUCbbKbs4X1vduOpU2_U352zsW5ZB5didFRQ4zLA=]
  • WorldOfChemicals. Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK488-_xjjZdvUXpv-_1By4uj7FFwNZ1iJa_WipWx-yJWoqTqAlrsmaNkUWUV4f1zmUiC0ExIZyruZqj1JSmlkiAyiBX5GyuiuG4Wl9e-71u67kNgR74sbNZDI8sQoAb2gHFog_WVZmxtc4LfgVadyxdpRIskDmcslJ47-3JQiF-60Rnq6LUqCIreQnJ46pq5CMYSMt_cBhgKCxxCgjfotCPbUy6HdT_ZDEabpQ0tjjwKbjh8=]
  • BOC Sciences. CAS 51417-51-7 7-Bromoindole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ0FqP41_OP3apENBDMR0kyNfvnS8Nbrjg0mzs2eOItyfFgcVWmhO3oOXiAyTWprVZkcOjr1fYXAUYfPO091aKzOchuuZar6x8Iuupcll2iAcXeGKa1OEBbxQxxCvhrVh42VU5sk3HzwU-oFv1QmjRb00ByQbYFFOxkpwUh99czhJ-]
  • ResearchGate. Synthesis of Indoles: Efficient Functionalisation of the 7Position | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJhnH7Jb3pn6Sn7IvDjDE_4uHualAIfMW1GYybKtpy_A_XbeziF4rY6NO7afYX3iB2oaxAZD6HlO-7yMOXREy6eOrtceZbR-F4Z2cQxQrpLKXDvOeaKMKtD9IpJEAXA73TBTnG2wP2f7QbdRJFoIPTnB7607zX5kJk6uWmbCuafxfIFa851xqGYeikpb1gn76enR0WFoPrhoY1M4WLdxdVVNKMYJiDsKjJ7xvbtSj2]
  • Sigma-Aldrich. 7-Bromoindole 96 51417-51-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1uGC6bBx2pkCL73QcIexHadWKGlw5iWpnjngJQdpUgRmeK74yLPRm4WH5GCTLKYYNqmMeJzA8i5-PMQdc9y5TpOjOEWZ41Yqs5t0zgKGD9Ea5Hs6LNqsM9phmTYTuPwecZ5kePna14b2MEwnFOs1wYvFboA==]
  • PMC. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFScPe1wQZkHqW8Nymw8WGg9yw-TwAvpjJkZ1sToP9mXvCzV1tiCa0kvUIbOpCkzt97f54Q8mSturTRPxuPSGBgDkGGC74dJCmi0RuFQhnZ0UOUSrm5hOFQRr4T2mL_kOvqZbsjjDAigIhc6Bk=]
  • PMC - NIH. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWRfPPFRPWd0XIOIokbvHcKHhaqDZZDUrUt2rGdRl5iGejnIgNvP2WHFCidOxJaAMa2kGT1FlqLcqxOf-IgwAfI6Ld_yX61kLzOxqW1ZgamAy__ygnARLMu354k2m8FBdSLLukwTfsbz3OeOc=]
  • MedchemExpress.com. 7-Bromo-1H-indole | Biochemical Reagent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAhnXJ3aQJEg-KgFKlz6aU7IPu1_C9sCDmNWrg0s7-8kLVJztylIavuROWI_qc8pTKHho4mfNPexdB26E8hvi_wchtUDxDxR9N_G6N5mtNaGh4LiZXPiZLV3K2E0AUV9V3UNNVi-S5XaytgDNwUW4M]
  • Benchchem. The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. [URL: https://vertexaisearch.cloud.google.
  • ResearchGate. ChemInform Abstract: A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlabKYCE3AFgkycHsr3tB0AvmkXA_iZa1GHiobRYlFEApL5Xyyvz7kW6o50W4YK528WOjY4nR4V0BvvTh77KcGKHOYmScgXUFgGErurYWGe3C7MzaxcP4Ap73-E3GPodl4MWoX_09nOh3dwQKpVLTUyH9Gz33WSb9DZElEJZUSETE2ZIzChYaN9xivHTpCzlXqquUKC9JGKYLV22JHRWmWM88n6n6Hk6wagR66EiAlN0a-R0I4u15CkuAOwfCh2Enu3KJxF1SHqQw8jIPnwoFJAw==]
  • PubMed. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrFPKtIS86jCodOBcrEQaPlN7ZS7Qd_q20QXzmEX9RlIsGn4zdJGGZTqerLD7rOp7-MXkVfqU-xbuOkGhhR_t0L6e7QYp8lb1oKaZbqr2k1eb71GbjKMpqwAP_jNb8vzVmytDT]

Sources

"physicochemical properties of Ethyl 7-bromo-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-bromo-1H-indole-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 16732-69-7). Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes known data with field-proven experimental protocols for properties critical to drug discovery and material science. We delve into the molecular structure, spectroscopic profile, and key drug-like properties such as solubility, lipophilicity (LogP), and acidity (pKa), offering both theoretical insights and practical methodologies for their determination.

Introduction

This compound is a halogenated derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural products and pharmacologically active compounds. The strategic placement of a bromine atom at the 7-position and an ethyl carboxylate group at the 2-position makes this molecule a highly versatile synthetic intermediate.[1] The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, while the ester can be readily hydrolyzed or converted to amides, enabling the construction of diverse molecular libraries.[1]

This compound is a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as compounds with potential anti-inflammatory and anti-cancer activities.[1][2] Beyond pharmaceuticals, its unique electronic properties make it a candidate for exploration in material science, such as in the development of organic semiconductors.[1] A thorough understanding of its physicochemical properties is therefore paramount for its effective application, enabling researchers to predict its behavior in both synthetic reactions and biological systems.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the foundation of its scientific application. These properties dictate handling, storage, and initial experimental design.

PropertyValueSource(s)
CAS Number 16732-69-7[1][3]
Molecular Formula C₁₁H₁₀BrNO₂[1]
Molecular Weight 268.11 g/mol [1]
IUPAC Name This compound[2]
Synonyms 7-Bromo-1H-indole-2-carboxylic acid ethyl ester[1]
Appearance White to off-white powder/solid[1]
Storage Store at 0-8 °C in a dark, dry, sealed container[1]

While a specific melting point for the 7-bromo isomer is not widely reported in the literature, the isomeric compound Ethyl 3-bromo-1H-indole-2-carboxylate has a reported melting point of 149-151°C.[4] This value can serve as a rough estimate, but experimental determination for the 7-bromo isomer is essential for unambiguous characterization.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure, confirming its identity and purity.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the presence of bromine provides a distinct isotopic pattern that is a key diagnostic feature.

  • Expected Monoisotopic Mass: 266.9895 g/mol (for ⁷⁹Br) and 268.9874 g/mol (for ⁸¹Br).

  • Methodology: Electrospray Ionization (ESI) is a common technique for this class of molecules.

  • Observed Data: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected. A reported synthesis of this compound confirmed its identity with an observed m/z of 268 [M+H]⁺, consistent with the expected molecular weight.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Indole NH (~8.0-9.5 ppm): A broad singlet, characteristic of the acidic indole proton.

    • Aromatic Protons (~7.0-7.6 ppm): The three protons on the benzene ring will appear in this region as doublets or triplets, with coupling constants revealing their connectivity. The electron-withdrawing bromine atom will influence the chemical shifts of adjacent protons.

    • Indole C3-H (~7.0 ppm): A singlet or a small doublet.

    • Ethyl Ester Group: A quartet (~4.4 ppm, -OCH₂-) and a triplet (~1.4 ppm, -CH₃), showing characteristic coupling.

  • ¹³C NMR:

    • Ester Carbonyl (~162 ppm): The C=O carbon of the ethyl ester.

    • Aromatic & Indole Carbons (~100-140 ppm): A series of signals corresponding to the 8 carbons of the indole ring system. The carbon attached to the bromine (C7) will show a significantly shifted signal.

    • Ethyl Ester Carbons: Signals for the -OCH₂- (~61 ppm) and -CH₃ (~14 ppm) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

  • C-H Stretches (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

  • C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.

  • C=C Stretches (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ester): A strong signal in the 1100-1300 cm⁻¹ range.

  • C-Br Stretch: Typically found in the fingerprint region, often below 700 cm⁻¹.

Physicochemical Properties for Drug Development

For a compound to be a viable drug candidate, its "drug-like" properties—solubility, lipophilicity, and ionization state—must be well-characterized, as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

Solubility is a critical determinant of bioavailability. Poor aqueous solubility can terminate the development of an otherwise promising compound.[6] The thermodynamic solubility, which represents the true equilibrium concentration of a compound in a saturated solution, is the gold-standard measurement.

This protocol is the benchmark for determining thermodynamic solubility.[7] The core principle is to allow a surplus of the solid compound to equilibrate with the solvent over an extended period, ensuring the solution is truly saturated.

  • Preparation: Add an excess amount of this compound (e.g., 1-2 mg) to a 2 mL glass vial. The excess is critical to ensure that the solution reaches saturation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for 24-48 hours. This extended time is crucial to allow the system to reach thermodynamic equilibrium, which is often slow for crystalline solids.[8]

  • Phase Separation: After equilibration, allow the vial to stand to let undissolved solid settle. Centrifuge the sample (e.g., 15,000 rpm for 15-20 minutes) or filter it through a 0.45 µm filter to separate the saturated supernatant from the excess solid.[6]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent (e.g., acetonitrile/water). Analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve of the compound.

  • Calculation: The solubility is reported as the determined concentration (e.g., in µg/mL or µM). The experiment should be performed in triplicate to ensure reproducibility.[9]

G cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis A 1. Add Excess Solid Compound to Vial B 2. Add Aqueous Buffer (e.g., PBS pH 7.4) A->B C 3. Seal and Agitate (24-48h at 25°C) B->C D 4. Centrifuge or Filter to Remove Excess Solid C->D E 5. Collect Supernatant and Dilute D->E F 6. Quantify Concentration (HPLC-UV / LC-MS) E->F G Thermodynamic Solubility (µg/mL or µM) F->G Calculate average from triplicates

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the octanol-water partition coefficient (P). Its logarithm, LogP, is a key predictor of a molecule's ability to cross cell membranes.

  • Predicted Value: While no experimental value is published for the ethyl ester, the closely related Mthis compound has a predicted XLogP3 of 3.1, suggesting moderate to high lipophilicity.[10]

This method directly measures the partitioning of the compound between n-octanol and water, with HPLC providing sensitive and specific quantification.[11]

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight. This pre-saturation is critical to prevent volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in n-octanol. Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated water (e.g., 2 mL of each).

  • Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases.[12]

  • Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the aqueous and octanolic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in both the aqueous phase (Cwater) and the n-octanol phase (Coctanol) using a validated HPLC method.

  • Calculation: The partition coefficient P is the ratio of the two concentrations. LogP is calculated as: LogP = log₁₀(Cₒ꜀ₜₐₙₒₗ / Cwₐₜₑᵣ)

G cluster_prep Preparation & Partitioning cluster_sep Analysis & Calculation A 1. Prepare Pre-saturated n-Octanol and Water B 2. Add Compound to Mixture of Both Phases A->B C 3. Shake to Equilibrate (1-2h) B->C D 4. Centrifuge to Separate Phases C->D E 5. Quantify Concentration in Octanol (Coct) & Water (Cwat) via HPLC D->E F 6. Calculate LogP = log(Coct / Cwat) E->F G LogP Value F->G

Caption: Workflow for LogP Determination via Shake-Flask HPLC.

Acidity (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For indoles, the N-H proton is weakly acidic. Its pKa is crucial as the ionization state affects solubility, receptor binding, and membrane permeability.

  • Predicted Value: An experimental pKa for the indole N-H is difficult to measure due to its low acidity. A predicted pKa for the related 7-bromo-1H-indole-3-(4-piperidinyl)- is 15.4, which is a reasonable estimate for the indole N-H acidity.[13]

For weakly acidic compounds that are poorly soluble in water, a co-solvent method is required.[14] This protocol involves titrating the compound in a mixed solvent system and extrapolating the results back to a fully aqueous environment.

  • System Calibration: Calibrate a pH electrode using standard aqueous buffers (e.g., pH 4, 7, 10).[15]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent (e.g., methanol or dioxane) and dilute with ionic strength-adjusted water (0.15 M KCl) to a known concentration (e.g., 1 mM).[15] Perform this for several co-solvent ratios (e.g., 30%, 40%, 50% methanol).

  • Titration: Place the solution in a jacketed vessel at a constant temperature (25 °C) under a nitrogen or argon atmosphere to exclude atmospheric CO₂.[16] Titrate the solution with a standardized basic titrant (e.g., 0.1 M KOH), adding small, precise volumes and recording the pH after each addition once the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa in the mixed solvent is determined from the pH at the half-equivalence point of the titration curve.[17]

  • Extrapolation: Plot the measured pKa values against the percentage of the organic co-solvent. Extrapolate the resulting line to 0% co-solvent to estimate the aqueous pKa. The Yasuda-Shedlovsky method is a common extrapolation procedure for this purpose.[16]

Conclusion

This compound is a valuable and versatile chemical entity. Its core physicochemical properties—a stable, solid form, moderate-to-high lipophilicity, and a weakly acidic indole proton—make it an attractive intermediate for synthetic and medicinal chemistry. While foundational data exists, this guide highlights the necessity for rigorous experimental determination of key parameters like melting point, solubility, and LogP to fully unlock its potential. The provided protocols offer robust, field-tested methodologies for researchers to generate the high-quality data needed to advance drug discovery and material science applications.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal.
  • Avdovic, E., & Spirtovic-Halilovic, S. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical and Pharmaceutical Research.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • International Formulae Group. (2017). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of ChemTech Research.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Matysová, L., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Poloniae Pharmaceutica.
  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.
  • ACS Publications. (2021). A High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • NIH National Library of Medicine. (n.d.). A High-Throughput Method for Lipophilicity Measurement.
  • ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method....
  • Wiley-VCH. (2007). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • J&K Scientific. (n.d.). 7-Bromo-1H-indole-2-carboxylic acid ethyl ester | 16732-69-7.
  • PubChem. (n.d.). Ethyl indole-2-carboxylate.
  • PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester.
  • PubChem. (n.d.). Indole-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester.
  • ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate.

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 7-bromo-1H-indole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 7-bromo-1H-indole-2-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and material science. Its utility in the synthesis of novel pharmaceutical agents and functional organic materials is well-documented.[1] A fundamental understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing robust formulation strategies. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its molecular structure, physicochemical principles, and empirical data derived from synthetic methodologies. It is intended to serve as a practical resource for researchers, chemists, and formulation scientists engaged in work with this versatile intermediate.

Introduction: The Significance of a Versatile Indole Moiety

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[2] this compound (hereafter E7BI2C) emerges as a particularly valuable derivative. The strategic placement of a bromine atom at the 7-position provides a reactive handle for cross-coupling reactions, while the ethyl ester at the 2-position allows for numerous chemical transformations. This compound serves as a key intermediate in the synthesis of molecules targeting neurological disorders, as well as those with potential anti-inflammatory and anticancer properties.[1]

However, transitioning this compound from a reagent bottle to a final product requires navigating critical process chemistry challenges, chief among them being solubility. Poor solubility can lead to inefficient reactions, difficult purifications, and challenges in biological screening. This guide dissects the factors governing the solubility of E7BI2C and provides a framework for its rational application in the laboratory.

Physicochemical Profile and Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure. The key to predicting and understanding the solubility of E7BI2C lies in analyzing its constituent functional groups and their respective contributions to the overall polarity and intermolecular forces.

PropertyValueSource
CAS Number 16732-69-7[1]
Molecular Formula C₁₁H₁₀BrNO₂[1]
Molecular Weight 268.11 g/mol [1]
Appearance White to off-white solid/powder[1]
Structural Deconstruction and Polarity Mapping

The structure of E7BI2C presents a duality of polar and nonpolar characteristics.

E7BI2C_Structure cluster_molecule This compound indole Indole Core (Hydrophobic) bromo 7-Bromo Group (Lipophilic) ester Ethyl Ester (Polar/H-bond Acceptor) nh Indole N-H (Polar/H-bond Donor)

Caption: Key functional regions of E7BI2C and their polarity.

  • Indole Ring System: The bicyclic aromatic core is the dominant feature and is inherently nonpolar and hydrophobic.[3][4] This region favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Ethyl Carboxylate Group (-COOEt): This ester functional group introduces a significant polar element. The carbonyl oxygen is a hydrogen bond acceptor, and the C-O bonds create a dipole moment. This allows for favorable interactions with polar aprotic and protic solvents.

  • Indole N-H Group: The nitrogen-hydrogen bond is a crucial site for hydrogen bonding, acting as a hydrogen bond donor. This group enhances solubility in protic solvents like alcohols. It is also weakly acidic and can be deprotonated under sufficiently basic conditions, forming an anion with significantly increased polarity and aqueous solubility.

  • 7-Bromo Substituent: The bromine atom increases the molecular weight and overall lipophilicity of the molecule, further disfavoring solubility in highly polar solvents like water.

This structural mosaic predicts that E7BI2C will adhere to the "like dissolves like" principle, exhibiting poor solubility in water but favorable solubility in a range of organic solvents that can engage with both its hydrophobic and polar regions.[5]

Qualitative and Semi-Quantitative Solubility Profile

While precise quantitative solubility data (e.g., in mg/mL) is not extensively published, a reliable solubility profile can be constructed from procedural descriptions in synthetic and purification literature. The choice of solvents for reactions, extractions, and recrystallizations provides strong evidence of the compound's solubility characteristics.

SolventSolvent TypePredicted SolubilityRationale and Evidence
Water Polar ProticInsolubleThe large hydrophobic indole core dominates. Used as an anti-solvent or for washing organic extracts during synthesis.[6]
Hexane / Heptane NonpolarPoorly SolubleUsed as an anti-solvent in recrystallization procedures, indicating low solubility even when the mixture is cold.[7][8]
Toluene AromaticModerately SolubleHas been successfully used as a solvent for reactions conducted at reflux temperatures.[6]
Dichloromethane (DCM) Polar AproticSolubleA common solvent for purification steps such as column chromatography.[6]
Ethyl Acetate (EtOAc) Polar AproticSolubleFrequently used for extraction from aqueous mixtures and as a primary solvent for recrystallization, indicating high solubility, particularly at elevated temperatures.[6][7]
Acetone Polar AproticSolubleA versatile polar aprotic solvent; the parent ethyl indole-2-carboxylate shows good reactivity in acetone, implying solubility.[2]
Ethanol / Methanol Polar ProticSolubleBoth are used for recrystallization, which requires the solute to be soluble at high temperatures and less so at low temperatures.[8][9] These solvents can act as both hydrogen bond donors and acceptors.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleAs a highly polar and powerful organic solvent, DMSO is expected to readily dissolve E7BI2C. It is often used to create concentrated stock solutions for biological assays.[3]

Standardized Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, such as kinetic studies or formulation development, a quantitative determination of solubility is essential. The isothermal equilibrium method followed by HPLC analysis is a robust and accurate approach.

Causality in Protocol Design:

This protocol is designed as a self-validating system. The extended equilibration time ensures that the measurement reflects true thermodynamic solubility, not a transient supersaturated state. Using HPLC for quantification provides high sensitivity and specificity, allowing for accurate measurement even for sparingly soluble compounds.

Experimental Workflow

G arrow arrow A 1. Preparation Add excess E7BI2C solid to a known volume of the test solvent in a sealed vial. B 2. Equilibration Agitate the vial at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. A->B Ensures thermodynamic equilibrium C 3. Phase Separation Allow the vial to stand, then centrifuge at high speed to pellet undissolved solid. B->C Isolates the saturated solution D 4. Sample Dilution Carefully withdraw a known volume of the clear supernatant. Dilute with a suitable mobile phase. C->D Prepares sample for analysis E 5. HPLC Analysis Inject the diluted sample onto a calibrated HPLC system to determine the concentration. D->E Quantifies the dissolved solute F 6. Calculation Calculate the original concentration in mg/mL or mol/L using the dilution factor. E->F Final data processing

Caption: Workflow for quantitative solubility determination via the isothermal equilibrium method.

Step-by-Step Methodology
  • Preparation: To a 4 mL glass vial, add approximately 10-20 mg of E7BI2C. Record the exact weight if a mass balance approach is also being used.

  • Solvent Addition: Add 2.0 mL of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for at least 24 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Remove the vial and centrifuge it at >10,000 rpm for 15 minutes to pellet all undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Sampling: Carefully withdraw a 100 µL aliquot of the clear supernatant, ensuring the pipette tip does not disturb the solid pellet.

  • Dilution: Transfer the aliquot to a new vial containing a known volume (e.g., 900 µL) of HPLC mobile phase or a suitable solvent to create a 1:10 dilution.

  • Quantification: Analyze the diluted sample by a validated HPLC method with a UV detector. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of E7BI2C.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the solubility of E7BI2C in the original solvent.

Practical Applications and Strategic Solvent Selection

  • Reaction Chemistry: For homogeneous reactions, a solvent in which all reactants are fully soluble is required. Based on the data, DCM, ethyl acetate, and acetone are excellent choices for reactions at or near room temperature. For higher temperature reactions, toluene is a suitable option.[6]

  • Purification by Recrystallization: The ideal recrystallization solvent dissolves the compound completely at high temperatures but poorly at low temperatures. The documented use of ethanol and ethyl acetate/hexane mixtures for this purpose aligns perfectly with this principle.[7][8] For an ethyl acetate/hexane system, E7BI2C is dissolved in a minimum amount of hot ethyl acetate ("soluble"), and hexane is then added as an anti-solvent ("poorly soluble") to induce crystallization upon cooling.

  • Chromatography: For column chromatography, a solvent system is chosen to provide moderate retention on the stationary phase (e.g., silica gel). The use of petroleum ether/dichloromethane mixtures indicates that solubility in less polar eluents is limited, allowing for good separation.[6]

Conclusion

This compound is a hydrophobic molecule with polar functional groups, leading to a nuanced solubility profile. It is largely insoluble in water but demonstrates good to excellent solubility in common polar aprotic (ethyl acetate, DCM, acetone) and polar protic (ethanol, methanol) organic solvents. Its solubility in nonpolar solvents like hexane is poor, a property that is advantageously exploited in purification by recrystallization. For any critical application, the qualitative guidelines presented here should be confirmed by a quantitative experimental determination using a robust protocol, ensuring reproducible and optimized results in both chemical synthesis and downstream applications.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives. (n.d.). Benchchem.
  • Indole - Solubility of Things. (n.d.).
  • Gribble, G. W., et al. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central.
  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
  • This compound 16732-69-7. (n.d.). Sigma-Aldrich.
  • Solubility of Organic Compounds. (2023, August 31).
  • THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. (n.d.). Canadian Science Publishing.
  • This compound. (n.d.). Chem-Impex.
  • This compound | 16732-69-7. (2025, July 24). ChemicalBook.
  • Al-Hourani, B. J., et al. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Factors that Affect Solubility. (2023, July 7). Chemistry LibreTexts.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Factors affecting Solubility. (2021, December 10). YouTube.
  • Ethyl 1H-indole-2-carboxylate. (n.d.). PMC - NIH.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.

Sources

A Technical Guide to the Medicinal Chemistry Applications of Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold and the 7-Bromo Substituent in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of new therapeutic agents.[3][4] The strategic functionalization of the indole ring is a key aspect of modern drug design, allowing for the fine-tuning of a molecule's pharmacological profile.

Halogenation of the indole ring, in particular, is a widely employed strategy to enhance the biological activity and metabolic stability of drug candidates. The introduction of a bromine atom, for instance, can modulate the lipophilicity and electronic nature of the molecule, and perhaps more importantly, it provides a versatile synthetic handle for further molecular elaboration.[5] Ethyl 7-bromo-1H-indole-2-carboxylate is a prime example of a building block that leverages these advantages. The bromine at the 7-position enhances its reactivity, making it an excellent substrate for a variety of powerful cross-coupling reactions.[3][4] This guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of anticancer and neuroprotective agents.

Core Synthetic Transformations: Unleashing the Potential of the 7-Bromo Position

The C7-bromo substituent of this compound is the key to its synthetic versatility. This functionality allows for the application of modern palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures from this relatively simple starting material. The two most significant of these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 7-position, a common strategy in the design of kinase inhibitors and other targeted therapies.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions start This compound reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->reaction reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) reagents->reaction product Ethyl 7-aryl-1H-indole-2-carboxylate reaction->product Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions start This compound reaction Buchwald-Hartwig Amination start->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction reagents Pd Pre-catalyst & Ligand (e.g., Pd2(dba)3 & XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reagents->reaction product Ethyl 7-(amino)-1H-indole-2-carboxylate reaction->product Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 7-Aryl-Indole Derivative (Kinase Inhibitor) Inhibitor->RAF Neuroprotection_Mechanisms OxidativeStress Oxidative Stress (e.g., ROS) NeuronalDamage Neuronal Damage & Cell Death OxidativeStress->NeuronalDamage Excitotoxicity Excitotoxicity (e.g., NMDA receptor overactivation) Excitotoxicity->NeuronalDamage IndoleDerivative 7-Substituted-Indole Derivative Antioxidant Antioxidant Effect IndoleDerivative->Antioxidant NMDAR_Modulation NMDA Receptor Antagonism IndoleDerivative->NMDAR_Modulation Antioxidant->OxidativeStress Neuroprotection Neuroprotection Antioxidant->Neuroprotection NMDAR_Modulation->Excitotoxicity NMDAR_Modulation->Neuroprotection

Sources

A Comprehensive Technical Guide to the Structural Elucidation of Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and materials science. Ethyl 7-bromo-1H-indole-2-carboxylate is a versatile heterocyclic building block, valued for its role in the synthesis of a wide range of biologically active compounds and functional materials.[1] Its utility is predicated on an unambiguous understanding of its molecular architecture. This guide provides an in-depth, multi-technique approach to the structural elucidation of this key intermediate. We move beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice is explored, providing a robust framework for researchers and drug development professionals to achieve unequivocal structural verification.

The Strategic Imperative for Multi-Modal Analysis

Relying on a single analytical technique for structural elucidation is fraught with peril. While one method might provide compelling evidence, it rarely offers the complete, unambiguous picture required for regulatory submission or advancement in a synthetic campaign. Isomeric confusion, in particular, presents a significant challenge. For instance, confirming the bromine's position at C-7 versus other possible locations on the indole ring is impossible with mass spectrometry or IR spectroscopy alone.

This guide champions a synergistic approach where each technique provides a unique and complementary piece of the structural puzzle.

  • Mass Spectrometry (MS) acts as the initial gatekeeper, confirming the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy provides a rapid fingerprint of the functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the master architect, mapping the precise connectivity of the carbon-hydrogen framework.

The convergence of data from these orthogonal techniques creates a self-validating system that ensures the highest degree of confidence in the final structural assignment.

// Edges Unknown -> {MS, IR, NMR} [color="#5F6368"]; MS -> MW [color="#5F6368"]; IR -> FG [color="#5F6368"]; NMR -> NMR_1D [color="#5F6368"]; NMR_1D -> NMR_2D [label="Assign Signals", color="#5F6368"];

{MW, FG, NMR_2D} -> Structure [color="#34A853", style=dashed, arrowhead=vee, label="Data Convergence"]; }

Mass Spectrometry: Confirming Molecular Identity

Expertise & Rationale: Before delving into the intricacies of atomic connectivity, we must first confirm the most fundamental properties: molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. For a bromine-containing compound, the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance provides an unmistakable isotopic signature in the mass spectrum, immediately confirming the presence of a single bromine atom.

Expected Data: The empirical formula for the target compound is C₁₁H₁₀BrNO₂. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would appear as a pair of peaks of nearly equal intensity, separated by approximately 2 m/z units.

Ion SpeciesExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)Supporting Evidence
[M+H]⁺ 267.9971269.9951ESI+ analysis confirms m/z = 268 [M+H]⁺.[2]
[M+Na]⁺ 289.9790291.9770Often observed as an adduct in ESI.
Protocol: Acquiring an ESI-MS Spectrum
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, typically coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution.

  • Method Parameters:

    • Ionization Mode: Positive (to observe [M+H]⁺ and [M+Na]⁺).

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 100 to 500 to ensure capture of the molecular ion and potential fragments.

    • Source Conditions: Optimize capillary voltage, gas flow, and source temperature according to manufacturer guidelines to achieve stable ionization.

  • Data Analysis: Analyze the resulting spectrum for the [M+H]⁺ ion cluster. Verify that the mass accuracy is within 5 ppm of the theoretical value and that the isotopic pattern matches the simulated pattern for a C₁₁H₁₀BrNO₂ molecule.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[3][4] For this compound, we expect to see characteristic absorption bands for the N-H bond of the indole, the C=O carbonyl of the ester, and the C-O bonds of the ester linkage. The presence of these bands provides crucial corroborating evidence for the proposed structure.

Expected Data: The IR spectrum will provide a "fingerprint" unique to the molecule's vibrational modes.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Reference
~3340 cm⁻¹N-H StretchIndole N-HA sharp band characteristic of the N-H group involved in intermolecular hydrogen bonding.[5]
~1710 cm⁻¹C=O StretchEster CarbonylStrong, sharp absorption typical for a conjugated ester carbonyl.[6]
3100-3000 cm⁻¹C-H StretchAromatic C-HCharacteristic stretching for sp² hybridized C-H bonds.
2980-2850 cm⁻¹C-H StretchAliphatic C-HStretching from the ethyl group's CH₂ and CH₃.
~1240 cm⁻¹C-O StretchEster C-OStrong absorption associated with the sp² C-O single bond of the ester.[7]
Protocol: Acquiring an ATR-FTIR Spectrum
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Analysis: The instrument software automatically ratios the sample spectrum to the background spectrum. Analyze the resulting absorbance spectrum and identify the key vibrational bands, comparing them to the expected values.

NMR Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[8]

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Rationale: ¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The chemical shift (δ) of each proton is highly sensitive to its electronic environment. The bromine atom at C-7 is electron-withdrawing and will deshield adjacent protons (H-6), causing them to appear at a higher chemical shift (further downfield) than they would in an unsubstituted indole.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H ~8.5-9.0br s-Broad singlet due to quadrupole broadening and potential exchange. Its chemical shift is concentration-dependent.
H-6 ~7.60dJ = 7.9 HzDoublet, deshielded by adjacent C-7 bromine. Coupled to H-5.[9]
H-4 ~7.40dJ = 7.6 HzDoublet, coupled to H-5.
H-5 ~7.10tJ ≈ 7.8 HzTriplet, coupled to both H-4 and H-6.
H-3 ~7.05s-Singlet, characteristic of the H-3 proton in 2-substituted indoles.
-OCH₂CH₃ ~4.40qJ = 7.1 HzQuartet, coupled to the three methyl protons.
-OCH₂CH₃ ~1.42tJ = 7.1 HzTriplet, coupled to the two methylene protons.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Rationale: ¹³C NMR spectroscopy maps the unique carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon. The ester carbonyl carbon is highly deshielded and appears far downfield, while the aliphatic carbons of the ethyl group are shielded and appear upfield. The C-7 carbon, directly attached to the bromine, will have its chemical shift significantly influenced by the heavy atom effect.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon AssignmentPredicted δ (ppm)Rationale
C=O ~162.5Ester carbonyl carbon, highly deshielded.
C-7a ~135.5Aromatic quaternary carbon adjacent to N.
C-2 ~129.5Quaternary carbon bearing the ester group.
C-3a ~127.5Aromatic quaternary carbon.
C-4 ~124.5Aromatic CH carbon.
C-6 ~122.5Aromatic CH carbon.
C-5 ~120.5Aromatic CH carbon.
C-3 ~113.0Aromatic CH carbon.
C-7 ~105.0Carbon directly attached to Bromine, shifted upfield.[9]
-OCH₂CH₃ ~61.5Methylene carbon of the ethyl ester.
-OCH₂CH₃ ~14.5Methyl carbon of the ethyl ester.
2D NMR Spectroscopy: Confirming Connectivity

Expertise & Rationale: While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the pieces. They confirm the assignments made from 1D spectra and are indispensable for distinguishing between isomers.[10]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10] We would expect to see correlations between H-4/H-5, H-5/H-6, and within the ethyl group (-CH₂-/-CH₃). This confirms the arrangement of protons on the benzene portion of the indole.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to.[11] It allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[11] It is the key to placing the substituents correctly on the indole ring.

// Define invisible nodes for text labels node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#EA4335"]; H3 [pos="2.3,1.6!"]; H4 [pos="0.4,2.3!"]; H6 [pos="0.4,0.6!"]; CH2 [pos="3.5,0.4!"];

node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#4285F4"]; C2 [pos="2.5,0.9!"]; C4 [pos="1.1,2.0!"]; C5 [pos="0.8,1.4!"]; C7a [pos="1.9,1.8!"]; CO [pos="3.2,1.2!"]; C7 [pos="1.2,0.8!"];

// Edges edge [color="#34A853", style=dashed, arrowhead=curve, penwidth=1.5]; H3 -> {C2, C7a, C4, C3a_invis}; H4 -> {C5, C7a, C3_invis}; H6 -> {C7, C4, C7a_invis}; CH2 -> {CO, C2};

// Invisible nodes for better edge paths node[style=invis, width=0.1, height=0.1]; C3a_invis [pos="1.9,1.1!"]; C3_invis [pos="2.2,1.2!"]; C7a_invis [pos="1.9,1.8!"]; }

Key HMBC Correlations to Confirm the Structure:

  • H-6 to C-7: The proton at H-6 should show a 3-bond correlation to the carbon bearing the bromine (C-7). This is a critical correlation for confirming the 7-bromo substitution pattern.

  • H-4 to C-7a: The proton at H-4 will show a 3-bond correlation to the quaternary carbon C-7a.

  • H-3 to C-7a and C-4: The isolated H-3 proton will show correlations to the quaternary carbons C-2 and C-7a, as well as the protonated carbon C-4, firmly placing it within the pyrrole ring.

  • -OCH₂- to C=O: The methylene protons of the ethyl group will show a strong 2-bond correlation to the ester carbonyl carbon, confirming the ester functionality.

Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear and 2D experiments.

  • 1D ¹H Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve good signal-to-noise.

  • 1D ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D Acquisition (COSY, HSQC, HMBC):

    • Utilize standard, pre-optimized pulse programs available in the spectrometer's software.

    • Set appropriate spectral widths in both dimensions to encompass all relevant signals.

    • For HMBC, the long-range coupling constant is typically set to 8 Hz to optimize for 2- and 3-bond correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is definitively achieved through the strategic convergence of multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy verifies the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The predicted chemical shifts, coupling patterns, and crucial long-range HMBC correlations collectively serve to confirm the substitution pattern and complete molecular architecture, providing the high level of structural assurance required by researchers, scientists, and drug development professionals.

References

  • Title: H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Title: A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition Source: PMC - NIH URL:[Link]
  • Title: Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations Source: ResearchG
  • Title: Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes Source: PMC - PubMed Central URL:[Link]
  • Title: Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique Source: ResearchG
  • Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL:[Link]
  • Title: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Title: Wiley-VCH 2007 - Supporting Inform
  • Title: Structures and vibrational spectra of indole carboxylic acids. Part I.
  • Title: Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility – Department of Chemistry URL:[Link]
  • Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL:[Link]

Sources

Methodological & Application

The Fischer Indole Synthesis: A Detailed Guide to the Preparation of 7-Bromoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Bromoindoles

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Among the diverse array of substituted indoles, 7-bromoindoles serve as pivotal intermediates, offering a reactive handle for further molecular elaboration through modern cross-coupling methodologies. The bromine atom at the 7-position allows for strategic carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures for the development of novel therapeutic agents. This application note provides a comprehensive guide to the synthesis of 7-bromoindoles using the venerable Fischer indole synthesis, a powerful and versatile method for constructing the indole nucleus.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss key considerations for researchers in the field.

The Fischer Indole Synthesis: A Mechanistic Overview

First reported by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust acid-catalyzed reaction that transforms arylhydrazines and enolizable aldehydes or ketones into indoles.[2] The generally accepted mechanism, elucidated over many years of study, involves a cascade of intricate chemical transformations.

The reaction commences with the condensation of an arylhydrazine, in our case (2-bromophenyl)hydrazine, with an α-ketoacid, pyruvic acid, to form the corresponding hydrazone. Under acidic conditions, the hydrazone undergoes tautomerization to an enamine intermediate. This enamine is the key substrate for the pivotal[3][3]-sigmatropic rearrangement, which forms a new carbon-carbon bond and disrupts the aromaticity of the benzene ring. Subsequent rearomatization, cyclization, and elimination of ammonia lead to the formation of the indole ring. Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product.[3]

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product 2-Bromophenylhydrazine 2-Bromophenylhydrazine Hydrazone Hydrazone 2-Bromophenylhydrazine->Hydrazone Condensation (-H2O) Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization (Acid-catalyzed) Diamino-intermediate [3,3]-Sigmatropic Rearrangement Product Enamine->Diamino-intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Diamino-intermediate->Cyclized_Intermediate Rearomatization & Cyclization 7-Bromoindole-2-carboxylic_acid 7-Bromoindole- 2-carboxylic acid Cyclized_Intermediate->7-Bromoindole-2-carboxylic_acid Elimination of NH3

Caption: Mechanism of the Fischer Indole Synthesis for 7-Bromoindole-2-carboxylic acid.

Experimental Protocols

The synthesis of 7-bromoindole via the Fischer indole synthesis is most effectively carried out in a two-step sequence: first, the formation of 7-bromoindole-2-carboxylic acid, followed by a decarboxylation step. This approach is often preferred as the direct synthesis of the parent 7-bromoindole can be challenging.[4]

Part 1: Synthesis of 7-Bromoindole-2-carboxylic acid

This protocol is adapted from established procedures for the synthesis of substituted indole-2-carboxylic acids.[5][6]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
(2-Bromophenyl)hydrazine hydrochloride224.4910.0 g44.5
Pyruvic acid88.064.3 g (3.0 mL)48.8
Ethanol46.07100 mL-
Polyphosphoric acid (PPA)-50 g-
Ice-As needed-
Water18.02As needed-

Procedure:

  • Hydrazone Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (44.5 mmol) of (2-bromophenyl)hydrazine hydrochloride in 100 mL of ethanol.

  • To the stirred solution, add 4.3 g (3.0 mL, 48.8 mmol) of pyruvic acid.

  • Heat the reaction mixture to reflux for 1 hour. The formation of the hydrazone is typically accompanied by a color change.

  • After 1 hour, remove the heat and allow the mixture to cool to room temperature. The hydrazone may precipitate upon cooling.

  • Cyclization: In a separate beaker, carefully heat 50 g of polyphosphoric acid to approximately 80°C to ensure it is fluid.

  • Slowly and cautiously add the hydrazone mixture from the round-bottom flask to the hot polyphosphoric acid with vigorous stirring. An exothermic reaction will occur.

  • After the addition is complete, continue to heat the mixture at 90-100°C for 30 minutes, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Carefully pour the hot reaction mixture onto a large beaker filled with crushed ice. This will quench the reaction and precipitate the crude product.

  • Stir the mixture until all the ice has melted, and then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual acid.

  • The crude 7-bromoindole-2-carboxylic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Part 2: Decarboxylation of 7-Bromoindole-2-carboxylic acid to 7-Bromoindole

The removal of the carboxylic acid group at the 2-position of the indole ring is a crucial final step. This is typically achieved by heating in a high-boiling solvent with a catalyst.[4]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity
7-Bromoindole-2-carboxylic acid240.055.0 g
Quinoline129.1650 mL
Copper chromite311.540.5 g
Diethyl ether74.12As needed
1 M Hydrochloric acid36.46As needed
Saturated sodium bicarbonate solution84.01As needed
Brine-As needed
Anhydrous magnesium sulfate120.37As needed

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 5.0 g of 7-bromoindole-2-carboxylic acid and 50 mL of quinoline.

  • Add 0.5 g of copper chromite catalyst to the mixture.

  • Heat the reaction mixture to reflux (approximately 237°C) under a nitrogen atmosphere. The evolution of carbon dioxide should be observed.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Work-up and Purification: Dilute the reaction mixture with 100 mL of diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (3 x 50 mL) to remove the quinoline, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-bromoindole.

  • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 7-bromoindole. A reported yield for this decarboxylation is approximately 48%.[4]

Experimental_Workflow cluster_part1 Part 1: Synthesis of 7-Bromoindole-2-carboxylic acid cluster_part2 Part 2: Decarboxylation to 7-Bromoindole A Hydrazone Formation: (2-Bromophenyl)hydrazine HCl + Pyruvic Acid in Ethanol (Reflux, 1h) B Cyclization: Add hydrazone to hot PPA (90-100°C, 30 min) A->B C Work-up & Isolation: Quench with ice Filter solid product B->C D Purification: Recrystallization (Ethanol/Water) C->D E Decarboxylation: 7-Bromoindole-2-carboxylic acid in Quinoline with CuCr2O4 (Reflux, 1-2h) D->E Intermediate Product F Work-up: Dilute with Ether Acid-Base Extraction E->F G Purification: Column Chromatography (Silica Gel) F->G Final Product: 7-Bromoindole Final Product: 7-Bromoindole G->Final Product: 7-Bromoindole

Caption: Experimental workflow for the two-step synthesis of 7-bromoindole.

Discussion and Key Considerations

Catalyst Choice: The Fischer indole synthesis is amenable to a variety of Brønsted and Lewis acid catalysts.[3] Polyphosphoric acid (PPA) is a common choice for the cyclization step as it serves as both a strong acid and a dehydrating agent. Other catalysts such as zinc chloride, sulfuric acid, or p-toluenesulfonic acid can also be employed, and the optimal choice may depend on the specific substrates.[2]

Substituent Effects: The electronic nature of substituents on the phenylhydrazine ring can influence the reaction rate and outcome. Electron-withdrawing groups, such as the bromine atom in (2-bromophenyl)hydrazine, can deactivate the aromatic ring, making the[3][3]-sigmatropic rearrangement more challenging. This may necessitate more forcing reaction conditions, such as higher temperatures or stronger acids.

Regioselectivity: When using unsymmetrical ketones, the Fischer indole synthesis can potentially yield two regioisomeric indole products. The choice of acid catalyst and reaction conditions can influence the regioselectivity of the cyclization.[2] In the synthesis of 7-bromoindole-2-carboxylic acid using pyruvic acid, this issue is circumvented as one of the α-positions of the keto-acid is a carboxyl group.

Purification: The purification of the final 7-bromoindole is crucial to remove any starting materials, byproducts, and the high-boiling quinoline solvent. A thorough acid wash is essential for the removal of quinoline. Column chromatography is typically effective in obtaining the product with high purity.

Characterization: The structure of the final 7-bromoindole product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data for the closely related 7-bromo-3-methyl-1H-indole shows characteristic signals in the aromatic region, which can be used as a reference for confirming the successful synthesis of 7-bromoindole.[1]

Conclusion

The Fischer indole synthesis remains a highly relevant and powerful tool for the construction of the indole nucleus. The two-step procedure outlined in this application note, involving the formation and subsequent decarboxylation of 7-bromoindole-2-carboxylic acid, provides a reliable pathway to this valuable synthetic intermediate. For researchers and drug development professionals, a thorough understanding of the reaction mechanism and careful optimization of the experimental conditions are paramount to achieving high yields and purity. The strategic placement of the bromine atom in 7-bromoindole opens up a myriad of possibilities for the synthesis of novel and complex molecules with potential therapeutic applications.

References

  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Wikipedia. (2023, December 27). Fischer indole synthesis. [Link]
  • Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New.
  • ACS Publications. (2025, October 27). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids.
  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Canadian Science Publishing. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(5), 896-902. [Link]
  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • ResearchGate. (2025, August 6). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids.
  • Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
  • J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis.
  • ResearchGate. (2025, August 6). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • Google Patents. (n.d.). CN104402795A - Synthetic method of substituted indol-2-formic acid.

Sources

Application Note: A Comprehensive Guide to the Reissert Synthesis of Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Reissert indole synthesis, a classic and reliable method for preparing substituted indole-2-carboxylates. We will delve into the mechanistic underpinnings of the reaction, offer strategic guidance for experimental design, present detailed protocols, and discuss the scaffold's significance in modern medicinal chemistry.

The Underlying Chemistry: Mechanism and Rationale

The Reissert synthesis is a powerful two-stage process for constructing the indole nucleus from readily available starting materials.[1] The overall transformation involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting intermediate.[2][3]

Stage 1: Base-Catalyzed Condensation

The synthesis begins with a Claisen-like condensation. The methyl group of the o-nitrotoluene is rendered sufficiently acidic by the electron-withdrawing effect of the adjacent nitro group. A strong base, typically an alkoxide, deprotonates this methyl group to form a resonance-stabilized carbanion.[4] This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding an ethyl o-nitrophenylpyruvate derivative.[4] The choice of base is critical; potassium ethoxide has been demonstrated to provide superior results compared to sodium ethoxide.[1]

Stage 2: Reductive Cyclization and Aromatization

The second stage is a reductive cyclization. The nitro group of the ethyl o-nitrophenylpyruvate intermediate is reduced to an amine.[3] This reduction can be achieved through various methods, including catalytic hydrogenation or using dissolving metals like zinc in acetic acid or iron in acidic conditions.[5][6] Immediately following its formation, the nucleophilic aniline nitrogen performs an intramolecular attack on the adjacent ketone carbonyl. This cyclization event forms a hydroxylindoline-2-carboxylate intermediate, which rapidly dehydrates under the reaction conditions to form the stable, aromatic indole ring system.[4]

The following diagram illustrates the complete mechanistic pathway.

Reissert_Mechanism Reissert Synthesis Mechanism Start Substituted o-Nitrotoluene Carbanion Carbanion Intermediate Start->Carbanion Deprotonation Oxalate Diethyl Oxalate Pyruvate Ethyl o-Nitrophenylpyruvate Oxalate->Pyruvate Base Base (KOEt) Base->Carbanion Carbanion->Pyruvate Condensation Amine Amino Intermediate (Post-Reduction) Pyruvate->Amine Reduction of Nitro Group (e.g., Zn/AcOH) Cyclized Hydroxylindoline Intermediate Amine->Cyclized Intramolecular Cyclization Product Substituted Indole-2-carboxylate Cyclized->Product Dehydration & Aromatization

Caption: The mechanistic pathway of the Reissert indole synthesis.

Strategic Considerations for Experimental Success

The versatility of the Reissert synthesis stems from the ability to modify starting materials and reaction conditions to achieve the desired substituted indole-2-carboxylate.

Substrate Scope

The reaction is amenable to a wide range of substituents on the starting o-nitrotoluene, including halogens (fluoro, chloro, bromo, iodo) and hydroxyl groups, making it a valuable tool for generating diverse libraries of indole derivatives.[6] This flexibility is particularly advantageous in drug discovery for structure-activity relationship (SAR) studies.

Optimization of Reaction Conditions

The choice of base and reducing agent significantly impacts the reaction's outcome and yield. The following tables summarize key variables to consider during experimental design.[7][8][9]

Table 1: Comparison of Base Systems for Condensation

BaseSolventRelative StrengthKey Considerations
Sodium Ethoxide (NaOEt)EthanolStrongThe classical base used in the original Reissert reaction.[5]
Potassium Ethoxide (KOEt)Ethanol / EtherStrongerOften reported to give higher yields and better results than NaOEt.[1][3]
Sodium Hydride (NaH)THF / DMFStrongAn alternative non-nucleophilic base, useful for avoiding transesterification.

Table 2: Comparison of Common Reduction Methods for Cyclization

Reducing AgentTypical ConditionsAdvantagesDisadvantages & Potential Side Reactions
Zinc Dust / Acetic AcidAcetic Acid, HeatRobust, inexpensive, and effective for a wide range of substrates.[1]Can be harsh for sensitive functional groups; acidic conditions can hydrolyze the ester.
Ferrous Sulfate / AmmoniaAqueous AmmoniaMild conditions, historically significant.[3][6]Can be less efficient than other methods; workup can be cumbersome.
Catalytic Hydrogenation (H₂, Pd/C or PtO₂)Acetic Acid, PressureClean reaction with high yields; minimal side products.[3][10]Requires specialized hydrogenation equipment; catalyst can be expensive and pyrophoric.
Sodium Dithionite (Na₂S₂O₄)Aqueous/Organic BiphasicMild and avoids strongly acidic or basic conditions.[6]May require phase-transfer catalysts for optimal results.

A critical consideration during the reduction step is the potential for side reactions. For certain substrates, some reduction conditions can lead to the formation of quinolones instead of the desired indole.[6]

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step procedure for the synthesis of a model compound, ethyl indole-2-carboxylate, adapted from a well-established Organic Syntheses procedure.[10] This serves as a reliable template that can be modified for various substituted analogs.

Experimental Workflow Overview

Workflow cluster_prep Part A: Intermediate Salt Preparation cluster_cyclize Part B: Reductive Cyclization cluster_purify Part C: Product Isolation A1 Dissolve Potassium in Ethanol (Prepare KOEt in situ) A2 Add Diethyl Oxalate A1->A2 A3 Add o-Nitrotoluene Dropwise A2->A3 A4 Stir to Allow Precipitation A3->A4 A5 Filter and Wash Potassium Salt A4->A5 B1 Dissolve Potassium Salt in Acetic Acid A5->B1 Use Dried Salt B2 Add PtO₂ Catalyst B1->B2 B3 Hydrogenate under Pressure (Monitor H₂ Uptake) B2->B3 B4 Filter Catalyst B3->B4 C1 Precipitate Product with Water B4->C1 Transfer Filtrate C2 Filter Crude Product C1->C2 C3 Wash with Water and Dry C2->C3 C4 Recrystallize for Purity C3->C4

Caption: A typical experimental workflow for the Reissert synthesis.

Protocol 3.1: Synthesis of the Potassium Salt of Ethyl 2-(2-nitrophenyl)-2-oxoacetate

Safety: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Potassium metal is highly reactive with water; handle with extreme care. Ethanol is flammable.

  • Preparation of Potassium Ethoxide: In a 1-L three-necked flask equipped with a reflux condenser and a dropping funnel, place 250 mL of absolute ethanol. Carefully add 19.5 g (0.5 g-atom) of potassium metal in small pieces through the condenser over 1.5-2 hours to control the exothermic reaction.[10]

  • Addition of Reagents: Once all the potassium has dissolved, add a solution of 73 g (0.5 mole) of diethyl oxalate in 75 mL of absolute ethanol through the dropping funnel.

  • Condensation Reaction: To the resulting solution, add 68.5 g (0.5 mole) of o-nitrotoluene dropwise with stirring. The reaction mixture will turn a deep reddish-purple, and the potassium salt of the product will begin to precipitate.

  • Isolation: After the addition is complete, stir the mixture for an additional 30 minutes. Cool the flask in an ice bath to ensure complete precipitation.

  • Purification: Collect the solid salt by vacuum filtration, wash it with 100 mL of absolute ethanol, followed by 100 mL of anhydrous diethyl ether to facilitate drying. The yield of the potassium salt is typically 75-80 g.[10]

Protocol 3.2: Reductive Cyclization to Ethyl Indole-2-carboxylate

Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (PtO₂). This procedure must be performed by trained personnel using appropriate high-pressure equipment (e.g., a Parr hydrogenator) behind a safety shield.

  • Reaction Setup: In a 400-mL hydrogenation bottle, dissolve 30 g (0.109 mole) of the dried potassium salt from Protocol 3.1 in 200 mL of glacial acetic acid.[10]

  • Catalyst Addition: Add 0.20 g of platinum(IV) oxide (PtO₂) catalyst to the solution.

  • Hydrogenation: Place the bottle in a low-pressure hydrogenation apparatus. Flush the system several times with hydrogen gas. Pressurize the vessel to approximately 30-40 p.s.i. and begin shaking.

  • Reaction Monitoring: Continue shaking until hydrogen uptake ceases, which typically indicates the reaction is complete (usually 1-2 hours).

  • Catalyst Removal: Carefully vent the apparatus and flush with nitrogen. Remove the catalyst by vacuum filtration through a pad of celite, washing the filter cake with a small amount of glacial acetic acid.[10]

  • Product Precipitation: Transfer the clear filtrate to a 4-L beaker. Slowly add 3 L of cold water with vigorous stirring. The ethyl indole-2-carboxylate will precipitate as a yellow solid.

  • Final Purification: Collect the solid by filtration, wash thoroughly with water, and dry in a desiccator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methylene chloride/petroleum ether) to yield white needles (m.p. 122.5–124°C).[10] The typical yield is 41-44% based on the starting o-nitrotoluene.[10]

Applications in Drug Discovery and Development

The indole-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Its rigid bicyclic framework serves as an excellent template for orienting functional groups to interact with biological targets.[11][12]

  • CNS Disorders: Substituted indole-2-carboxylates have been extensively developed as potent and selective antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[13] These compounds have shown potential in treating neurological conditions involving excitotoxicity.[6]

  • Antiviral Agents: The scaffold is a core component of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1.[6][14] The Reissert synthesis provides an efficient route to key intermediates for these life-saving drugs.[6]

  • Anticancer Research: The indole nucleus is a common feature in many anticancer agents that target various mechanisms, including protein kinases and tubulin polymerization.[15] The functional handles provided by the indole-2-carboxylate structure (the ester and the N-H group) allow for further chemical elaboration to develop novel oncology drug candidates.[11][16]

Conclusion

The Reissert indole synthesis, though over a century old, remains a highly relevant and practical method for accessing substituted indole-2-carboxylates.[3] Its operational simplicity, use of inexpensive starting materials, and broad substrate scope ensure its continued application in both academic research and industrial drug development. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively leverage this reaction to synthesize diverse and complex molecules with significant therapeutic potential.

References

  • Wikipedia. Reissert indole synthesis. [Link]
  • chemeurope.com. Reissert indole synthesis. [Link]
  • Reissert Indole Synthesis. (n.d.). [Link]
  • Taber, D. F., & Pfefferkorn, J. A. (2016). Reissert Indole Synthesis.
  • Pellicciari, R., et al. (1996). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 39(11), 2259-2269. [Link]
  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2353. [Link]
  • ChemWis. (2022). Reissert Indole Synthesis. YouTube. [Link]
  • Sappino, C., et al. (2019). Optimization of the Reaction Conditions.
  • Li, Z., et al. (2018). Optimization of the reaction conditions.
  • Silvestri, R., et al. (2004). Ethyl Indole-2-Carboxylate.
  • Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf.
  • Synthesis of Indole-2-carboxylic Esters. (2020).
  • Baire, B., et al. (2021). Optimization of the reaction conditions.
  • Al-Hourani, B. J., et al. (2016).
  • Bourguignon, J. J., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2821-2838. [Link]
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
  • Whats Chemistry. (2020). Reissert Indole Synthesis - Full Video Lecture. YouTube. [Link]
  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
  • Brizzi, A., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(24), 5878. [Link]
  • Noland, W. E., & Baude, F. J. (1963).
  • Knowledge plus Understanding. (2020). Reissert indole synthesis mechanism explained. YouTube. [Link]
  • da Silva, A. C. C., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Kim, S., et al. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. ACS Central Science, 8(12), 1668-1677. [Link]

Sources

Application Notes & Protocols: N-Alkylation of Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[1] Its versatile structure allows for functionalization at various positions, profoundly influencing its biological activity. The N-alkylation of the indole core, in particular, is a critical synthetic transformation. Introducing substituents at the N1 position can enhance metabolic stability, modulate receptor binding affinity, and fine-tune the pharmacokinetic profile of drug candidates.

Ethyl 7-bromo-1H-indole-2-carboxylate is a valuable starting material, featuring a bromine atom at the C7 position for subsequent cross-coupling reactions and an ester at C2, which modulates the electronic properties of the ring. The selective alkylation of the N-H bond is a key step in the synthesis of a diverse array of complex molecules, including potential anti-cancer agents. This guide provides a detailed exploration of the conditions and mechanisms for the successful N-alkylation of this substrate, offering both theoretical understanding and practical, field-proven protocols.

Part 1: The Chemical Rationale—Navigating Selectivity in Indole Alkylation

The primary challenge in the alkylation of indoles is controlling regioselectivity. The indole ring possesses two principal nucleophilic sites: the nitrogen atom (N1) and the C3 position. The C3 position is often inherently more nucleophilic and reactive towards electrophiles, making it 10^13 times more reactive than benzene in electrophilic substitutions.[2][3] This can lead to a competitive side reaction, C3-alkylation, which can be difficult to separate from the desired N-alkylated product.[4][5]

The Role of the Base: Deprotonation is Key

To favor N-alkylation, the reaction strategy hinges on enhancing the nucleophilicity of the indole nitrogen. This is achieved by deprotonating the N-H group (pKa ≈ 16-17 in solution, ≈ 21 in DMSO) to form a highly nucleophilic indolate anion.[2][6] The choice of base is therefore critical and dictates the course of the reaction.

  • Strong Bases (e.g., Sodium Hydride, NaH): Using a strong, non-nucleophilic base like NaH ensures essentially complete and irreversible deprotonation of the indole nitrogen.[4][6] This generates a high concentration of the indolate anion, which then acts as the primary nucleophile, strongly favoring the SN2 reaction at the nitrogen.[7][8] This is often considered the "classical" and most reliable method for achieving high N-selectivity.[7]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, KOH): While strong bases are effective, milder conditions using carbonate or hydroxide bases can also be successful, particularly for activated indoles.[9][10][11] The presence of an electron-withdrawing group, such as the ethyl ester at the C2 position of our substrate, increases the acidity of the N-H proton, making deprotonation with weaker bases more feasible.[6][8] Cesium carbonate (Cs₂CO₃) is often noted for its high efficacy, which is attributed to the "cesium effect," where the large, soft Cs⁺ cation coordinates loosely with the indolate anion, increasing its reactivity.

Mechanism: An SN2 Pathway

The N-alkylation of the indolate anion with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][12] This process is analogous to the well-known Williamson ether synthesis.[6][12][13] The reaction involves a backside attack by the nucleophilic nitrogen on the electrophilic carbon of the alkylating agent, leading to the displacement of the leaving group (e.g., Br⁻, I⁻).

SN2_Mechanism

Solvent Selection

The choice of solvent is crucial for solubilizing the reagents and influencing the reaction rate and selectivity.[7][14]

  • Polar Aprotic Solvents (DMF, THF, DMSO): These are the most common and effective solvents for this reaction.[4][7] They readily dissolve the polar indolate salt and do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity. N,N-Dimethylformamide (DMF) is particularly favored for its high polarity and boiling point, allowing for a wide range of reaction temperatures.[8]

Part 2: Comparative Analysis of Reaction Conditions

Various conditions have been successfully employed for the N-alkylation of indole-2-carboxylates. The optimal choice depends on the specific alkylating agent, substrate sensitivity, and desired scale.

Condition Set Base (equiv.)Solvent Alkylating Agent Temp. Time Yield Key Insights & Reference
A: Strong Base NaH (1.1 - 1.5)DMF or THFAlkyl Halide (1.0 - 1.2)0 °C to RT2 - 24 hGood to HighThe "gold standard" for high N-selectivity. Complete deprotonation minimizes C3-alkylation.[4][7][8][15]
B: Carbonate Base K₂CO₃ (2.0)DMFAlkyl Halide (4.0)50 °C24 h~90%A milder, safer alternative to NaH. Effective for this substrate due to the C2-ester. Requires higher temp and excess alkylating agent.[16]
C: Hydroxide Base aq. KOH (3.0)AcetoneAllyl/Benzyl Bromide20 °C2 h85-94%A convenient method using aqueous base. Works well for reactive alkylating agents like allyl and benzyl halides.[11]
D: Phase Transfer 50% aq. NaOHBenzeneAlkyl HalideRT - RefluxVariable78-98%Biphasic system with a catalyst (e.g., Bu₄N⁺HSO₄⁻) shuttles the indolate to the organic phase. Avoids need for anhydrous solvents.[17][18]

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and explanations for each step.

Protocol 1: High-Selectivity N-Alkylation using Sodium Hydride (NaH)

This method is recommended for achieving the highest N-selectivity and is broadly applicable to various primary and secondary alkyl halides.

Protocol_Workflow

Materials:

  • This compound (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To the flask, add this compound (1.0 eq.). Using a syringe, add anhydrous DMF (approx. 0.1-0.2 M concentration).

  • Deprotonation: Cool the stirred solution to 0 °C using an ice-water bath. Causality: Cooling controls the initial exothermic reaction of NaH with DMF and the subsequent deprotonation.

  • Carefully add the NaH dispersion (1.2 eq.) in small portions. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and maintain the inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 30-60 minutes. Self-Validation: The reaction is ready for the next step when the evolution of hydrogen gas has completely ceased, indicating full formation of the indolate anion.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe. Causality: Adding the electrophile slowly to the cooled solution prevents temperature spikes and potential side reactions.

  • Allow the reaction to slowly warm to room temperature and stir until completion. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS by taking small aliquots. The reaction is complete when the starting indole spot is consumed.

  • Work-up: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x). Causality: The water washes remove the highly soluble DMF, while the brine wash helps to break any emulsions and remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated product.

Protocol 2: Milder N-Alkylation using Potassium Carbonate (K₂CO₃)

This protocol, adapted from literature procedures for similar substrates, avoids the use of pyrophoric sodium hydride, making it a safer option for larger-scale synthesis.[16]

Materials:

  • This compound (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq.)

  • Alkyl Halide (e.g., Allyl Bromide) (4.0 eq.)

  • Sodium Iodide (NaI) (0.5 eq.) - Optional catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water & Brine

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and optionally, NaI (0.5 eq.). Causality: NaI can act as a catalyst via the Finkelstein reaction, converting an alkyl chloride or bromide in situ to the more reactive alkyl iodide.

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 0.1 M), followed by the alkyl halide (4.0 eq.). Insight: A larger excess of the alkylating agent is often required with weaker bases to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with EtOAc. Concentrate the filtrate under reduced pressure to remove most of the DMF. Take up the residue in EtOAc and perform the same aqueous wash, drying, and concentration steps as described in Protocol 1 (Steps 9-11).

  • Purify the crude product by flash column chromatography.

Conclusion

The N-alkylation of this compound is a robust and versatile transformation. For maximal N-selectivity and general applicability, deprotonation with a strong base like sodium hydride in an aprotic polar solvent remains the method of choice. However, for reasons of safety, scale, or substrate tolerance, milder conditions using potassium carbonate have been proven effective for this electron-deficient indole system. Careful control of stoichiometry, temperature, and anhydrous conditions are paramount to achieving high yields and purity. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to successfully implement this critical synthetic step.

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). Vertex AI Search.
  • Troubleshooting Side Reactions in Indole N-Alkyl
  • Indole. Wikipedia.
  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer C
  • The use of phase-transfer catalysis for the N-alkyl
  • Enantioselective Catalytic Synthesis of N-alkyl
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC NIH.
  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ScienceDirect.
  • Is LiH a strong enough base to deprotonate indole. (2023). Sciencemadness Discussion Board.
  • Optimizing reaction conditions for N-alkyl
  • N-alkyl
  • Synthesis of N-alkylated indoles.
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
  • Indole is a pleasant smelling compound in highly dilute solutions and has been used in. (2025). YouTube.
  • N-alkylation of indole derivatives.
  • Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry.
  • Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. (2002). PMC NIH.
  • Effect of solvent on the alkylation. Reaction conditions: indole (0.1...).
  • Selective N-Alkyl
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson ether synthesis. Wikipedia.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

Sources

Synthesis of Ethyl 7-bromo-1H-indole-2-carboxylate Derivatives: An In-Depth Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Bromo-1H-indole-2-carboxylate Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery. The strategic placement of a bromine atom at the 7-position of the indole ring, coupled with an ethyl carboxylate at the 2-position, creates a versatile building block: Ethyl 7-bromo-1H-indole-2-carboxylate. This compound is not merely an intermediate; it is a gateway to a vast chemical space of potential therapeutic agents. The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the ethyl carboxylate group can be further modified or may itself contribute to target binding.[2] Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases, often acting as kinase inhibitors or targeting other crucial cellular pathways.[3][4][5][6]

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent derivatization. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles that govern these transformations.

Part 1: Synthesis of the Core Scaffold - this compound

Two classical and reliable methods for the synthesis of the indole core are the Fischer indole synthesis and the Reissert indole synthesis. Both can be adapted for the preparation of this compound.

Fischer Indole Synthesis: A Robust and Versatile Approach

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for constructing the indole ring.[7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.[8]

The mechanism of the Fischer indole synthesis is a cascade of well-defined steps, each influenced by the reaction conditions.[7][9] The initial formation of the phenylhydrazone is a condensation reaction. The subsequent acid-catalyzed tautomerization to an enamine is a crucial step that sets the stage for the key[7][7]-sigmatropic rearrangement. This rearrangement breaks the N-N bond and forms a C-C bond, leading to a di-imine intermediate. Aromatization, cyclization, and elimination of ammonia then furnish the indole ring. The choice of a Brønsted or Lewis acid catalyst is critical; it must be strong enough to promote the necessary protonation and cyclization steps without causing unwanted side reactions or degradation of the starting materials or product.[9] Polyphosphoric acid (PPA) or zinc chloride are often employed for their efficacy in driving the reaction to completion.[7]

Diagram 1: Fischer Indole Synthesis Workflow

fischer_indole_synthesis start 2-Bromophenylhydrazine + Ethyl Pyruvate hydrazone In situ Phenylhydrazone Formation start->hydrazone Acid Catalyst (e.g., p-TsOH) rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement Heat cyclization Cyclization & Aromatization rearrangement->cyclization Elimination of NH3 product This compound cyclization->product

Caption: Workflow for the Fischer Indole Synthesis.

Materials:

  • 2-Bromophenylhydrazine

  • Ethyl pyruvate

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Activated carbon

  • Silica gel

  • Petroleum ether

  • Dichloromethane

Equipment:

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 2-bromophenylhydrazine (1 equivalent) and p-toluenesulfonic acid monohydrate (0.05 equivalents) in toluene.

  • Addition of Ethyl Pyruvate: Add ethyl pyruvate (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and continue for 2-4 hours, collecting the water that forms in the Dean-Stark trap.

  • Cyclization: After the initial reflux, add an additional portion of p-toluenesulfonic acid monohydrate (2 equivalents) and continue to reflux for another 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and saturated aqueous sodium bicarbonate solution.

  • Drying and Decolorization: Dry the organic phase over anhydrous magnesium sulfate. Add activated carbon, stir for 15 minutes, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and dichloromethane as the eluent.

  • Characterization: The final product, this compound, should be a white to off-white solid.[2] Characterize by HPLC, mass spectrometry, and NMR.

Table 1: Representative Analytical Data for this compound

Analysis Expected Result
Appearance White to off-white powder[2]
Molecular Formula C₁₁H₁₀BrNO₂[10]
Molecular Weight 268.11 g/mol [10]
¹H NMR (CDCl₃, ppm) Expected signals for ethyl group (triplet and quartet), aromatic protons, and the indole N-H proton. The aromatic region will show characteristic splitting patterns for the 7-bromo substituted indole ring.
¹³C NMR (CDCl₃, ppm) Expected signals for the ethyl group, the ester carbonyl, and the aromatic and indole ring carbons. The carbon bearing the bromine will be downfield.
Mass Spec (ESI+) m/z = 268/270 [M+H]⁺ (isotopic pattern for Br)
Reissert Indole Synthesis: An Alternative Pathway

The Reissert synthesis begins with a base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[11] A strong base, such as potassium ethoxide, is typically used to deprotonate the methyl group of the o-nitrotoluene.[11] The subsequent step is a reductive cyclization of the nitro group to an amine, which then intramolecularly condenses with the adjacent ketone to form the indole ring.[5] Various reducing agents can be employed, with zinc in acetic acid being a common choice.[11] The reaction conditions are chosen to facilitate both the reduction and the subsequent cyclization in a one-pot fashion.

Diagram 2: Reissert Indole Synthesis Workflow

reissert_indole_synthesis start 7-Bromo-2-nitrotoluene + Diethyl Oxalate condensation Base-catalyzed Condensation start->condensation Strong Base (e.g., KOEt) pyruvate Ethyl 7-bromo-2-nitrophenylpyruvate condensation->pyruvate reduction Reductive Cyclization pyruvate->reduction Reducing Agent (e.g., Zn/AcOH) product This compound reduction->product

Caption: Workflow for the Reissert Indole Synthesis.

Materials:

  • 7-Bromo-2-nitrotoluene (requires prior synthesis, e.g., from 2-nitrotoluene)[12][13]

  • Diethyl oxalate

  • Potassium ethoxide

  • Ethanol (anhydrous)

  • Zinc dust

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for filtration and work-up

Procedure:

  • Condensation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of potassium ethoxide in anhydrous ethanol. Cool the solution in an ice bath and add a solution of 7-bromo-2-nitrotoluene (1 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous ethanol dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up of Pyruvate: Pour the reaction mixture into ice water and acidify with dilute hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude ethyl 7-bromo-2-nitrophenylpyruvate.

  • Reductive Cyclization: Dissolve the crude pyruvate in glacial acetic acid. Add zinc dust (4-5 equivalents) portion-wise, maintaining the temperature below 50 °C with an ice bath if necessary.

  • Reaction Completion and Work-up: After the addition is complete, stir the mixture at room temperature for several hours, or until TLC analysis shows the reaction is complete. Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Extraction and Purification: Dilute the filtrate with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography as described in the Fischer indole synthesis protocol.

Part 2: Derivatization of the 7-Bromo-1H-indole-2-carboxylate Scaffold

The true utility of this compound lies in its potential for diversification through modern cross-coupling reactions. The C7-bromo substituent is a versatile handle for introducing a wide range of functionalities.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[7] This reaction is widely used in drug discovery due to its mild conditions and high functional group tolerance.[14]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15] The choice of palladium catalyst, ligand, and base is crucial for an efficient reaction. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often used to promote the oxidative addition of the aryl bromide to the Pd(0) center.[8] The base (e.g., K₂CO₃, Cs₂CO₃) plays a critical role in the transmetalation step by activating the boronic acid.[7] The solvent system, often a mixture of an organic solvent like dioxane or DMF and water, is chosen to dissolve both the organic and inorganic reagents.[8]

Diagram 3: Suzuki-Miyaura Coupling Catalytic Cycle

suzuki_miyaura_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br pd_complex R¹-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ + Base pd_aryl_boronate R¹-Pd(II)L₂-R² transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio).

  • Reaction: Heat the reaction mixture with stirring to 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic Acid Product Typical Yield (%)
Phenylboronic acidEthyl 7-phenyl-1H-indole-2-carboxylate>80
4-Methoxyphenylboronic acidEthyl 7-(4-methoxyphenyl)-1H-indole-2-carboxylate>85
3-Pyridylboronic acidEthyl 7-(pyridin-3-yl)-1H-indole-2-carboxylate>75
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is invaluable for introducing linear alkynyl fragments, which are important pharmacophores and synthetic handles.

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[17] The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[17] The choice of a mild base, such as an amine (e.g., triethylamine or diisopropylamine), is crucial as it also serves as a solvent and a ligand for the copper catalyst.[18] The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Diagram 4: Sonogashira Coupling Catalytic Cycle

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br pd_complex R¹-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation_pd Transmetalation pd_complex->transmetalation_pd pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetalation_pd->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡CR² reductive_elimination->product cu_halide Cu(I)Br alkyne H-C≡CR² cu_acetylide Cu(I)-C≡CR² alkyne->cu_acetylide Cu(I)Br, Base cu_acetylide->transmetalation_pd to Pd Cycle base Base

Caption: Catalytic Cycles of the Sonogashira Coupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base/Solvent (e.g., triethylamine, diisopropylamine)

  • Triphenylphosphine (PPh₃)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the palladium catalyst (1-3 mol%), copper(I) iodide (2-5 mol%), and triphenylphosphine (2-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the amine base (e.g., triethylamine) as the solvent, followed by the terminal alkyne (1.2-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine.[19] This reaction has revolutionized the synthesis of anilines and other arylamine derivatives, which are common motifs in pharmaceuticals.[20]

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[19][20] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) is critical to deprotonate the coordinated amine, forming the key palladium-amido complex.[21] The ligand on the palladium catalyst is also of paramount importance, with bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) being highly effective in promoting the reductive elimination step, which is often rate-limiting.[22]

Diagram 5: Buchwald-Hartwig Amination Catalytic Cycle

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br pd_complex R¹-Pd(II)L₂-Br oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR²R³ + Base pd_amido R¹-Pd(II)L₂-NR²R³ amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-NR²R³ reductive_elimination->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst and the phosphine ligand. Add the base.

  • Reagent Addition: Add a solution of this compound (1 equivalent) and the amine (1.1-1.5 equivalents) in the anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold for the synthesis of a diverse range of functionalized indole derivatives. The classic Fischer and Reissert indole syntheses provide reliable access to this core structure. The true power of this building block is realized through its derivatization via modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the systematic exploration of the chemical space around the indole core, a crucial activity in modern drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to efficiently synthesize and derivatize this important class of compounds, paving the way for the discovery of novel therapeutics. The continued development of more efficient and selective catalytic systems will undoubtedly further expand the utility of the this compound scaffold in the years to come.

References

  • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymeriz
  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
  • Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
  • Reissert indole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
  • Reissert Indole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. [Link]
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Vedantu. [Link]
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (n.d.). Testbook. [Link]
  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). BYJU'S. [Link]
  • Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
  • Reissert indole synthesis - chemeurope.com. (n.d.). chemeurope.com. [Link]
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (n.d.).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - ResearchGate. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC - PubMed Central. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4). Chemistry LibreTexts. [Link]
  • Synthesis of compounds 2–7. Reagents and conditions: (i) nitrobenzene,... - ResearchGate. (n.d.).
  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PubMed Central. (2025, June 27).
  • Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives | Request PDF - ResearchGate. (n.d.).
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.).
  • Supporting Information - DOI. (n.d.). Royal Society of Chemistry. [Link]
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024, February 16).
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2025, August 7).
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2025, August 6).
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed. (2022, September 1).
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. (n.d.).
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles - arkat usa. (2020, February 12).

Sources

Application Note: High-Purity Isolation of Ethyl 7-bromo-1H-indole-2-carboxylate for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 7-bromo-1H-indole-2-carboxylate is a pivotal intermediate in the synthesis of a wide range of pharmacologically active molecules, including those targeting neurological disorders and cancers.[1][2] The purity of this building block is paramount, as impurities can lead to significant downstream complications, including challenging separations, reduced yields, and the formation of undesired, potentially toxic byproducts. This application note provides a comprehensive guide to the purification of this compound, detailing two robust methods: flash column chromatography and recrystallization. We will explore the scientific rationale behind procedural choices, provide step-by-step protocols, and discuss methods for purity verification.

Introduction: The Importance of Purity

The indole scaffold is a privileged structure in medicinal chemistry, and halogenated derivatives like this compound serve as versatile precursors for introducing further molecular complexity through cross-coupling reactions and other transformations.[1][3] Its role as a key intermediate necessitates a purity profile of ≥99% to ensure the success and reproducibility of subsequent synthetic steps in a drug development pipeline.[4]

This guide is designed for researchers and process chemists to reliably achieve high-purity material, moving beyond simple procedural lists to explain the underlying principles that govern successful purification.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The most common route to this compound is the Fischer indole synthesis, which involves the acid-catalyzed reaction of 2-bromophenylhydrazine with ethyl pyruvate.[4][5][6]

Key Potential Impurities:

  • Unreacted Starting Materials: Residual 2-bromophenylhydrazine and ethyl pyruvate.

  • Isomeric Byproducts: Positional isomers (e.g., 4-, 5-, or 6-bromoindoles) may form depending on the precise reaction conditions and the purity of the hydrazine starting material.

  • Poly-halogenated Species: Trace amounts of dibrominated indoles.

  • Thermal Degradation Products: Indole derivatives can be sensitive to prolonged heating under acidic conditions.[7]

  • Solvent and Reagent Residues: Toluene, p-toluenesulfonic acid, or other catalysts used in the synthesis.[4]

The purification strategy must effectively separate the target compound—a moderately polar, solid material—from these diverse impurities.[8]

Primary Purification Method: Flash Column Chromatography

Flash column chromatography is the workhorse method for purifying intermediates in medicinal chemistry due to its speed and resolving power. The principle lies in the differential partitioning of the crude mixture's components between a mobile liquid phase and a solid stationary phase.

Causality of Method Choice
  • Stationary Phase: Silica gel is the standard choice for moderately polar compounds like our target molecule. Its slightly acidic surface (pKa ~4.5) interacts with the polar functional groups (ester, N-H of the indole) via hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase (Eluent): A non-polar/polar solvent mixture is required. A common and effective system is a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether. The less polar impurities will elute first with a low concentration of ethyl acetate, while the more polar target compound and baseline impurities require a higher concentration to be displaced from the silica. A typical starting point is a 7:3 mixture of petroleum ether/dichloromethane or similar solvent systems.[4]

Workflow for Flash Column Chromatography

Caption: Workflow for chromatographic purification.

Detailed Step-by-Step Protocol
  • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin-Layer Chromatography (TLC). Spot the crude material on a silica plate and develop it in various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between the product spot (Rf value of ~0.3-0.4) and major impurities.

  • Column Packing: Prepare a glass column with silica gel (100-200 mesh is suitable for good resolution). Pack the column using the initial, low-polarity eluent as a slurry to ensure a homogenous stationary phase free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system (e.g., 95:5 Hexane/EtOAc). Collect fractions (10-20 mL each) systematically.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane/EtOAc) to elute the target compound. The precise gradient will depend on the TLC analysis. A petroleum ether/dichloromethane (7:3) system has also been shown to be effective.[4]

  • Fraction Analysis: Spot every few fractions on a TLC plate, visualize under UV light, and stain (e.g., with potassium permanganate) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (100-200 mesh)Good balance between resolution and flow rate.
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/DichloromethaneProvides good separation for moderately polar indoles.[4]
Typical Gradient 5% to 30% Ethyl Acetate in HexaneAllows for elution of non-polar impurities first, followed by the target compound.
Target Rf (TLC) 0.3 - 0.4Ensures the compound spends sufficient time on the stationary phase for effective separation.

Secondary/Polishing Method: Recrystallization

For achieving the highest level of purity or for purifying larger batches where chromatography is less practical, recrystallization is an excellent alternative. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities, being present in smaller amounts, will remain in the solution (mother liquor) upon cooling.

Causality of Method Choice

The key to successful recrystallization is selecting an appropriate solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For indole esters, polar protic solvents or mixtures are often effective. Ethanol has been successfully used for crystallizing bromoindole derivatives.[9] A mixed solvent system, such as ethanol/water, can also be used to fine-tune solubility.

Workflow for Recrystallization

G A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (Removes Insoluble Impurities) A->B C Slow Cooling (Allows Crystal Formation) B->C D Cold Filtration (Isolate Crystals) C->D E Wash Crystals (With Cold Solvent) D->E F Dry Crystals E->F

Caption: Step-wise recrystallization process.

Detailed Step-by-Step Protocol
  • Solvent Selection: In a test tube, add a small amount of crude product. Add a potential solvent (e.g., ethanol) dropwise. The solid should not dissolve at room temperature. Heat the test tube; the solid should dissolve completely. Cool the test tube; pure crystals should form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes. The carbon will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment

After purification, it is crucial to verify the purity and confirm the identity of the compound.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot. Co-spotting with the starting material can confirm its removal.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and assess purity by identifying any impurity-related signals.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure sample will show a single major peak.[4]

Conclusion

The selection of a purification protocol for this compound depends on the scale of the reaction and the specific impurity profile. Flash column chromatography offers excellent separation for small to medium scales, while recrystallization is a powerful technique for large-scale purification and for achieving exceptional final purity. By understanding the principles behind these methods and executing them with care, researchers can consistently obtain the high-quality material essential for advancing drug discovery and development programs.

References

  • Erowid. (n.d.). Synthesis of 5-Bromo Indole.
  • National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535.
  • Canadian Science Publishing. (1960). THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Canadian Journal of Chemistry, 38(8), 1467-1473.
  • Globe Thesis. (2022). Synthesis Of Bromoindole And Its Derivatives Catalyzed By Copper.
  • Chem-Impex. (n.d.). This compound.
  • J&K Scientific. (n.d.). 7-Bromo-1H-indole-2-carboxylic acid ethyl ester | 16732-69-7.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
  • National Center for Biotechnology Information. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 10(12), 1446–1457.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

Sources

Application Note: A Validated HPLC Method for the Quantification of Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 7-bromo-1H-indole-2-carboxylate, a key intermediate in pharmaceutical and organic synthesis. The described isocratic reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control, purity assessment, and stability testing in research and drug development settings. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's principles.

Introduction

This compound is a crucial building block in medicinal chemistry and material science. Its indole scaffold is a privileged structure in numerous biologically active compounds, and the bromine substituent offers a reactive handle for further synthetic modifications. Accurate quantification of this intermediate is essential to ensure the quality, consistency, and yield of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility. This guide provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Analyte Physicochemical Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 16732-69-7[3][4]
Molecular Formula C₁₁H₁₀BrNO₂[3]
Molecular Weight 268.11 g/mol [3]
Appearance White to off-white solid-
Structure

Principle of the Chromatographic Method

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is ideally suited for separating moderately polar to nonpolar compounds like this compound.

Causality of Method Choices:

  • Reversed-Phase Mode: The analyte, possessing a hydrophobic indole core and a bromine atom, exhibits strong hydrophobic interactions. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (hydrophilic).[5] The analyte partitions between these two phases. A more hydrophobic analyte will have a stronger affinity for the stationary phase, leading to a longer retention time.

  • C18 Stationary Phase: A C18 (octadecylsilane) bonded silica column is selected as the stationary phase. The long C18 alkyl chains provide a highly hydrophobic surface, ensuring sufficient retention and interaction with the aromatic indole ring system of the analyte.[5]

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is a common organic modifier that is effective at eluting aromatic compounds from the C18 column. By adjusting the ratio of acetonitrile to water, the polarity of the mobile phase is controlled, which in turn modulates the retention time of the analyte.

  • Acidic Modifier: A small amount of formic acid (0.1%) is added to the mobile phase. This serves to suppress the ionization of any free silanol groups on the silica backbone of the stationary phase. Such interactions can cause peak tailing, especially with compounds containing basic nitrogen atoms like the indole N-H group.[6] Maintaining a consistent, low pH ensures sharp, symmetrical peaks and reproducible retention times.

  • UV Detection: The indole ring system is a strong chromophore that absorbs ultraviolet (UV) light. Based on the UV spectra of similar indole derivatives, a detection wavelength of 280 nm is chosen, as it provides a good balance of sensitivity and specificity for this class of compounds.[7] For optimal results, determining the analyte's specific maximum absorbance (λmax) using a photodiode array (PDA) detector is recommended.

RP_HPLC_Principle Principle of Reversed-Phase Separation C18 Nonpolar Stationary Phase (C18 Chains) Analyte_Out Separated Analyte Elutes to Detector C18->Analyte_Out Analyte_In Analyte in Polar Mobile Phase (Acetonitrile/Water) Analyte_In->C18

Caption: Analyte partitions between the polar mobile phase and the nonpolar C18 stationary phase.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (LC-MS grade).

  • Glassware & Consumables: Class A volumetric flasks, analytical balance, pipettes, 2 mL HPLC vials with septa, 0.45 µm syringe filters (PTFE or nylon).

Preparation of Solutions
  • Mobile Phase (Acetonitrile/Water/Formic Acid, 65:35:0.1 v/v/v):

    • Carefully measure 350 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Add 1.0 mL of formic acid and mix.

    • Add 650 mL of acetonitrile.

    • Transfer to a suitable mobile phase reservoir, sonicate for 15 minutes to degas, and label appropriately.

  • Diluent (Acetonitrile/Water, 50:50 v/v): Mix equal volumes of acetonitrile and water.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix.

Sample Preparation
  • Accurately weigh an amount of the sample expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix.

  • Filter a portion of the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Operating Conditions
ParameterSetting
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase Acetonitrile / Water / Formic Acid (65:35:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 15 minutes

Method Validation Protocol

This method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][8]

Workflow Overall Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D Set Up HPLC Instrument Sequence A->D B Prepare Standard Solutions B->D C Prepare Sample Solutions C->D E Run Analysis D->E F Integrate Peaks & Process Chromatograms E->F G Calculate Results (e.g., % Purity) F->G H Generate Final Report G->H

Caption: A typical workflow from solution preparation to final reporting.

Validation Parameters & Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities or degradation products.Peak purity index > 0.999 (PDA), no interfering peaks in blank/placebo.[9]
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.[9]
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target concentration for an assay.[10]
Accuracy To measure the closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels.[9]
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-day) & Intermediate Precision (Inter-day): %RSD ≤ 2.0%.[9][11]
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.LOD: S/N ratio of ~3:1. LOQ: S/N ratio of ~10:1.[12]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.%RSD ≤ 2.0% after minor changes (e.g., ±0.1 mL/min flow, ±2°C temp).[9]

Data Analysis & Interpretation

The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the peak area of the working standard of a known concentration.

Calculation of Purity (% w/w):

% Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

  • Area_Sample: Peak area of the analyte in the sample preparation.

  • Area_Standard: Average peak area of the analyte in the working standard preparations.

  • Conc_Standard: Concentration of the working standard solution (in mg/mL).

  • Conc_Sample: Nominal concentration of the sample preparation (in mg/mL).

A well-resolved, symmetrical peak should be observed at a consistent retention time (typically around 6-8 minutes under the specified conditions).

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • Pharma Guideline.
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]
  • Starodub. Revised ICH Guideline Q2(R1)
  • LCGC Europe. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • ResearchGate.
  • Chromatography Online. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]
  • Research Data Australia. UV Vis Spectra of Indole Analogues. [Link]
  • ResearchGate. Absorption spectra of indole and 5-hydroxyindole in the gas phase. [Link]
  • Phenomenex. Reversed Phase HPLC Columns. [Link]
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • National Center for Biotechnology Information (PMC). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]
  • CORE.
  • ResearchGate.
  • AMSbio.
  • Chromatography Forum.

Sources

Application Notes and Protocols: Derivatization of the Carboxylate Group in Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Ethyl 7-bromo-1H-indole-2-carboxylate is a particularly valuable starting material for drug discovery programs. The presence of the bromine atom at the 7-position provides a strategic handle for introducing molecular diversity through various cross-coupling reactions, while the ethyl carboxylate at the 2-position offers a versatile anchor point for further functionalization.[1][3] This allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This guide provides an in-depth exploration of key derivatization strategies for the carboxylate group of this compound. We will delve into the underlying chemical principles and provide detailed, field-proven protocols for hydrolysis, amidation, and reduction, empowering researchers to confidently synthesize novel indole-based compounds with therapeutic potential.

Core Derivatization Strategies

The ethyl ester of 7-bromo-1H-indole-2-carboxylate can be readily transformed into a variety of functional groups, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies. The three primary derivatization pathways discussed here are hydrolysis to the carboxylic acid, subsequent conversion to amides, and reduction to the primary alcohol.

Derivatization_Workflow A This compound B 7-Bromo-1H-indole-2-carboxylic acid A->B  Hydrolysis (e.g., LiOH, NaOH)   D (7-Bromo-1H-indol-2-yl)methanol A->D  Reduction (e.g., LiAlH4)   C 7-Bromo-1H-indole-2-carboxamides B->C  Amide Coupling (e.g., EDC, HOBt)  

Caption: Key derivatization pathways of the carboxylate group.

Hydrolysis to 7-Bromo-1H-indole-2-carboxylic acid

The saponification of the ethyl ester to the corresponding carboxylic acid is a foundational step for many subsequent derivatizations, most notably amidation. This transformation is typically achieved under basic conditions.

Expertise & Experience: The choice of base and solvent system is critical for achieving high yields while minimizing side reactions. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) due to the higher solubility of lithium carboxylates in mixed aqueous/organic solvent systems, which can facilitate reaction progress and work-up. A mixture of tetrahydrofuran (THF) and water is a common solvent system, as THF helps to solubilize the starting ester while water is necessary for the hydrolysis reaction.

Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add LiOH·H₂O (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-bromo-1H-indole-2-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

ParameterRecommended ConditionRationale
Base LiOH·H₂OGood solubility of the resulting carboxylate salt.
Solvent THF/WaterEnsures solubility of both ester and hydroxide.
Temperature Room TemperatureSufficient for hydrolysis without promoting degradation.
Work-up Acidification and ExtractionProtonates the carboxylate for extraction into an organic solvent.
Amidation to 7-Bromo-1H-indole-2-carboxamides

Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid intermediate provides a ready handle for this transformation. The direct coupling of the carboxylic acid with a primary or secondary amine is facilitated by a coupling agent.

Expertise & Experience: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) is a widely used and effective coupling system.[4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and readily undergoes nucleophilic attack by the amine. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize any acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or other salt form.

Amidation_Workflow cluster_0 Activation cluster_1 Coupling A Carboxylic Acid B O-Acylisourea Intermediate A->B + EDC C Active Ester B->C + HOBt E Amide Product C->E + Amine D Amine (R-NH2)

Sources

Application Notes and Protocols: Ethyl 7-bromo-1H-indole-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold in Agrochemicals

The indole nucleus is a privileged scaffold in medicinal and agrochemical research, owing to its versatile biological activities.[1][2] Its presence in natural products, such as the auxin plant hormones, has long signaled its significance in regulating plant growth. In modern agrochemical discovery, the indole framework is a key component of various herbicides, fungicides, and insecticides. The strategic functionalization of the indole ring allows for the fine-tuning of biological activity, selectivity, and physicochemical properties.

Ethyl 7-bromo-1H-indole-2-carboxylate emerges as a particularly valuable starting material in this context. The ester at the 2-position provides a handle for further derivatization, often into amides, which are common in bioactive molecules. The bromine atom at the 7-position is a key reactive site, enabling the introduction of diverse functionalities through cross-coupling reactions. This allows for the exploration of a wide chemical space to optimize agrochemical performance.

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug and agrochemical development on the application of this compound in the synthesis of novel agrochemicals. We will delve into the synthetic utility of this building block, providing detailed protocols and explaining the rationale behind the experimental choices.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₀BrNO₂N/A
Molecular Weight 268.11 g/mol N/A
Appearance White to off-white solidN/A
CAS Number 16732-69-7N/A
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.N/A

Synthetic Potential and Key Transformations

The synthetic versatility of this compound lies in the distinct reactivity of its functional groups. The workflow for its utilization in agrochemical synthesis can be visualized as follows:

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Functionalization at C7 C Hydrolysis/Amidation of Ester A->C Modification at C2 D 7-Aryl/Heteroaryl-indole-2-carboxylate B->D E 7-Bromo-indole-2-carboxamide C->E D->C Modification at C2 F Final Agrochemical Candidate D->F E->B Functionalization at C7 E->F

Caption: Synthetic pathways from this compound.

Protocol 1: Fischer Indole Synthesis of this compound

The Fischer indole synthesis is a classic and reliable method for the preparation of the indole core. This protocol outlines the synthesis of the title compound from commercially available starting materials.

Reaction Scheme: 2-Bromophenylhydrazine + Ethyl pyruvate → this compound

Materials and Reagents:

  • 2-Bromophenylhydrazine

  • Ethyl pyruvate

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Activated carbon

  • Diatomaceous earth

  • Petroleum ether

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-bromophenylhydrazine (11.0 g) and p-toluenesulfonic acid monohydrate (550 mg) in toluene (200 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add ethyl pyruvate (6.74 mL) to the solution.

  • Heat the reaction mixture to reflux for 2 hours, collecting the water that forms.

  • In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (44.75 g) in toluene (300 mL) and reflux for 2 hours with a water separator.

  • Cool the initial reaction mixture to 40°C and combine it with the freshly prepared p-toluenesulfonic acid solution.

  • Continue to reflux the combined mixture. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and saturated aqueous sodium bicarbonate.

  • Dry the organic phase over anhydrous magnesium sulfate, add activated carbon, stir for 15 minutes, and filter through diatomaceous earth. Repeat this purification step twice.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a petroleum ether/dichloromethane (7:3) solvent mixture, add silica gel (30 g), stir for 10 minutes, and filter through diatomaceous earth.

  • Wash the silica gel with petroleum ether/dichloromethane (7:3).

  • Remove the solvent from the filtrate under reduced pressure to yield the product.

Expected Yield: Approximately 47%.

Characterization: The product can be analyzed by HPLC and mass spectrometry (ESI+): m/z = 268 [M+H]⁺.

Application in the Synthesis of Potential Agrochemicals

While direct synthesis of a commercialized agrochemical from this compound is not prominently documented in publicly available literature, its utility as a scaffold for novel, patentable agrochemicals is clear. The following protocols are representative of how this building block can be used to generate libraries of potential herbicides and fungicides.

Protocol 2: Synthesis of 7-Aryl-1H-indole-2-carboxamides (Potential Fungicides)

The introduction of an aryl or heteroaryl group at the 7-position via a Suzuki coupling, followed by amidation, can lead to compounds with potential fungicidal activity. The rationale is to explore the structure-activity relationship (SAR) by varying the nature of the coupled aryl group and the amide functionality.

Workflow Diagram:

G A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) A->B C Ethyl 7-aryl-1H-indole-2-carboxylate B->C D Saponification (LiOH or NaOH) C->D E 7-Aryl-1H-indole-2-carboxylic acid D->E F Amide Coupling (Amine, Coupling agent) E->F G 7-Aryl-1H-indole-2-carboxamide (Agrochemical Candidate) F->G

Caption: Workflow for the synthesis of 7-Aryl-1H-indole-2-carboxamides.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture), add the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Ethyl 7-aryl-1H-indole-2-carboxylate.

Step 2: Saponification

  • Dissolve the Ethyl 7-aryl-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (2-3 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the 7-Aryl-1H-indole-2-carboxylic acid.

Step 3: Amide Coupling

  • To a solution of the 7-Aryl-1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU or HOBt/EDC (1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring until the reaction is complete (monitor by TLC).

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 7-Aryl-1H-indole-2-carboxamide.

Protocol 3: Synthesis of 7-Substituted-Indole-2-Carboxylic Acid Derivatives (Potential Herbicides)

Derivatives of indole-3-carboxylic acid have been investigated as potential auxin mimic herbicides.[3] A similar approach can be applied to the indole-2-carboxylate scaffold. Here, we outline a general approach to functionalize the 7-position and then hydrolyze the ester to the corresponding carboxylic acid for herbicidal screening.

Step 1: Functionalization of the 7-Position (Example: Sonogashira Coupling)

  • In a reaction vessel, combine this compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) in a suitable solvent (e.g., THF or DMF) with a base (e.g., triethylamine).

  • Degas the mixture and heat under an inert atmosphere at 50-70 °C until the reaction is complete.

  • Work up the reaction as described in the Suzuki coupling protocol and purify by column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

  • Follow the saponification procedure outlined in Protocol 2 to convert the ethyl ester to the corresponding carboxylic acid.

The resulting 7-alkynyl-1H-indole-2-carboxylic acids can then be screened for their herbicidal activity.

Conclusion and Future Perspectives

This compound is a strategic building block for the synthesis of novel agrochemicals. Its bifunctional nature allows for the systematic exploration of chemical space at both the 2- and 7-positions of the indole core. The protocols provided herein offer a foundation for the synthesis of libraries of potential herbicides and fungicides. The key to successful agrochemical discovery lies in the rational design of derivatives based on known active scaffolds and the efficient synthesis of these target molecules. The continued exploration of cross-coupling and other modern synthetic methodologies will undoubtedly expand the utility of this versatile intermediate in the development of next-generation crop protection agents.

References

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (URL: [Link])
  • Synthesis and biological activity of functionalized indole-2-carboxyl
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (URL: [Link])

Sources

Synthetic Routes to 2,7-Disubstituted Indoles: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Among the vast array of substituted indoles, the 2,7-disubstituted pattern presents a unique synthetic challenge due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at the C3 position.[3] However, this specific substitution pattern is found in a number of biologically active compounds, making the development of efficient and regioselective synthetic routes a significant area of research. This guide provides an in-depth overview of established and modern synthetic strategies for accessing 2,7-disubstituted indoles, complete with mechanistic insights and detailed experimental protocols to aid researchers in this field.

Strategic Approaches to the Synthesis of 2,7-Disubstituted Indoles

The synthesis of 2,7-disubstituted indoles can be broadly categorized into two approaches: construction of the indole ring from acyclic precursors and functionalization of a pre-existing indole core. This guide will explore key methodologies from both categories, including classical named reactions and modern transition-metal-catalyzed transformations.

Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] To achieve a 2,7-disubstituted indole, a 2-substituted phenylhydrazine is reacted with a suitable ketone or aldehyde.

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A crucial[6][6]-sigmatropic rearrangement follows, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[4][7]

Causality in Experimental Choices: The choice of acid catalyst (Brønsted or Lewis acids) and reaction temperature is critical and can significantly influence the reaction yield.[2][4] For substrates with electron-withdrawing groups, stronger acids and higher temperatures may be required. The purity of the starting hydrazine is also paramount to avoid side reactions.

Protocol 1: Synthesis of 2-Methyl-7-nitroindole via Fischer Indole Synthesis

This protocol describes the synthesis of a 2,7-disubstituted indole using the Fischer indole synthesis from 2-nitrophenylhydrazine and acetone.

Materials:

  • 2-Nitrophenylhydrazine

  • Acetone

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-nitrophenylhydrazine (1.0 eq) in ethanol. Add acetone (1.2 eq) to the solution and stir at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.

  • Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq). After the addition is complete, heat the mixture to reflux for 2-4 hours.[4] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-methyl-7-nitroindole.

Expected Yield: Moderate to good, typically in the range of 40-60%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Larock Indole Synthesis: A Palladium-Catalyzed Annulation

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[8][9] By using an appropriately substituted o-iodoaniline, this method can be adapted for the synthesis of 2,7-disubstituted indoles.

Mechanism: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species. This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the vinyl-palladium intermediate, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the indole product.[8]

Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent are all critical for a successful Larock indolization. The use of a chloride salt, such as LiCl, is often necessary to facilitate the reductive elimination step.[8][10] The regioselectivity of the alkyne insertion is generally controlled by sterics, with the larger alkyne substituent typically ending up at the C2 position of the indole.[9]

Protocol 2: Synthesis of a 2,7-Disubstituted Indole via Larock Indole Synthesis

This protocol outlines a general procedure for the synthesis of a 2,7-disubstituted indole using a substituted o-iodoaniline and an internal alkyne.

Materials:

  • Substituted 2-iodoaniline (e.g., 2-iodo-3-methylaniline)

  • Internal alkyne (e.g., 1-phenyl-1-propyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the substituted 2-iodoaniline (1.0 eq), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq).[10]

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add anhydrous DMF, the internal alkyne (2.0 eq), triphenylphosphine (0.1 eq), and palladium(II) acetate (0.05 eq).[10]

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Expected Yield: Yields can vary widely depending on the substrates but are often in the good to excellent range (60-90%).

Modern Approaches: C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted arenes and heterocycles. For indoles, directing group strategies are often employed to overcome the intrinsic reactivity at C3 and achieve regioselective functionalization at other positions, including the challenging C7 position.[11][12]

3.1. Directed ortho-Metalation (DoM)

Directed ortho-metalation involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.[13] The resulting organometallic intermediate can then be quenched with an electrophile to introduce a substituent at the C7 position of an N-protected indole.

Mechanism: The DMG, typically an amide, carbamate, or sulfonyl group attached to the indole nitrogen, coordinates to the organolithium base, directing deprotonation to the adjacent C7 position. The resulting aryllithium species can then react with a variety of electrophiles.

Causality in Experimental Choices: The choice of the directing group is crucial for both the efficiency of the lithiation and its subsequent removal.[14] The N-pivaloyl and N-tert-butoxycarbonyl (Boc) groups are commonly used as they can be readily cleaved under acidic or basic conditions. The reaction is performed at low temperatures to avoid side reactions and decomposition of the organolithium intermediate.[15]

Protocol 3: C7-Functionalization of an N-Protected Indole via Directed ortho-Metalation

This protocol provides a general method for the C7-functionalization of an N-protected indole.

Materials:

  • N-protected indole (e.g., N-Boc-indole)

  • sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or an alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the N-protected indole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C. Slowly add the organolithium reagent (1.1 eq) dropwise. Stir the mixture at this temperature for 1-2 hours.

  • Electrophilic Quench: Add the electrophile (1.2 eq) to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the residue by silica gel column chromatography to obtain the C7-functionalized indole.

  • Deprotection (if required): The directing group can be removed using appropriate conditions (e.g., TFA for Boc group) to yield the NH-free indole.

3.2. Palladium-Catalyzed C-H Activation/Arylation

Transition metal-catalyzed C-H activation has revolutionized the synthesis of complex molecules. Palladium catalysis, in particular, has been successfully employed for the direct arylation of the C7 position of indoles using a directing group strategy.[11][16]

Mechanism: A directing group on the indole nitrogen coordinates to the palladium catalyst, forming a cyclometalated intermediate that selectively activates the C7 C-H bond. Oxidative addition of an aryl halide, followed by reductive elimination, furnishes the C7-arylated indole and regenerates the active palladium catalyst.[16][17]

Causality in Experimental Choices: The choice of directing group, palladium catalyst, ligand, and oxidant are all critical for achieving high regioselectivity and yield. Phosphinoyl and picolinamide-based directing groups have been shown to be effective for C7-arylation.[11][16]

Comparison of Synthetic Routes

Method Starting Materials Key Reagents Advantages Disadvantages Typical Yields
Fischer Indole Synthesis Arylhydrazine, Aldehyde/KetoneAcid catalyst (Brønsted or Lewis)Readily available starting materials, robust reaction.Harsh acidic conditions, potential for side reactions, limited functional group tolerance.[7]40-60%
Larock Indole Synthesis o-Haloaniline, AlkynePalladium catalyst, Base, Ligand, LiClHigh functional group tolerance, good regioselectivity, mild conditions.[8][9]Requires pre-functionalized anilines, palladium catalyst can be expensive.60-90%
Directed ortho-Metalation N-protected IndoleOrganolithium base, ElectrophileHigh regioselectivity for C7, versatile for various electrophiles.Requires stoichiometric strong base, cryogenic temperatures, and a protecting group.[13]50-80%
Pd-Catalyzed C-H Arylation N-protected Indole, Aryl halidePalladium catalyst, Ligand, Base/OxidantHigh regioselectivity, atom-economical.Requires a directing group, catalyst cost, and optimization of reaction conditions.[11][16]50-85%

Workflow and Pathway Diagrams

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Hydrazone Formation A->B Condensation C Enamine Tautomerization B->C Acid Catalyst D [6][6]-Sigmatropic Rearrangement C->D Heat E Cyclization & Ammonia Elimination D->E F 2,7-Disubstituted Indole E->F

Larock_Indole_Synthesis Start o-Iodoaniline + Alkyne OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd MigIns Migratory Insertion OxAdd->MigIns Cyc Intramolecular Cyclization MigIns->Cyc RedElim Reductive Elimination Cyc->RedElim RedElim->Pd0 Regeneration Product 2,7-Disubstituted Indole RedElim->Product

C7_CH_Functionalization cluster_DoM Directed ortho-Metalation (DoM) cluster_Pd Pd-Catalyzed C-H Arylation A1 N-Protected Indole B1 Lithiation at C7 (s-BuLi or t-BuLi, -78°C) A1->B1 C1 C7-Lithioindole Intermediate B1->C1 D1 Electrophilic Quench (E+) C1->D1 E1 C7-Substituted Indole D1->E1 A2 N-Protected Indole + Aryl Halide B2 C-H Activation at C7 (Pd Catalyst, Ligand) A2->B2 C2 Cyclometalated Pd Intermediate B2->C2 D2 Reductive Elimination C2->D2 E2 C7-Arylated Indole D2->E2

Conclusion

The synthesis of 2,7-disubstituted indoles remains a challenging yet rewarding endeavor for synthetic chemists. While classical methods like the Fischer indole synthesis offer a direct route, they often suffer from harsh conditions and limited functional group compatibility. Modern palladium-catalyzed methods, such as the Larock indole synthesis and direct C-H functionalization, provide milder and more versatile alternatives, allowing for the construction of a diverse range of 2,7-disubstituted indole derivatives. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. This guide provides a solid foundation and practical protocols to empower researchers in their efforts to access this important class of heterocyclic compounds.

References

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu.
  • Larock indole synthesis. (n.d.). In Wikipedia.
  • Soderberg, B. C. G. (2013). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. NIH Public Access, 2013, 1-20. [Link]
  • Yang, Y., Qiu, X., & Shi, Z. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495–498. [Link]
  • Snieckus, V., & Chauder, B. A. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Organic Letters, 5(11), 1899–1902. [Link]
  • Yang, Y., Qiu, X., & Shi, Z. (2015). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. ResearchGate.
  • Yang, Y., Qiu, X., & Shi, Z. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Semantic Scholar.
  • Shah, T. A., De, P. B., & Punniyamurthy, T. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
  • Nolan, S. P., & Cazin, C. S. J. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 3(44), 21464-21467. [Link]
  • Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. IDEAS/RePEc.
  • Reisman, S. E., & Rogness, J. S. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. NIH Public Access, 2016, 1-5. [Link]
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Singh, V., & Snieckus, V. (2009). Directed (ortho) Metallation. Semantic Scholar.
  • Gribble, G. W., & Pelkey, E. T. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. NIH Public Access, 2014, 1-10. [Link]
  • Larock indole synthesis. (n.d.). SciSpace.
  • 7-indolinecarboxaldehyde. (n.d.). Organic Syntheses Procedure.
  • Chapter 3.7. Larock Indole Synthesis. (n.d.). ResearchGate.
  • Cramer, N., & Schäfer, F. (2021). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. NIH Public Access, 2021, 1-6. [Link]
  • Yang, Y., Qiu, X., & Shi, Z. (2016). ChemInform Abstract: Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. ResearchGate.
  • Shi, Z., & Wen, J. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed, 54(7), 1723–1736. [Link]
  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., & Lebreton, J. (2017). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 7(50), 31631-31639. [Link]
  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Semantic Scholar.
  • Al-Tel, T. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. NIH Public Access, 2010, 1-5. [Link]
  • (PDF) Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). ResearchGate.
  • Guillonneau, C., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • van der Vlugt, J. I., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed, 49(38), 8432-8440. [Link]
  • Papavassiliou, G. C., et al. (2021). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. NIH Public Access, 2021, 1-20. [Link]
  • Black, D. S. C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. ResearchGate.
  • Shirley, D. A., & Roussel, P. A. (1953). Metalation of Indole, N-Methylindole and N-Phenylindole with n-Butyllithium1a. Journal of the American Chemical Society, 75(16), 375-378. [Link]
  • Guillaumet, G., et al. (2011). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.

Sources

Application Note: Microwave-Assisted Synthesis of 7-Bromoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 7-bromoindole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a wide range of biologically active molecules and pharmaceutical agents.[1] Traditional synthetic routes to this core often require prolonged reaction times, high temperatures, and can result in modest yields with significant by-product formation. This application note details the strategic advantages and practical protocols for the synthesis of 7-bromoindoles utilizing Microwave-Assisted Organic Synthesis (MAOS). MAOS represents a paradigm shift in synthetic chemistry, offering dramatically reduced reaction times, improved energy efficiency, and often higher product yields and purity.[2][3][4] We will provide a detailed, field-proven protocol for a palladium-catalyzed Larock indole synthesis, discuss the underlying principles of microwave heating, and present data to guide optimization and troubleshooting.

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted synthesis is more than just an alternative heating method; it is a transformative technology for accelerating chemical reactions.[4] Unlike conventional oil bath heating, which relies on slow, inefficient thermal conduction through the vessel walls, microwave irradiation delivers energy directly to the polar molecules or ions within the reaction mixture.[5] This process is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat rapidly and uniformly throughout the bulk of the sample.[6]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[6]

This direct and instantaneous heating mechanism leads to significant, measurable benefits in the laboratory:

  • Reaction Acceleration: Reaction times can be reduced from many hours to mere minutes.[2][4]

  • Improved Yields and Purity: The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of thermal degradation by-products.[2][3]

  • Enhanced Reproducibility: Precise computer control over temperature and pressure ensures that reactions are highly reproducible.[2]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS is an inherently greener and more energy-efficient technology.[5][6]

These advantages make MAOS an invaluable tool for synthesizing complex heterocyclic frameworks like 7-bromoindoles, particularly in a drug discovery context where rapid library generation and lead optimization are paramount.[7][8]

Synthetic Strategy: The Larock Indole Synthesis

While classical methods like the Fischer indole synthesis are amenable to microwave conditions[7][9], modern palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this technology.[10][11] The Larock indole synthesis is a powerful heteroannulation reaction that constructs the indole core from an o-haloaniline and a disubstituted alkyne in a single, convergent step.[12] Utilizing an o-bromoaniline precursor for this reaction is advantageous due to the greater stability and lower cost of bromoanilines compared to their iodo- counterparts. Microwave irradiation can effectively overcome the higher activation energy associated with the oxidative addition of the C-Br bond to the palladium catalyst.

Proposed Catalytic Cycle

The generally accepted mechanism for the Larock indole synthesis involves a Pd(0)/Pd(II) catalytic cycle. The key steps, which are all accelerated by the rapid heating provided by microwave irradiation, are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the o-haloaniline.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the arylpalladium(II) complex, followed by a regioselective migratory insertion.

  • Cyclization: The nitrogen atom of the aniline attacks the newly formed vinylpalladium species, forming a six-membered palladacycle.

  • Reductive Elimination: This final step regenerates the Pd(0) catalyst and releases the indole product.

Below is a visualization of this catalytic pathway.

G cluster_cycle Larock Catalytic Cycle pd0 Pd(0)L_n pd_complex1 Aryl-Pd(II)-X pd0->pd_complex1 Oxidative Addition pd_complex2 Alkyne Coordinated Complex pd_complex1->pd_complex2 Alkyne Coordination pd_complex3 Vinylpalladium Intermediate pd_complex2->pd_complex3 Migratory Insertion cyclized_pd Palladacycle pd_complex3->cyclized_pd Cyclization (Aminopalladation) cyclized_pd->pd0 Reductive Elimination indole 7-Bromoindole cyclized_pd->indole aniline o-Bromoaniline aniline->pd_complex1 alkyne Alkyne alkyne->pd_complex2

Caption: Proposed catalytic cycle for the Larock indole synthesis.

Experimental Protocol: Synthesis of 7-Bromo-2,3-diphenyl-1H-indole

This protocol describes a representative microwave-assisted Larock synthesis. Safety Note: This procedure must be carried out in a certified laboratory fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave vials are sealed and can build up significant pressure; use a dedicated microwave reactor with appropriate safety features.

Materials and Equipment
  • Reagents:

    • 2-Amino-3-bromophenol (or a suitable o-bromoaniline)

    • Diphenylacetylene

    • Palladium(II) Acetate (Pd(OAc)₂)

    • Tri(tert-butyl)phosphine (P(tBu)₃), 1M solution in toluene

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • CEM Discover Microwave Reactor (or equivalent)

    • 10 mL microwave vial with Teflon-lined cap

    • Magnetic stir bar

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-amino-3-bromophenol (1.0 mmol, 188 mg).

  • Addition of Reagents: Sequentially add diphenylacetylene (1.2 mmol, 214 mg), potassium carbonate (2.5 mmol, 345 mg), and palladium(II) acetate (0.05 mmol, 11.2 mg).

  • Solvent and Ligand: Add 3 mL of anhydrous DMF. Finally, add the tri(tert-butyl)phosphine solution (0.1 mmol, 0.1 mL of 1M solution).

  • Sealing: Securely seal the vial with the Teflon-lined cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture with stirring at 150 °C for 20 minutes . The reactor will automatically modulate power to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Work-up:

    • Carefully open the vial.

    • Dilute the reaction mixture with 20 mL of water and transfer to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-bromo-2,3-diphenyl-1H-indole.

Overall Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_purification Product Isolation cluster_analysis Analysis A Add Reagents & Catalyst to Microwave Vial B Add Solvent & Ligand A->B C Seal Vial B->C D Irradiate in Reactor (150 °C, 20 min) C->D E Cool to Room Temp D->E F Quench & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: General workflow for microwave-assisted indole synthesis.

Optimization and Data Comparison

The conditions provided are a robust starting point. However, optimization may be required for different substrates. The following table summarizes key parameters that can be varied and provides a logical framework for optimizing the synthesis of substituted indoles based on literature precedents for similar palladium-catalyzed reactions.[13][14]

ParameterVariableTypical RangeRationale & Expert Insight
Temperature Reaction Temperature (°C)120 - 180 °CHigher temperatures accelerate the rate-limiting oxidative addition step but may cause degradation. Start at 150 °C and adjust as needed.
Time Irradiation Time (min)5 - 40 minMAOS is rapid. Monitor reaction by TLC or LC-MS to avoid by-product formation from prolonged heating.
Catalyst Palladium Source/LigandPd(OAc)₂, PdCl₂(PPh₃)₂The choice of ligand is critical. Electron-rich, bulky phosphines like P(tBu)₃ often improve efficiency with aryl bromides.[15]
Base Inorganic/Organic BaseK₂CO₃, Cs₂CO₃, Et₃NThe base is crucial for the catalytic cycle. Carbonates are effective, but for sensitive substrates, an organic base might be milder.
Solvent Polar Aprotic SolventDMF, NMP, DioxaneThe solvent must be polar enough to absorb microwave energy effectively and have a high enough boiling point to reach the target temperature.

Conclusion

Microwave-assisted synthesis provides a powerful, efficient, and reproducible platform for the synthesis of 7-bromoindoles. By leveraging modern palladium-catalyzed methods like the Larock indole synthesis, researchers can rapidly access these valuable chemical building blocks in high yields. The protocols and optimization strategies outlined in this document serve as a comprehensive guide for drug development professionals and synthetic chemists to accelerate their research programs and embrace the principles of green chemistry.[5][6][16]

References

  • Jadhav, S. D., & Shingate, B. B. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Bano, A., & Singh, R. V. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Springer.
  • Sharma, G., & Pathak, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Demir, B. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Piras, M., et al. (n.d.).
  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Current Medicinal Chemistry.
  • Patil, A. B., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • RSC. (n.d.). Microwave-assisted optimization conditions for the synthesis of compound 3.
  • BenchChem. (2025).
  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. PubMed.
  • Unnamed author. (n.d.). Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide.
  • Unnamed author. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
  • Cacchi, S., & Goggiamani, A. (n.d.).
  • Gibe, R., et al. (n.d.).
  • Wikipedia. (n.d.). Larock indole synthesis.
  • Singh, C., & Chaudhary, S. (n.d.).
  • Chen, J., & Zhang, M. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7-bromo-1H-indole-2-carboxylate. This versatile building block is crucial in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Its synthesis, most commonly achieved through the Fischer indole synthesis, can present several challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yields in the Fischer indole synthesis of this compound are a frequent challenge and can be attributed to several factors. The reaction's success is highly dependent on the precise control of reaction conditions and the purity of your starting materials.[2]

Potential Causes & Solutions:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2][3] Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[4][5] The electron-withdrawing nature of the bromine atom on the phenylhydrazine ring can affect the rate of the key[1][1]-sigmatropic rearrangement.

    • Troubleshooting Steps:

      • Catalyst Screening: If you are using p-toluenesulfonic acid and observing low yields, consider screening other catalysts. Zinc chloride is a common and effective alternative.[4][6]

      • Concentration Optimization: The amount of catalyst is crucial. Too little may result in an incomplete reaction, while too much can lead to degradation of the starting materials or the final product. A catalytic amount is typically sufficient, but optimization may be required for your specific setup.

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the cyclization and ammonia elimination steps.[7] However, excessive heat can lead to decomposition and the formation of tar-like byproducts.[3]

    • Troubleshooting Steps:

      • Temperature Control: Ensure your reaction temperature is carefully controlled. A typical reflux in a solvent like toluene is a good starting point.[8]

      • Time Course Study: Monitor the reaction progress over time using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time to maximize product formation and minimize byproduct accumulation.

  • Purity of Starting Materials: The purity of 2-bromophenylhydrazine and ethyl pyruvate is paramount. Impurities can interfere with the reaction and lead to the formation of side products.

    • Troubleshooting Steps:

      • Verify Purity: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point).

      • Purification: If necessary, purify the starting materials before use. 2-bromophenylhydrazine can be sensitive to air and light, so proper storage is also important.

  • Inefficient Water Removal: The initial formation of the phenylhydrazone from 2-bromophenylhydrazine and ethyl pyruvate is a condensation reaction that releases water. This water can inhibit the subsequent acid-catalyzed steps.

    • Troubleshooting Steps:

      • Dean-Stark Trap: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed, driving the equilibrium towards the desired product.[8]

Experimental Protocol: Fischer Indole Synthesis of this compound [8]

Reagent Amount Molar Equiv.
2-bromophenylhydrazine11.0 g1.0
Ethyl pyruvate6.74 mL~1.1
p-toluenesulfonic acid monohydrate550 mg (initial) + 44.75 g (second addition)Catalytic (initial), then excess
Toluene200 mL + 300 mL-

Step-by-Step Procedure:

  • Dissolve 11.0 g of 2-bromophenylhydrazine and 550 mg of p-toluenesulfonic acid monohydrate in 200 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add 6.74 mL of ethyl pyruvate to the mixture.

  • Heat the reaction to reflux for 2 hours, collecting the water that forms in the Dean-Stark trap.

  • In a separate flask, prepare a solution of 44.75 g of p-toluenesulfonic acid monohydrate in 300 mL of toluene and heat to reflux for 2 hours with a Dean-Stark trap to ensure the acid is anhydrous.

  • Cool the initial reaction mixture to 40°C and combine it with the hot, anhydrous p-toluenesulfonic acid solution.

  • Continue to heat the combined mixture at reflux, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the toluene under reduced pressure.

  • Proceed with the purification protocol.

Question 2: I am observing a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble byproducts is a common issue in Fischer indole syntheses, often due to decomposition under the harsh acidic and high-temperature conditions.

Potential Causes & Solutions:

  • Excessive Heat or Reaction Time: As mentioned previously, prolonged exposure to high temperatures can lead to the degradation of both starting materials and the desired indole product.[3]

    • Troubleshooting Steps:

      • Lower Reaction Temperature: Experiment with a lower reflux temperature, perhaps by using a lower-boiling solvent, though this may require longer reaction times.

      • Precise Timing: Adhere strictly to the optimized reaction time determined by your TLC analysis. Quench the reaction as soon as the starting material is consumed.

  • Strongly Acidic Conditions: While an acid catalyst is necessary, overly harsh conditions can promote polymerization and other side reactions.[2]

    • Troubleshooting Steps:

      • Milder Catalyst: Consider using a milder Lewis acid, such as zinc chloride, which can sometimes provide a cleaner reaction profile.

      • Slower Addition: If the protocol involves a large addition of acid, consider adding it portion-wise or over a period of time to control the exotherm and maintain a more moderate reaction environment.

Question 3: My final product is difficult to purify. What are the best practices for isolating pure this compound?

Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and the aforementioned tarry byproducts. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

G start Crude Reaction Mixture step1 Solvent Removal (Reduced Pressure) start->step1 step2 Aqueous Workup (Dissolve in Ethyl Acetate, wash with water and sat. NaHCO3) step1->step2 step3 Drying (Anhydrous MgSO4 or Na2SO4) step2->step3 step4 Decolorization (Activated Carbon Treatment) step3->step4 step5 Filtration (through Celite or Diatomaceous Earth) step4->step5 step6 Silica Gel Chromatography (Petroleum Ether/Dichloromethane) step5->step6 end Pure this compound step6->end G cluster_0 Fischer Indole Synthesis Mechanism A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone Formation A->B H+ C Enamine Tautomerization B->C D [3,3]-Sigmatropic Rearrangement C->D Heat E Cyclization & Aromatization D->E H+ F Ammonia Elimination E->F G Indole Product F->G

Sources

Technical Support Center: Optimizing Suzuki Coupling of Sterically Hindered Bromoindoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of sterically hindered bromoindoles. This resource is designed to provide practical, in-depth guidance to overcome the unique challenges associated with these demanding substrates. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve successful and reproducible outcomes in your research and development endeavors.

The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutics.[1][2] However, the Suzuki coupling of bromoindoles, particularly those with significant steric hindrance around the reaction site, can be notoriously difficult, often resulting in low to no yield.[3][4] This guide will walk you through common issues, explain the underlying chemical principles, and provide detailed protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing Suzuki couplings with sterically hindered bromoindoles.

Q1: Why is my Suzuki coupling of a sterically hindered bromoindole failing or giving low yields?

Low or no yield in the Suzuki coupling of sterically hindered bromoindoles is a frequent issue.[3][5] The primary reasons often revolve around the increased activation energy barriers for key steps in the catalytic cycle due to steric clash. Specifically, steric hindrance can impede:

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-bromine bond of the indole is often the rate-limiting step and is significantly slowed by bulky neighboring groups.[5]

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be sterically hindered.

  • Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the catalyst, can also be difficult if the coupled product is sterically congested.[5]

Furthermore, the electronic nature of the indole ring and potential N-H reactivity can complicate the reaction.

Q2: How do I choose the right palladium catalyst and ligand for my sterically hindered bromoindole?

The choice of the catalyst system is paramount for success.[6] For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] The key is to use a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand.[5][6]

  • Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts (e.g., G2, G3, G4 precatalysts) are common and effective choices.[6] Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[7]

  • Ligands: This is the most critical component. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are the gold standard for challenging couplings.[5][6] These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which facilitates oxidative addition and reductive elimination.[5]

Here is a table summarizing recommended ligands for sterically hindered Suzuki couplings:

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich, excellent for a wide range of hindered substrates.[5][6]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to XPhos, highly effective for hindered aryl chlorides and bromides.[5][6]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother highly active Buchwald ligand, often successful in challenging couplings.[5]
tBuXPhos 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenylEven greater steric bulk than XPhos, can be effective for extremely hindered substrates.
AntPhos 9,9-Dimethyl-4,5-bis(diphenylphosphino)xantheneA specialized ligand that has shown superior performance for extremely hindered substrates, including those leading to tetra-ortho-substituted biaryls.[8][9]

Q3: What is the best base and solvent combination for these reactions?

The choice of base and solvent is interdependent and crucial for reaction success.[10]

  • Bases: A moderately strong base is typically required to activate the boronic acid for transmetalation.[11] For sterically hindered couplings, common choices include:

    • K₃PO₄ (Potassium Phosphate): Often the base of choice for difficult couplings, used as a fine powder.[5] It is crucial for the K₃PO₄ to be anhydrous and finely ground for reproducibility.[12]

    • K₂CO₃ (Potassium Carbonate): A common and effective base, often used in aqueous mixtures.[2][13]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can be effective when others fail.[14]

  • Solvents: Anhydrous, aprotic polar solvents are generally preferred.

    • 1,4-Dioxane: A very common and effective solvent for Suzuki couplings.[6][14]

    • Toluene: Another excellent choice, especially for reactions requiring higher temperatures.[5]

    • Tetrahydrofuran (THF): Can be effective, but its lower boiling point may limit reaction temperatures.

    • Aqueous mixtures: Solvents like dioxane/water or toluene/water can be beneficial, particularly with carbonate bases, as water can aid in dissolving the base and facilitating the catalytic cycle.[2][6] However, for substrates prone to protodeboronation, anhydrous conditions are preferred.[3]

Q4: My reaction is still sluggish. Should I increase the temperature?

Yes, for sterically hindered substrates, higher reaction temperatures are often necessary to overcome the activation energy barriers.[5] If your reaction is proceeding slowly at 80 °C, consider increasing the temperature to 100-110 °C.[15] In some cases, even higher temperatures (up to 140 °C) may be required, which would necessitate the use of a higher-boiling solvent like xylenes.[5] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and drive it to completion.[2]

Troubleshooting Guide

Use this guide to diagnose and solve specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
No reaction or very low conversion 1. Inactive Catalyst: The Pd(0) species is not forming or is being deactivated. 2. Ineffective Ligand: The ligand is not suitable for the sterically hindered substrate. 3. Poor Base Quality: The base is not sufficiently strong, is not anhydrous (if required), or is not finely powdered. 4. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. 5. Poor Quality Reagents: Degradation of the boronic acid or solvent impurities.1. Switch to a precatalyst: Use a well-defined Pd precatalyst (e.g., XPhos Pd G2/G3) to ensure a reliable source of active Pd(0). 2. Screen bulky ligands: Try a panel of Buchwald-type ligands such as XPhos, SPhos, or RuPhos.[5] 3. Use fresh, finely ground K₃PO₄: Ensure the base is anhydrous and has a high surface area.[12] Consider switching to a stronger base like Cs₂CO₃.[14] 4. Increase the temperature: Incrementally raise the temperature to 100-120 °C.[5] Consider using a higher-boiling solvent if necessary. 5. Use fresh reagents: Use a fresh bottle of boronic acid and anhydrous, degassed solvents.
Protodeboronation of the boronic acid (boronic acid is consumed, but no product is formed) 1. Presence of Water: Traces of water can lead to the hydrolysis of the boronic acid. 2. Prolonged Reaction Time/High Temperature: These conditions can promote the decomposition of the boronic acid. 3. Inappropriate Base: Some bases can accelerate protodeboronation.1. Use anhydrous conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Use an anhydrous base like K₃PO₄. 2. Use a more stable boronic acid derivative: Consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable.[7] 3. Optimize reaction time: Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of the boronic acid 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. High Catalyst Loading: Can sometimes lead to side reactions.1. Thoroughly degas the reaction mixture: Use a freeze-pump-thaw cycle or sparge with an inert gas (argon or nitrogen) for an extended period.[16] 2. Optimize catalyst loading: While hindered couplings may require higher loadings, excessive amounts can be detrimental. Try reducing the catalyst loading incrementally.
Formation of palladium black 1. Catalyst Decomposition: The palladium catalyst has precipitated out of the solution and is no longer active. 2. Inefficient Ligand: The ligand is not effectively stabilizing the palladium nanoparticles.1. Use a more robust ligand: Switch to a more sterically demanding and electron-rich ligand that can better stabilize the palladium center. 2. Ensure inert atmosphere: Rigorously exclude oxygen from the reaction.

Experimental Protocols

Here are detailed, step-by-step protocols for the Suzuki coupling of a sterically hindered bromoindole. These should be considered as a starting point for optimization.

Protocol 1: General Procedure for Suzuki Coupling of Sterically Hindered Bromoindoles

This protocol is adapted from established methods for challenging Suzuki couplings.[14][17]

Materials:

  • Sterically hindered bromoindole (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Ligand (if not using a precatalyst with the ligand, e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the sterically hindered bromoindole (1.0 eq.), the arylboronic acid (1.5 eq.), and the finely powdered base (3.0 eq.).

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the degassed anhydrous solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the bromoindole.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[6][18] The key steps are oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Product R¹-R² PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd R¹-Pd(II)L₂-R² Transmetalation->DiarylPd Base Base Base->Transmetalation Boronic R²B(OH)₂ Boronic->Base RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This decision tree illustrates a logical workflow for troubleshooting a failing Suzuki coupling of a sterically hindered bromoindole.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling CheckCatalyst Is the catalyst system optimized for hindered substrates? Start->CheckCatalyst SwitchLigand Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) CheckCatalyst->SwitchLigand No CheckBaseSolvent Are the base and solvent appropriate? CheckCatalyst->CheckBaseSolvent Yes SwitchLigand->CheckBaseSolvent OptimizeBase Use fresh, finely ground K₃PO₄ or switch to Cs₂CO₃ CheckBaseSolvent->OptimizeBase No CheckTemp Is the reaction temperature high enough? CheckBaseSolvent->CheckTemp Yes OptimizeBase->CheckTemp IncreaseTemp Increase temperature to 100-120°C CheckTemp->IncreaseTemp No CheckReagents Are the reagents of good quality? CheckTemp->CheckReagents Yes IncreaseTemp->CheckReagents UseFreshReagents Use fresh boronic acid and anhydrous, degassed solvents CheckReagents->UseFreshReagents No Success Reaction Successful CheckReagents->Success Yes UseFreshReagents->Success

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.
  • Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery - Benchchem.
  • Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates - Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate.
  • Case study of steric impact on a series of Suzuki–Miyaura reactions.... - ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate.
  • Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - RSC Publishing.
  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly) - ORGANIC CHEMISTRY.
  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences.
  • The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - NIH.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... - ResearchGate.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions..
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine | The Journal of Organic Chemistry - ACS Publications.
  • (PDF) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - ResearchGate.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Suzuki reaction - Wikipedia.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.

Sources

Technical Support Center: Fischer Indole Synthesis of 7-Bromoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Fischer indole synthesis of 7-bromoindoles. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful yet challenging transformation. The synthesis of 7-haloindoles is crucial for the development of various pharmacologically active compounds, but the presence of an ortho-halogen on the phenylhydrazine precursor introduces specific side reactions that can complicate synthesis and purification.

This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the most common issues encountered during your experiments. We will explore the causality behind these challenges and offer robust, actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction is producing a significant amount of the debrominated indole byproduct. What is causing this, and how can I prevent it?

A1: Cause and Mechanism of Debromination

The formation of the unsubstituted indole alongside your target 7-bromoindole is a classic side reaction known as reductive dehalogenation . This issue is particularly prevalent when using certain Lewis acid catalysts, such as zinc chloride (ZnCl₂), especially at elevated temperatures.[1] The mechanism can be complex, but it is often attributed to the presence of reducing agents (which can be impurities in the Lewis acid) or radical pathways initiated by the reaction conditions. The ortho-position of the bromine atom can also make it more susceptible to elimination under the harsh acidic conditions required for the key[2][2]-sigmatropic rearrangement.[3][4][5]

Solutions to Mitigate Debromination:

  • Catalyst Selection: The choice of acid catalyst is the most critical factor.[1][3][6] Avoid traditional Lewis acids known to promote reduction.

    • Recommended: Use Brønsted acids like polyphosphoric acid (PPA) or, even better, Eaton's reagent (a 7.5 wt% solution of P₂O₅ in methanesulfonic acid).[2][7][8][9][10] These reagents are powerful dehydrating agents and strong acids that facilitate cyclization with a much lower tendency to cause dehalogenation.[7][10]

    • To Avoid: ZnCl₂, AlCl₃, and sometimes even strong Brønsted acids like H₂SO₄ at high temperatures can exacerbate this side reaction.[1][3]

  • Temperature Control: Excessively high temperatures can promote side reactions, including dehalogenation and tar formation.[1][11]

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • Aim for the lowest effective temperature that allows for the consumption of the hydrazone intermediate. For many substrates, a range of 80-120°C is a good starting point, but this must be optimized.[12]

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help suppress potential radical-mediated dehalogenation pathways.[1]

Q2: My reaction mixture is turning into a dark, intractable tar, and the yield of my desired 7-bromoindole is extremely low. What's going wrong?

A2: Causes of Polymerization and Tar Formation

Indoles, especially the electron-rich indole nucleus, are susceptible to acid-catalyzed dimerization and polymerization.[13][14][15] The harsh, acidic, and high-temperature conditions of the Fischer synthesis are prime conditions for this degradation pathway. The initially formed 7-bromoindole can be protonated at the C3 position, generating a highly reactive indoleninium ion. This electrophilic species can then be attacked by another neutral indole molecule, initiating a chain reaction that leads to oligomers and eventually insoluble tar.

Solutions to Prevent Tar Formation:

  • Use Milder, More Efficient Catalysts: As with debromination, the catalyst choice is key.

    • Eaton's Reagent: This catalyst is often superior to PPA because it remains a mobile liquid at reaction temperatures, allowing for better heat transfer and mixing, which prevents localized overheating that can initiate polymerization.[7][9][10] Its high acidity often allows for lower reaction temperatures and shorter reaction times, minimizing the product's exposure to harsh conditions.[7][10]

    • Dilution: In cases where even Eaton's reagent proves too harsh, it can be diluted with a high-boiling, inert solvent like sulfolane or dichloromethane to moderate its activity and reduce decomposition.[7]

  • Optimize Reaction Time: Do not overheat the reaction for extended periods. Once TLC analysis shows the consumption of the hydrazone intermediate and formation of the product, proceed with the workup. Prolonged heating will only serve to decompose your target molecule.[1]

  • One-Pot Procedure: To minimize handling of intermediates, a one-pot procedure where the (2-bromophenyl)hydrazine and the carbonyl compound are mixed and then treated directly with the acid catalyst is often effective.[1][16] This avoids the isolation of the potentially unstable hydrazone.

Q3: I'm using an unsymmetrical ketone, and I'm getting a mixture of the 7-bromoindole and another unwanted isomer. How can I control the regioselectivity?

A3: Understanding and Controlling Regioselectivity

When an unsymmetrical ketone (e.g., 2-butanone) is used, the initial hydrazone can tautomerize to two different enamine intermediates. This leads to the[2][2]-sigmatropic rearrangement occurring at two different sites, resulting in two regioisomeric indole products. The regioselectivity is a delicate balance of steric effects and the acidity of the medium.[7][17][18]

  • Kinetic vs. Thermodynamic Control: The formation of the enamine from the more substituted α-carbon is kinetically favored (the "kinetic" product), while the enamine from the less substituted α-carbon is often more thermodynamically stable. Stronger acids and higher temperatures tend to favor the formation of the thermodynamic product.[17]

Strategies for Improving Regioselectivity:

  • Strategic Catalyst Choice: The acidity of the catalyst can steer the reaction towards one isomer.

    • Eaton's Reagent: Studies have shown that Eaton's reagent can provide unprecedented regiocontrol, often favoring the formation of the 3-unsubstituted (or less substituted) indole, which arises from the cyclization onto the methyl group of a methyl ketone.[7] This is a powerful tool for directing the cyclization.

    • Weaker Acids: Conversely, weaker acids may favor the kinetic product.[17] Empirical screening of catalysts like p-toluenesulfonic acid (pTSA) versus PPA or Eaton's reagent is recommended.

  • Steric Hindrance: You can leverage sterics to your advantage. A bulky substituent on the ketone can disfavor the formation of the adjacent enamine, directing the cyclization to the less hindered side.[17][19]

  • Temporary Blocking Groups: In complex syntheses, a temporary blocking group (such as a bromine atom) can be installed to direct the cyclization, followed by its removal in a subsequent step.[6]

Frequently Asked Questions (FAQs)

Q: What is the ideal catalyst for synthesizing 7-bromoindoles via the Fischer method? A: For most applications involving ortho-substituted phenylhydrazines, Eaton's reagent (P₂O₅ in MeSO₃H) is highly recommended.[7] It offers high reactivity under milder conditions, minimizes side reactions like dehalogenation and polymerization, and can improve regioselectivity.[7][10] Polyphosphoric acid (PPA) is a good second choice.[2][8]

Q: Why is my starting (2-bromophenyl)hydrazine quality so important? A: The purity of the starting materials is paramount.[1][11][19] Impurities in the hydrazine, often oxidation products, can lead to a cascade of side reactions, discoloration, and significantly lower yields. It is advisable to use freshly prepared or purified hydrazine for best results.

Q: Can I use microwave-assisted heating for this synthesis? A: Yes, microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[1] This minimizes the time the product is exposed to high temperatures, thereby reducing degradation. However, careful optimization is required to prevent rapid pressure buildup and decomposition.

Q: My product seems to be degrading during column chromatography on silica gel. What should I do? A: Indoles can be sensitive to the acidic nature of standard silica gel.[11] If you observe streaking or decomposition on the column, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~1%). Alternatively, using a different stationary phase, such as alumina, can be effective.[11]

Visualized Mechanisms & Workflows

Core Reaction vs. Major Side Pathways

The following diagram illustrates the desired reaction pathway to 7-bromoindole versus the competing dehalogenation and polymerization side reactions.

Fischer_Synthesis_Pathways Start 2-Bromophenylhydrazone Enehydrazine Ene-hydrazine Intermediate Start->Enehydrazine Tautomerization (Acid Cat.) Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement DesiredProduct 7-Bromoindole (Target Product) Rearrangement->DesiredProduct Cyclization & -NH3 Debrominated Unsubstituted Indole (Side Product) Rearrangement->Debrominated Reductive Dehalogenation Indoleninium Indoleninium Ion DesiredProduct->Indoleninium Protonation (Excess Acid) Polymer Tar / Polymer (Degradation) Indoleninium->Polymer + Indole (Polymerization)

Caption: Key pathways in the Fischer synthesis of 7-bromoindoles.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common experimental problems.

Troubleshooting_Workflow Start Low Yield or Impure Product Problem What is the main issue? Start->Problem Debromination Debrominated Byproduct Observed (GC-MS/NMR) Problem->Debromination Debromination Tar Significant Tar/ Polymer Formation Problem->Tar Tarring Isomers Regioisomeric Mixture Formed Problem->Isomers Isomers Sol_Debrom Solution: 1. Switch to PPA or Eaton's Reagent. 2. Lower reaction temperature. 3. Use inert atmosphere. Debromination->Sol_Debrom Sol_Tar Solution: 1. Use Eaton's Reagent (better mixing). 2. Reduce reaction time (monitor by TLC). 3. Consider dilution with sulfolane. Tar->Sol_Tar Sol_Isomers Solution: 1. Use Eaton's Reagent for regiocontrol. 2. Screen different acid catalysts. 3. Leverage steric hindrance. Isomers->Sol_Isomers

Caption: A decision tree for troubleshooting common synthesis issues.

Data & Protocols

Table 1: Comparison of Acid Catalysts for 7-Substituted Indole Synthesis
CatalystTypical ConditionsCommon Side ReactionsKey Advantages
ZnCl₂ 150-220°C, NeatHigh risk of dehalogenation, significant tarringInexpensive, traditional
H₂SO₄ / HCl 100-150°C, in SolventModerate dehalogenation, polymerizationStrong Brønsted acids, readily available
PPA 80-140°C, NeatLow dehalogenation, can be viscous and hard to stirGood yields, low dehalogenation risk[2][8]
Eaton's Reagent 60-120°C, NeatMinimal dehalogenation and tarringExcellent yields, mobile liquid, high regioselectivity[7][10]
Protocol: Optimized Synthesis of 8-Bromo-1,2,3,4-tetrahydrocarbazole

This protocol describes a robust method for the synthesis of a model 7-bromoindole derivative using (2-bromophenyl)hydrazine and cyclohexanone, adapted from best practices to minimize side reactions.[1][16]

Materials:

  • (2-Bromophenyl)hydrazine hydrochloride

  • Cyclohexanone

  • Eaton's Reagent (7.5 wt% P₂O₅ in MeSO₃H)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrazone Formation (One-Pot): To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-bromophenyl)hydrazine hydrochloride (1.0 eq) and toluene (5 mL per gram of hydrazine).

  • Add cyclohexanone (1.1 eq) to the suspension.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ. Water can be removed azeotropically if a Dean-Stark trap is used, but it is not always necessary.

  • Indolization: Cool the mixture to room temperature. Under an inert atmosphere (N₂ or Ar), slowly and carefully add Eaton's reagent (10 eq by weight) to the reaction mixture. Caution: The addition may be exothermic.

  • Heat the resulting mixture to 80-90°C and monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction to room temperature and pour it slowly into a beaker containing ice and water.

  • Carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of toluene used).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization from a suitable solvent like ethanol or hexanes.

References

  • Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry, 56(9), 3001-3006. [Link]
  • Gevorgyan, V., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. [Link]
  • Gevorgyan, V., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed. [Link]
  • Majid, M. (2017).
  • Wikipedia. Fischer indole synthesis. [Link]
  • Gutmann, B., et al. (2013). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. UQ eSpace - The University of Queensland. [Link]
  • Ziegler, F. E., Spitzner, E. B., & Wilkins, C. K. (1971). Dimerization of 2-vinyl indoles and their alcohol precursors. The Journal of Organic Chemistry, 36(13), 1759-1763. [Link]
  • Organic Chemistry Portal. Synthesis of indoles. [Link]
  • PubMed. (2008).
  • Organic Syntheses Procedure. (2014). [Link]
  • Noland, W. E., & Hammer, C. F. (1960). Mixed Indole Dimers, Trimers, and Their Acyl Derivatives. The Journal of Organic Chemistry, 25(9), 1525-1535. [Link]
  • Garg, N. K., & Sarpong, R. (2011).
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • ChemistrySelect. (2023). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. [Link]
  • ResearchGate. (2016). Why is an experimental regioselectivity of Fischer Indole Syntheses observed: A Mechanistic Model DFT Study. [Link]
  • Gellis, A., et al. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]
  • PubMed Central (PMC). (2000). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]
  • Organic Chemistry Portal. (2009).
  • Zhou, L., & Doyle, M. P. (2009).
  • MDPI. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
  • YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. [Link]

Sources

"purification issues with crude Ethyl 7-bromo-1H-indole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 7-bromo-1H-indole-2-carboxylate

Welcome to the technical support guide for the purification of crude this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles and validated experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Crude Product Issues

Question 1: My crude product after the initial workup is a dark, sticky oil or tar, not the expected solid. What causes this, and how can I clean it up?

Answer: This is a very common issue, particularly with Fischer Indole syntheses which often employ strong acids and heat.[1] The dark coloration and tarry consistency typically arise from:

  • Oxidative Degradation: Indoles, especially when crude, are susceptible to air oxidation, which forms highly colored polymeric impurities.

  • Incomplete Cyclization: Residual acidic catalyst (like p-toluenesulfonic acid) can promote side reactions and polymerization of intermediates upon concentration.[2]

  • Excess Starting Material: Unreacted phenylhydrazine derivatives can decompose into dark, complex mixtures under thermal stress.

Troubleshooting Protocol: Pre-Chromatography Cleanup

  • Dissolution & Charcoal Treatment: Dissolve the crude oil in a suitable solvent like ethyl acetate or dichloromethane (DCM). Add 10-15% w/w of activated carbon to the solution.[2]

  • Stir/Reflux: Stir the mixture at room temperature for 30-60 minutes. For stubborn coloration, you may gently reflux the solution for 15-20 minutes, but be cautious of potential product degradation with prolonged heating.

  • Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth to remove the fine carbon particles.[2] Repeat if necessary.

  • Solvent Swap & Trituration: Concentrate the filtrate under reduced pressure. To the resulting residue, add a minimal-solubility solvent like cold hexanes or a hexane/diethyl ether mixture. Vigorously stir or sonicate the mixture. This process, known as trituration, often helps crash out the desired product as a solid, while many of the tarry impurities remain dissolved in the non-polar solvent.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold hexanes, and dry thoroughly. This solid is now typically suitable for further purification by column chromatography or recrystallization.

Chromatography & Co-elution Problems

Question 2: I'm seeing multiple spots on my TLC analysis of the crude material. What are the most likely impurities I need to separate?

Answer: The identity of impurities is intrinsically linked to the synthesis method. Assuming a standard Fischer Indole synthesis from 2-bromophenylhydrazine and ethyl pyruvate, your primary impurities are likely:

  • Ethyl Pyruvate 2-bromophenylhydrazone: This is the uncyclized intermediate. It is typically less polar than the final indole product.[3]

  • Unreacted 2-bromophenylhydrazine: A polar, basic starting material that may streak on silica gel.

  • 7-Bromo-1H-indole-2-carboxylic acid: The product of ester hydrolysis. This is a highly polar, acidic impurity that will often remain at the baseline of the TLC plate in neutral eluents.[3][4]

  • Isomeric Indoles: If the cyclization conditions are not well-controlled, minor amounts of other indole isomers could form, though this is less common for the Fischer synthesis.

**dot graph TLC_Analysis { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} dot Caption: Representative TLC of crude reaction mixture.

Question 3: What is the best approach for purifying this compound using column chromatography?

Answer: Silica gel column chromatography is the most effective method for purifying this compound on a laboratory scale. The key is selecting the correct mobile phase to achieve good separation between the product and the impurities identified above.

Recommended Protocol: Flash Column Chromatography

  • Column Packing: Use a standard silica gel (e.g., 100-200 mesh) and pack the column using a slurry method with your initial, low-polarity eluent.

  • Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) for best results. This prevents band broadening that can occur with liquid loading in a strong solvent.

  • Elution: A gradient elution is highly recommended.

    • Start with a non-polar solvent system like 100% hexanes or petroleum ether to elute very non-polar impurities (like the hydrazone intermediate).

    • Gradually increase the polarity by adding ethyl acetate or dichloromethane.[5]

    • The target compound typically elutes at a concentration of 5-15% ethyl acetate in hexanes .[5]

Data Summary: Recommended Chromatography Solvents

Stationary Phase Eluent System (Gradient) Typical Elution Range for Product Reference
Silica Gel (100-200 mesh) Hexane / Ethyl Acetate 5-15% Ethyl Acetate [5]

| Silica Gel (100-200 mesh) | Petroleum Ether / Dichloromethane | ~30% Dichloromethane |[2] |

Note: Optimal ratios should always be determined by preliminary TLC analysis.

Post-Purification & Product Stability

Question 4: My purified product looks clean by NMR, but it starts to develop a pink or brownish tint upon storage. Is this normal and can it be prevented?

Answer: Yes, this is a known issue with many indole derivatives, including bromoindoles.[6] The discoloration is due to slow oxidation and/or degradation upon exposure to light and air. While the compound may still be analytically pure, the color change can be undesirable.

Best Practices for Storage:

  • Store under Inert Atmosphere: After final drying, store the compound in a vial flushed with an inert gas like nitrogen or argon.

  • Protect from Light: Use an amber vial or wrap the vial in aluminum foil.

  • Store Cold: Keep the vial in a refrigerator or freezer (-20 °C) to slow the rate of any potential degradation reactions.

  • Use High-Purity Solvents for Dissolution: When making solutions, use fresh, high-purity solvents to avoid introducing contaminants that could accelerate degradation.

Question 5: I suspect my ester has partially hydrolyzed to the carboxylic acid. How can I confirm this and remove the acid without another column?

Answer: Ester hydrolysis is a common side reaction, especially if the workup involves harsh basic conditions or if the crude product sits in protic solvents for extended periods.[4]

Confirmation:

  • TLC: The carboxylic acid will appear as a baseline spot that does not move with standard hexane/ethyl acetate eluents.

  • ¹H NMR: The most telling sign is the disappearance of the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a very broad singlet far downfield (>10 ppm) for the carboxylic acid proton.

  • IR Spectroscopy: Look for the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ and a shift in the carbonyl C=O stretch.

Removal via Acid-Base Extraction:

This workflow leverages the acidic nature of the impurity to separate it from the neutral ester product.

AcidBase_Extraction

Question 6: What is a reliable method for recrystallizing the final product to achieve high analytical purity?

Answer: Recrystallization is an excellent final step to remove minor impurities and obtain well-defined, crystalline material. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

Recommended Recrystallization Solvents:

  • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol. Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[3]

  • Ethyl Acetate/Hexane: Dissolve the product in a minimum of hot ethyl acetate. Add hexanes slowly until turbidity is observed. Allow to cool as described above. This method is reported to yield white crystals.[5]

References

  • BenchChem. (n.d.). 5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals. BenchChem.
  • ChemicalBook. (n.d.). This compound.
  • Gribble, G. W., et al. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central.
  • Hughes, D. L., & Ingham, R. K. (1960). THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Canadian Journal of Chemistry.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Al-Tel, T. H., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Dykstra, K. D., et al. (2022). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 26(9), 2536–2545.
  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. 7(10), 306-318.
  • C. Bosch, et al. (2016). Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles. Journal of Flow Chemistry.

Sources

Technical Support Center: A Guide to Purifying Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 7-bromo-1H-indole-2-carboxylate. This versatile building block is a cornerstone in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, and in the development of advanced functional materials.[1][2] Its utility, however, is contingent on its purity. The presence of residual starting materials, byproducts, or degradation products can significantly impede subsequent synthetic steps and compromise the integrity of downstream applications.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific challenges in a question-and-answer format, offering detailed protocols and expert insights to resolve them effectively.

Issue 1: My crude product is a dark-colored solid or oil. How do I remove these colored impurities?

Discoloration in the crude product, ranging from yellow to dark brown, typically indicates the presence of high molecular weight, often polymeric, byproducts or oxidized species.[3] These impurities can interfere with crystallization and complicate characterization.

Root Cause Analysis: The Fischer indole synthesis, a common route to this compound, can generate colored byproducts if reaction temperatures are not carefully controlled or if acidic catalysts lead to side reactions.[4] Air oxidation of the indole ring, while generally slow for this derivative, can also contribute to discoloration over time.

Recommended Solutions:

Solution A: Recrystallization with Activated Charcoal

This is the most effective method for removing colored impurities that are often present in trace amounts. Activated charcoal possesses a high surface area with a network of fine pores, allowing it to adsorb large, colored molecules while leaving the smaller desired compound in solution.[3]

Detailed Protocol: Decolorizing Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble when hot. An ethyl acetate/hexane mixture has been reported to be effective.[5] Ethanol is another viable option.[6]

  • Dissolution: In a fume hood, dissolve the crude, colored product in the minimum amount of the hot solvent to create a saturated solution.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping. It is safer to cool the solution slightly before adding the charcoal and then reheating.

  • Hot Filtration: Bring the mixture back to a gentle boil for 2-5 minutes. While hot, quickly filter the solution through a pre-warmed funnel containing fluted filter paper to remove the charcoal. This step is crucial and must be performed rapidly to prevent premature crystallization of the product on the filter paper.[3]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[7]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. The expected appearance is a white to off-white or beige solid.[1][8]

Issue 2: My TLC analysis shows multiple spots. How do I separate my product from byproducts or unreacted starting materials?

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a clear indication of a mixture of compounds. These could be unreacted starting materials, such as 2-bromophenylhydrazine and ethyl pyruvate, or various side products from the cyclization reaction.[9][10]

Root Cause Analysis: Incomplete reactions or side reactions are the primary cause of such impurity profiles. The Fischer indole synthesis, for instance, can yield isomeric products or incompletely cyclized intermediates.[7]

Recommended Solution: Flash Column Chromatography

When recrystallization is insufficient to separate impurities with similar solubility profiles to the target compound, flash column chromatography is the method of choice.[3][11] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Detailed Protocol: Purification by Column Chromatography

  • TLC Analysis & Solvent System Selection: First, determine an appropriate mobile phase (eluent) using TLC. The goal is to find a solvent system that provides good separation between the desired product spot and the impurity spots, with the product having an Rf value of approximately 0.3-0.4. A gradient of ethyl acetate in hexane is a common and effective choice for indole derivatives.[3][11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane or 5% ethyl acetate in hexane). Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load this dry silica onto the top of the packed column. This dry-loading technique generally results in better separation than loading the sample as a liquid.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect the eluting solvent in fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column in order of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane / Ethyl Acetate GradientAllows for the separation of non-polar impurities first, followed by the elution of the more polar product.[5][11]
Monitoring TLC with UV visualization (254 nm)The indole ring is UV active, making it easy to visualize the spots.

Purification Workflow Overview

The following diagram illustrates the general workflow for the purification and analysis of this compound.

General Purification Workflow for this compound Crude Crude Product (Post-Synthesis) TLC Initial Purity Assessment (TLC/HPLC) Crude->TLC Decision Impurities Present? TLC->Decision Recrystallization Recrystallization (Optional: with Charcoal) Decision->Recrystallization Minor impurities or discoloration Column Column Chromatography Decision->Column Multiple impurities (similar polarity) Pure_Solid Isolated Solid Recrystallization->Pure_Solid Column->Pure_Solid Purity_Check Final Purity & Identity Check (TLC, HPLC, NMR, MS) Pure_Solid->Purity_Check Final Pure Product (>95%) Purity_Check->Final

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect from a Fischer indole synthesis of this compound? Common impurities include unreacted starting materials, specifically 2-bromophenylhydrazine and ethyl pyruvate. Additionally, incompletely cyclized intermediates or polymeric tars can form, especially if the reaction is overheated or the acid catalyst concentration is not optimal.[4][9][10]

Q2: Which analytical techniques are essential for confirming the purity and identity of my final product? A combination of techniques is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress and the effectiveness of purification.[3] A single spot is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis, providing a precise percentage of the product's purity.[1][9][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[9]

Q3: How should I properly store this compound to prevent degradation? The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 0-8 °C.[1][14] While stable under normal conditions, it should be kept away from strong oxidizing agents to prevent decomposition.[15]

Q4: Is an off-white or beige color acceptable for the purified product? Yes, a white to off-white or even beige solid is a commonly reported appearance for this compound and is generally considered pure.[1][8] However, significant discoloration, such as dark brown or black, is indicative of persistent impurities and warrants further purification.[3]

Troubleshooting Decision Tree for Purification Method Selection

Use this decision tree to select the most appropriate initial purification strategy based on your TLC analysis of the crude product.

Decision Tree for Purification Method Selection Start Analyze Crude Product by TLC Spots How many spots? Start->Spots SingleSpot One major spot with minor discoloration or tailing? Spots->SingleSpot One MultipleSpots Multiple distinct spots? Spots->MultipleSpots Multiple SingleSpot->MultipleSpots No Recrystallize Action: Recrystallize (Use activated charcoal if colored) SingleSpot->Recrystallize Yes Column Action: Column Chromatography MultipleSpots->Column Yes CheckPurity Check Purity by TLC/HPLC Recrystallize->CheckPurity Column->CheckPurity

Caption: Troubleshooting decision tree for selecting a purification method.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
  • Gribble, G. W., et al. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem.
  • ChemicalBook. (2023). This compound. ChemicalBook.
  • BenchChem. (2025). removal of starting materials from the final indole product. BenchChem.
  • Hutzinger, O., & Heacock, R. A. (1960). THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE. Canadian Science Publishing.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in Commercial 5-Methylindole. BenchChem.
  • BenchChem. (2025). Identifying and removing impurities from 5-Cyanoindole preparations. BenchChem.
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
  • Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40.
  • Al-Azzawi, A. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • J&K Scientific. (n.d.). 7-Bromo-1H-indole-2-carboxylic acid ethyl ester. J&K Scientific.
  • Almutairi, F. M., et al. (2017). Ethyl 1H-indole-2-carboxylate. IUCrData, 2(6), x170881.
  • Porphyrin-Systems. (n.d.). This compound. Porphyrin-Systems.
  • BenchChem. (2025). Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile. BenchChem.

Sources

Technical Support Center: Optimizing N-Alkylation vs. C-Alkylation of Bromoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of bromoindole alkylation. Here, we dissect the critical factors that govern the regioselectivity of N-alkylation versus C-alkylation, empowering you to steer your reactions toward the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of alkylation on a bromoindole, and what makes the reaction selective?

A1: Bromoindoles possess two primary nucleophilic sites susceptible to alkylation: the nitrogen atom (N1) and the carbon at the 3-position (C3). The inherent electronic properties of the indole ring make the C3 position generally more nucleophilic than the nitrogen.[1] However, the regioselectivity of the alkylation reaction is not solely dictated by this intrinsic nucleophilicity. It is a finely balanced interplay of several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. By carefully manipulating these conditions, one can favor the formation of either the N-alkylated or C-alkylated product.

Q2: What are the "classic" conditions that favor N-alkylation of bromoindoles?

A2: The most common and well-established method for achieving N-alkylation involves the use of a strong base in a polar aprotic solvent.[1][2][3] A typical protocol utilizes sodium hydride (NaH) as the base in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][4][5] The strong base deprotonates the indole nitrogen, forming a highly nucleophilic indolide anion, which then readily attacks the alkylating agent.[1][2]

Q3: When might C-alkylation be the preferred or observed outcome?

A3: C-alkylation, particularly at the C3 position, is favored under conditions that do not fully generate the indolide anion, or when using specific catalytic systems. For instance, Friedel-Crafts type alkylations, which often employ Lewis or Brønsted acids, typically result in C3-alkylation.[6] Furthermore, modern transition-metal-catalyzed methods, such as those employing rhodium, palladium, or iridium, have been developed for the direct C-H alkylation of indoles at various positions, including C2 and C3.[7][8][9]

Q4: How does the position of the bromine atom on the indole ring influence the alkylation reaction?

A4: The position of the electron-withdrawing bromine atom can influence the nucleophilicity of both the N1 and C3 positions. A bromo-substituent on the benzene ring portion of the indole (e.g., 5-bromoindole) will decrease the overall electron density of the ring system, potentially making the deprotonation of the N-H more difficult and requiring stronger reaction conditions. However, the fundamental principles governing N- versus C-selectivity generally still apply.

Q5: Are there milder alternatives to strong bases like sodium hydride for N-alkylation?

A5: Yes, several milder approaches have been developed to avoid the use of hazardous reagents like NaH. These include:

  • Phase-Transfer Catalysis (PTC): This method often employs potassium hydroxide (KOH) in a biphasic system with a phase-transfer catalyst.[3]

  • Carbonate Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar solvents like DMF or acetonitrile can be effective, particularly with more reactive alkylating agents.[3]

  • Transition Metal Catalysis: Copper and palladium-catalyzed methods can facilitate N-alkylation under neutral or mildly basic conditions.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your bromoindole alkylation experiments in a question-and-answer format.

Issue 1: Poor Regioselectivity - Mixture of N- and C-Alkylated Products

Q: My reaction is producing a significant amount of the C3-alkylated isomer alongside my desired N-alkylated product. How can I improve N-selectivity?

A: This is a classic challenge in indole chemistry. The key is to promote the formation and reaction of the indolide anion. Here’s a systematic approach to troubleshooting:

  • Evaluate Your Base and Solvent System:

    • Insufficient Deprotonation: Incomplete deprotonation of the indole nitrogen is a primary cause of competing C3-alkylation.[1] Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is generally more effective than weaker bases like potassium carbonate for achieving high N-selectivity.[1][3]

    • Solvent Choice: Polar aprotic solvents like DMF and THF are ideal as they effectively solvate the resulting indolide anion, enhancing its nucleophilicity at the nitrogen.[1][3] In less polar solvents, ion pairing effects can lead to increased C-alkylation.

  • Optimize Reaction Temperature:

    • While room temperature is often a good starting point, increasing the reaction temperature can sometimes favor N-alkylation.[1] However, this is not a universal rule and should be optimized for your specific substrate and reagents.

  • Consider the Alkylating Agent:

    • Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can sometimes lead to reduced selectivity. If possible, a less reactive electrophile might improve the N/C ratio.

Issue 2: Low or No Conversion of Starting Material

Q: I'm observing little to no consumption of my starting bromoindole. What are the likely causes and solutions?

A: Low conversion can be frustrating, but a systematic check of your reagents and conditions will often reveal the culprit.

  • Reagent Quality and Handling:

    • Base Inactivity: Sodium hydride is highly reactive and can be deactivated by moisture. Ensure you are using fresh, properly stored NaH and that your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[10]

    • Solvent Purity: The use of anhydrous solvents is critical, especially when working with strong bases like NaH.[10] Residual water will quench the base and inhibit the reaction.

    • Alkylating Agent Integrity: Verify the purity and stability of your alkylating agent.

  • Reaction Conditions:

    • Insufficient Basicity: The pKa of the indole N-H is approximately 17 (in DMSO), requiring a sufficiently strong base for deprotonation.[3] If you are using a milder base, it may not be strong enough to deprotonate the bromoindole effectively.

    • Low Temperature: The activation energy for the reaction may not be met at the current temperature. Gradually increasing the temperature while monitoring the reaction can improve conversion.[3]

    • Solubility Issues: Poor solubility of the bromoindole or the base in the chosen solvent can hinder the reaction.[3] Ensure all components are adequately dissolved.

Issue 3: Formation of Di-Alkylated or Other Side Products

Q: My reaction is producing di-alkylated products, or I'm seeing unexpected side reactions. How can I obtain a cleaner product profile?

A: The formation of multiple products often points to issues with stoichiometry or reaction control.

  • Control Stoichiometry:

    • Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to di-alkylation, where both the N1 and C3 positions are alkylated. Carefully control the stoichiometry, typically using 1.05 to 1.2 equivalents of the alkylating agent.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-alkylated products.

  • Protecting Groups:

    • For complex syntheses where C-alkylation is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or sulfonyl groups) to direct alkylation to the C3 position.[11][12][13][14][15] The protecting group can then be removed in a subsequent step.

Experimental Protocols & Data

Protocol 1: General Procedure for Selective N-Alkylation of 5-Bromoindole[2]

This protocol is a standard method for achieving high selectivity for N-alkylation.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the 5-bromoindole (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Alkylation: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Work-up: Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Influence of Reaction Conditions on N- vs. C-Alkylation Selectivity
Base Solvent Temperature Typical Outcome Reference
NaHDMF/THF0 °C to RTPredominantly N-Alkylation[1][2]
K₂CO₃AcetonitrileRefluxMixture, can favor N-alkylation with reactive electrophiles[3]
Cs₂CO₃DMFRTGood for N-alkylation, often milder than NaH[3]
None (Lewis Acid)DichloromethaneRTPredominantly C3-Alkylation[6]
KOH (PTC)Toluene/H₂ORT to 50 °CGood for N-Alkylation[3]

Visualizing the Reaction Landscape

Decision Workflow for Optimizing Regioselectivity

The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselectivity of your bromoindole alkylation.

G cluster_N Optimizing for N-Alkylation cluster_C Optimizing for C-Alkylation start Start: Bromoindole Alkylation check_selectivity Analyze Product Mixture (N vs. C) start->check_selectivity desired_N Desired N-Alkylation Achieved check_selectivity->desired_N High N-selectivity desired_C Desired C-Alkylation Achieved check_selectivity->desired_C High C-selectivity increase_base_strength Increase Base Strength (e.g., K2CO3 -> NaH) check_selectivity->increase_base_strength Low N-selectivity use_lewis_acid Consider Lewis Acid Catalysis check_selectivity->use_lewis_acid Low C-selectivity use_polar_aprotic Use Polar Aprotic Solvent (DMF, THF) increase_base_strength->use_polar_aprotic check_inertness Ensure Anhydrous/Inert Conditions use_polar_aprotic->check_inertness check_inertness->check_selectivity protect_N Protect Indole Nitrogen (e.g., with Boc group) use_lewis_acid->protect_N transition_metal Explore Transition Metal C-H Activation Methods protect_N->transition_metal transition_metal->check_selectivity

Caption: A decision-making workflow for optimizing N- vs. C-alkylation of bromoindoles.

Reaction Mechanism Overview

This diagram outlines the competing pathways for N- and C-alkylation of an indole.

G cluster_0 Reaction Pathways indole Bromoindole indolide Bromoindolide Anion indole->indolide + Base (-BH) C_product C-Alkylated Product indole->C_product + R-X (Competing pathway, favored under neutral/ acidic conditions) N_product N-Alkylated Product indolide->N_product + R-X (Favored in polar aprotic solvents)

Caption: Competing N-alkylation and C-alkylation pathways for bromoindoles.

References

  • Rh(III)
  • Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activ
  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes
  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole
  • Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkyl
  • B(C6F5)
  • Application Notes and Protocols for N-alkyl
  • Technical Support Center: Strategies for Controlled N- vs C-Alkyl
  • Optimizing reaction conditions for N-alkyl
  • [Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
  • What's the best way to protect the NH group in Heterocyclic Compounds?
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole
  • Protecting group - Wikipedia
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs C
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction
  • Divergence in CH alkylation of indoles under Mn c
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues C
  • Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile
  • Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols.
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Selective Iron Catalyzed Synthesis of N‐Alkyl
  • C‐alkylation versus N‐alkylation.
  • common side reactions in the synthesis of 5-Bromoindole
  • Selective Alkyl
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles
  • C–H alkylation reactions of indoles mediated by Pd(ii)
  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
  • How To: Troubleshoot a Reaction
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence
  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
  • Best Conditions For N-Alkyl
  • Difficulties with N-Alkyl
  • From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
  • Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzyl

Sources

Technical Support Center: Recrystallization of Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 7-bromo-1H-indole-2-carboxylate. As a crucial intermediate in the synthesis of pharmaceuticals and functional materials, achieving high purity is paramount.[1][2] Recrystallization is a powerful and efficient technique for this purpose. This document provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to navigate the challenges associated with its crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: The perfect solvent is one in which this compound has high solubility at the solvent's boiling point but low solubility at low temperatures (e.g., 0-4 °C).[3][4] This temperature-dependent solubility differential is the driving force of the purification process. Additionally, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their removal. The solvent must also be chemically inert towards the indole, be sufficiently volatile for easy removal from the final product, and be safe to handle.[5][6]

Q2: Where should I begin when selecting a solvent system?

A2: A logical starting point is to review solvent systems reported for structurally similar compounds.[3] For indole-2-carboxylates, polar protic solvents and mixed-solvent systems are frequently effective. Published literature indicates that ethanol can be a suitable single solvent for closely related analogs.[7][8] More commonly, a mixed-solvent system, such as ethyl acetate/hexane or dichloromethane/petroleum ether , has been successfully employed for this class of compounds, offering greater control over the crystallization process.[9][10]

Q3: Why would I need a mixed-solvent system instead of a single solvent?

A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[3][11][12] You may find that a solvent that dissolves the compound well when hot also keeps too much of it dissolved when cold, leading to poor yield. Conversely, a solvent in which the compound is poorly soluble when cold may not dissolve it sufficiently even when boiling. By pairing a "good" solvent (in which the compound is soluble) with a miscible "bad" or "anti-solvent" (in which the compound is insoluble), you can fine-tune the solubility to induce crystallization effectively.[12][13]

Troubleshooting Guide: Common Experimental Issues

Q4: My compound has completely dissolved, but no crystals are forming even after cooling in an ice bath. What's wrong?

A4: This is a classic issue, typically stemming from two primary causes:

  • Excess Solvent: This is the most common reason for crystallization failure. The solution is saturated, but the concentration of the target molecule is too low to initiate crystal nucleation.

    • Solution: Reheat the solution and reduce its volume by boiling off a portion of the solvent. Allow it to cool again. Repeat until you find the minimal volume that keeps the compound dissolved at a high temperature.

  • Supersaturation: The solution may be supersaturated, a metastable state where the compound remains in solution below its normal saturation point.

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask just below the solvent's surface with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[14][15]

    • Solution 2 (Seed Crystals): If available, add a single, tiny crystal of pure this compound to the cooled solution. This "seed" provides a template for further crystal growth.[14]

Q5: Instead of forming crystals, my product has separated as an oily liquid. How do I fix this?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. [16] It can also be caused by impurities or rapid cooling.

  • Solution 1 (Adjust Saturation): Reheat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to slightly decrease the solution's saturation.[14][16]

  • Solution 2 (Slow Cooling): Allow the solution to cool much more slowly. A sudden temperature drop can shock the system, favoring the formation of a disordered oil over an ordered crystal lattice. Let the flask cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.

  • Solution 3 (Re-evaluate Solvent): If the problem persists, the boiling point of your solvent may be too high. Consider a different solvent system with a lower boiling point.

Q6: I managed to get crystals, but my final yield is disappointingly low. What can I do to improve it?

A6: Low recovery is often a result of suboptimal technique rather than a fundamental flaw in the process. [16]

  • Cause 1 (Excess Solvent): As noted in Q4, using too much solvent is a primary cause of low yield, as a significant amount of your product will remain in the mother liquor.[15][16] Always use the minimum amount of hot solvent required for complete dissolution.

  • Cause 2 (Premature Crystallization): If you performed a hot filtration to remove insoluble impurities, your product may have crystallized prematurely in the funnel. Ensure your funnel and receiving flask are pre-heated, and perform the filtration quickly.[16]

  • Cause 3 (Incomplete Cooling): Ensure the solution has been thoroughly cooled. After reaching room temperature, allow sufficient time (at least 20-30 minutes) in an ice bath to maximize precipitation.[16]

  • Cause 4 (Washing Losses): Washing the collected crystals with solvent that is not ice-cold will re-dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.[15]

Q7: My final crystals are colored, even though the crude material was only slightly off-white. Why?

A7: This indicates that colored impurities were concentrated in the crystalline product.

  • Solution 1 (Activated Charcoal): Highly colored, non-polar impurities can often be removed with activated charcoal. After dissolving your crude product in the hot solvent, remove it from the heat, add a very small amount of activated charcoal (a spatula tip is often enough), and swirl. Reheat the mixture to boiling, and then perform a hot filtration to remove the charcoal before setting the solution aside to cool.[14]

  • Solution 2 (Slow Cooling): Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling allows for more selective crystallization, excluding impurities which then remain in the mother liquor.[17]

Data Presentation & Protocols

Table 1: Recommended Solvent Systems for this compound
Solvent SystemTypeRationale & Key InsightsLiterature Precedent
Ethyl Acetate / Hexane Mixed-SolventRecommended Starting Point. Ethyl acetate is a good "soluble" solvent for the polar indole ester, while hexane acts as a miscible "insoluble" anti-solvent to induce crystallization. This system offers excellent control.A closely related derivative was successfully recrystallized from an ethyl acetate-hexane mixture.[9]
Ethanol Single-SolventA simple and effective option if the solubility profile is suitable. Ethanol is a polar protic solvent that often works well for moderately polar compounds containing hydrogen-bond donors/acceptors.Ethanol has been used to crystallize the parent ethyl indole-2-carboxylate and related bromo-indole structures.[7][8]
Dichloromethane / Petroleum Ether Mixed-SolventSimilar principle to Ethyl Acetate/Hexane. Dichloromethane is the more polar "soluble" solvent, and petroleum ether (or hexanes) is the non-polar anti-solvent.The parent compound, ethyl indole-2-carboxylate, has been purified from this system.[10]

Experimental Workflows & Diagrams

Diagram 1: General Recrystallization Workflow

G cluster_dissolve Step 1: Dissolution cluster_filter Step 2: Hot Filtration (Optional) cluster_cool Step 3: Crystallization cluster_collect Step 4: Collection & Drying A Add crude solid to Erlenmeyer flask B Add minimum amount of hot solvent to dissolve A->B C Insoluble impurities present? B->C D Perform hot gravity filtration C->D Yes E Proceed to cooling C->E No D->E F Cool slowly to room temp, then in ice bath E->F G Crystals form? F->G H Troubleshoot: - Boil off excess solvent - Scratch flask - Add seed crystal G->H No I Collect crystals by vacuum filtration G->I Yes H->F J Wash with minimal ice-cold solvent I->J K Dry crystals under vacuum J->K

Caption: General workflow for purification by recrystallization.

Diagram 2: Logic of Mixed-Solvent Recrystallization

G A 1. Dissolve compound in MINIMUM amount of hot 'Good' Solvent (e.g., Ethyl Acetate) B 2. Add 'Bad' Anti-Solvent (e.g., Hexane) dropwise to the hot solution A->B C Observe for faint, persistent cloudiness (turbidity) B->C D 3. Solution is now saturated. Add 1-2 drops of 'Good' Solvent to clarify. C->D E 4. Remove from heat and allow to cool slowly to induce crystallization. D->E

Caption: Decision process for the solvent/anti-solvent method.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Preparation: Place the crude this compound in an appropriately sized Erlenmeyer flask. A flask that is about half-full with solvent when the solid is dissolved is ideal. Add a boiling chip or magnetic stir bar.

  • Dissolution: In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point. Add a small portion of the hot ethanol to the flask containing the crude solid and bring the mixture to a boil.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves completely.[17] It is critical to use the minimum amount of boiling solvent necessary to avoid significant loss of product in the mother liquor.[15]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly to room temperature.[17] Do not disturb the flask during this period to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a very small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them, then transfer the solid to a watch glass or drying dish and dry completely under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate / Hexane)
  • Initial Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (ethyl acetate) and heat the mixture to a boil. Add just enough hot ethyl acetate to completely dissolve the solid.[13]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" anti-solvent (hexane) dropwise with swirling.[11] Continue adding hexane until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.[12]

  • Clarification: Add 1-2 drops of the hot "good" solvent (ethyl acetate) back into the mixture, just enough to make the solution clear again.[11][13] The solution is now perfectly saturated at that temperature.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to complete the crystallization process.

  • Collection, Washing, & Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of ethyl acetate/hexane (in the approximate ratio determined in step 2) as the wash solvent.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. [Link]
  • Finding the best solvent for recrystallisation student sheet - RSC Educ
  • For a multiple solvent recrystallization- explain why and how this techniques works, ie based... - Chegg. [Link]
  • recrystallization-2.doc.pdf - University of Missouri–St. Louis. [Link]
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
  • Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PubMed Central. [Link]
  • Recrystallization. ---> - University of Colorado Boulder. [Link]
  • Two-Solvent Recrystalliz
  • 3.3F: Mixed Solvents - Chemistry LibreTexts. [Link]
  • Recrystallization - University of California, Los Angeles. [Link]
  • THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE - Canadian Science Publishing. [Link]
  • CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google P
  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 7-bromo-1H-indole-2-carboxylate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in pharmaceutical development, particularly for drugs targeting neurological disorders, robust and scalable synthesis is paramount.[1]

This guide provides in-depth, field-proven insights into the common challenges encountered during scale-up, focusing on the prevalent Fischer indole synthesis pathway. Our goal is to equip you with the knowledge to troubleshoot problems effectively, optimize your process, and ensure consistent, high-quality production.

Troubleshooting Guide: Tackling Common Scale-Up Issues

This section addresses specific, hands-on problems you may encounter during your experiments. The answers are structured to not only provide a solution but also to explain the underlying chemical principles, empowering you to make informed decisions.

Question 1: My Fischer indole cyclization is giving a low and inconsistent yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low and variable yield is the most common challenge in scaling up the Fischer indole synthesis. The root cause typically lies in one of three areas: the quality of the hydrazone intermediate, the cyclization conditions, or inefficient water removal.

Causality & Solutions:

  • Incomplete Hydrazone Formation: The cyclization can only be as good as its precursor. Before initiating the high-temperature cyclization, you must verify the complete consumption of the starting 2-bromophenylhydrazine.

    • Validation: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the absence of the starting hydrazine. Carrying over unreacted hydrazine into the hot, acidic cyclization step is a primary cause of tar formation and reduced yield.[2]

    • Protocol: The reaction between 2-bromophenylhydrazine and ethyl pyruvate to form the hydrazone should be run to completion. Refluxing in ethanol for 1-2 hours is a common practice.[3]

  • Suboptimal Acid Catalyst: The choice and amount of acid are critical. Both Brønsted and Lewis acids can be used, but their performance varies on a larger scale.[2]

    • p-Toluenesulfonic Acid (p-TsOH): Often used due to its ease of handling. A typical protocol uses a catalytic amount initially for hydrazone formation, followed by a larger, multi-equivalent charge for the cyclization step.[4]

    • Polyphosphoric Acid (PPA): Can serve as both catalyst and solvent. While effective, its high viscosity makes it difficult to stir and transfer on a large scale. It can also complicate the work-up.[5]

    • Zinc Chloride (ZnCl₂): A Lewis acid that can also promote the reaction, but requires strictly anhydrous conditions to be effective.[2][6]

  • Inefficient Water Removal: The cyclization step eliminates water. On a large scale, if this water is not removed efficiently, it can inhibit the reaction and lead to side products.

    • Azeotropic Removal: When using a solvent like toluene, a Dean-Stark apparatus is essential to continuously remove water from the reaction mixture.[4] Ensure your condenser is adequately sized for the scale to prevent solvent loss.

  • Temperature Control & "Tar" Formation: Overheating is detrimental. The[6][6]-sigmatropic rearrangement is the key step, but excessive temperatures can cause decomposition of the starting materials and product, leading to the formation of intractable tars.[2][7]

    • Monitoring: Maintain a controlled reflux. For a toluene system, this is around 110°C. Monitor the reaction progress by TLC/HPLC and stop heating once the reaction is complete to avoid product degradation.

Question 2: I'm observing significant, hard-to-remove impurities in my crude product. What are they and how can I minimize their formation?

Answer: Impurity profiles often change during scale-up due to differences in heat and mass transfer. Identifying the impurity is the first step to mitigating it.

Table 1: Common Impurities and Mitigation Strategies
Impurity NamePotential OriginMitigation StrategyAnalytical Identification
2-BromophenylhydrazineIncomplete hydrazone formation.Ensure complete reaction with ethyl pyruvate before cyclization.HPLC, NMR
Ethyl pyruvate 2-bromophenylhydrazoneIncomplete cyclization.Optimize cyclization time, temperature, and acid catalyst loading.HPLC, NMR
Polymeric TarsThermal decomposition of reactants or product.Maintain strict temperature control; avoid localized overheating. Do not exceed the target reaction time.Insoluble, broad NMR signals
7-Bromo-1H-indole-2-carboxylic acidHydrolysis of the ethyl ester during work-up.Avoid prolonged exposure to strong aqueous base or acid during work-up. Keep temperatures low during extractions.[8]HPLC, LC-MS

A logical workflow for troubleshooting these issues is essential. The following diagram outlines a decision-making process for addressing low yield and impurity problems.

G start Problem: Low Yield / High Impurity check_hydrazone Step 1: Verify Hydrazone Purity (TLC/HPLC before cyclization) start->check_hydrazone hydrazone_ok Hydrazone Pure? check_hydrazone->hydrazone_ok improve_hydrazone Action: Drive hydrazone formation to completion. - Increase reaction time. - Check starting material quality. hydrazone_ok->improve_hydrazone No check_cyclization Step 2: Evaluate Cyclization Conditions hydrazone_ok->check_cyclization Yes improve_hydrazone->check_hydrazone water_removal Is water removal efficient? (e.g., proper Dean-Stark operation) check_cyclization->water_removal temp_control Is temperature strictly controlled? (No overheating) water_removal->temp_control Yes optimize_conditions Action: Optimize Cyclization - Adjust acid catalyst loading. - Ensure efficient stirring. - Monitor closely to avoid over-cooking. water_removal->optimize_conditions No temp_control->optimize_conditions No success Result: Improved Yield & Purity temp_control->success Yes optimize_conditions->check_cyclization

Caption: Troubleshooting workflow for low yield.

Question 3: Column chromatography is not a viable purification method for my multi-gram scale. What are some effective and scalable purification strategies?

Answer: This is a critical scale-up consideration. Moving away from chromatography towards crystallization or extractive methods is necessary.

Scalable Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.[4]

  • Acid Neutralization: Dissolve the residue in a suitable organic solvent like ethyl acetate. Carefully wash with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution can cause pressurization. Perform this wash until the aqueous layer is neutral or slightly basic.

  • Aqueous Washes: Follow with water and then a brine wash to remove inorganic salts and residual water.

  • Decolorization: The crude organic solution is often dark. Stirring with activated carbon for 15-30 minutes can significantly reduce colored impurities. Filter the solution through a pad of diatomaceous earth (Celite) to remove the carbon. This step may be repeated if necessary.[4]

  • Crystallization/Precipitation: Concentrate the decolorized organic solution. The crude product can often be precipitated or crystallized. A common method involves dissolving the residue in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., petroleum ether or hexane) until the product precipitates.[4]

  • Isolation: Collect the solid product by filtration, wash with a cold, poor solvent (like hexane), and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The Fischer indole synthesis is the most widely cited and industrially practiced method.[2] It involves the acid-catalyzed reaction of 2-bromophenylhydrazine with ethyl pyruvate. The reaction proceeds through an intermediate hydrazone, which then undergoes a[6][6]-sigmatropic rearrangement and cyclization to form the indole ring.[2][7] An alternative approach is the Japp-Klingemann reaction, which can be used to synthesize the hydrazone intermediate from different starting materials before it is subjected to Fischer cyclization conditions.[9][10]

G cluster_0 Hydrazone Formation cluster_1 Fischer Cyclization A 2-Bromophenylhydrazine C Ethyl pyruvate 2-bromophenylhydrazone A->C B Ethyl Pyruvate B->C D [3,3]-Sigmatropic Rearrangement C->D  H+, Heat   E Cyclization & Aromatization (-NH3) D->E F This compound E->F

Caption: Overall Fischer Indole Synthesis Workflow.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up?

The key CPPs are:

  • Stoichiometry: Precise molar ratios of hydrazine and pyruvate.

  • Temperature: Control during both hydrazone formation and, most critically, the cyclization step.

  • Rate of Water Removal: Directly impacts reaction kinetics and completion.

  • Stirring Rate: Adequate agitation is crucial on a larger scale to ensure homogenous temperature and concentration, preventing localized overheating and "hot spots."

  • Reaction Time: Monitor for completion to maximize yield without causing product degradation.

Q3: What are the primary safety concerns for this synthesis?

  • Reagents: Phenylhydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Strong acids like p-TsOH and PPA are corrosive.[11]

  • Reaction Conditions: The reaction is run at high temperatures, often under reflux, requiring careful monitoring. The neutralization of acid with bicarbonate can generate significant gas pressure if not done slowly and with adequate venting.

  • Storage: The final product should be stored at cool temperatures (0-8 °C is recommended) to ensure stability.[1]

Detailed Experimental Protocol (Illustrative)

This protocol is a synthesis of literature procedures and is intended for informational purposes.[3][4] All procedures must be adapted and validated for your specific laboratory and scale conditions.

Step 1: Hydrazone Formation

  • To a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-bromophenylhydrazine (1.0 eq) and toluene (10 vol).

  • Add ethyl pyruvate (1.05 eq) and p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and attach a Dean-Stark trap to collect water.

  • Maintain reflux for 2 hours, or until TLC/HPLC analysis shows complete consumption of the 2-bromophenylhydrazine.

Step 2: Fischer Indole Cyclization

  • Cool the reaction mixture to approximately 40°C.

  • In a separate vessel, prepare a solution of p-toluenesulfonic acid monohydrate (4.0 eq) in toluene (10 vol) and heat to reflux with a Dean-Stark trap for 2 hours to ensure it is anhydrous.

  • Combine the hydrazone solution with the anhydrous p-TsOH solution.

  • Heat the combined mixture to reflux and monitor the reaction progress every hour by TLC/HPLC. The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Dissolve the residue in ethyl acetate (15 vol).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (3 x 5 vol), water (1 x 5 vol), and saturated aqueous brine (1 x 5 vol).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and treat with activated carbon (0.1 wt eq) for 30 minutes.

  • Filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Dissolve the crude solid in a minimum amount of dichloromethane.

  • Slowly add petroleum ether or hexane while stirring until a precipitate forms.

  • Continue to stir the resulting slurry for 1 hour at room temperature, then cool to 0-5°C for another hour.

  • Collect the solid by filtration, wash with cold hexane, and dry in a vacuum oven at 40-50°C to a constant weight.

  • The final product should be a white to off-white powder with a purity of ≥95% by HPLC.[1]

References

  • CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google P
  • Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. - Thieme Connect.[Link]
  • Japp-Klingemann reaction - chemeurope.com.[Link]
  • Japp–Klingemann reaction - Wikipedia.[Link]
  • Synthesis and biological evaluation of indoles - Der Pharma Chemica.[Link]
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Fischer indole synthesis - Wikipedia.[Link]
  • The Japp‐Klingemann Reaction - ResearchG
  • THE STRUCTURE OF MONOBROMINATED ETHYL INDOLE-3-CARBOXYLATE AND THE PREPARATION OF 7-BROMOINDOLE - Canadian Science Publishing.[Link]
  • The Japp-Klingemann Reaction - Organic Reactions.[Link]
  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure.[Link]
  • Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PubMed Central.[Link]
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Synthesis of 7-Substituted Indoles as Potential Ligand Precursors - ResearchG
  • Fischer Indole Synthesis - Organic Chemistry Portal.[Link]
  • The Fischer Indole synthesis: reaction mechanism tutorial - YouTube.[Link]
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchG

Sources

Technical Support Center: Managing Exothermic Reactions in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions in indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, controlling, and preventing thermal hazards during these critical chemical transformations. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter in the laboratory.

Section 1: Understanding and Identifying Exothermic Risks

Many common and powerful methods for synthesizing the indole nucleus are inherently energetic. Understanding the "why" behind a potential exotherm is the first step toward safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My protocol requires initial heating. Can the reaction still be dangerously exothermic?

A1: Absolutely. A common misconception is that reactions requiring an initial heat source cannot pose a significant exothermic threat. Many indole syntheses, such as the Fischer, Bischler, and Madelung methods, have a high activation energy to initiate the key bond-forming steps.[1] Once this energy barrier is overcome, the subsequent cyclization and aromatization steps can be highly exothermic. If the rate of heat generation from the reaction surpasses the cooling system's capacity to remove it, a thermal runaway can occur.[2]

Q2: What are the immediate warning signs of a thermal runaway reaction?

A2: Vigilance is critical. The primary indicators of a loss of thermal control include:

  • Rapid Temperature Spike: An unexpected and sharp increase in the internal reaction temperature that is unresponsive to standard cooling measures (e.g., removing the heat source, using an ice bath).[1]

  • Sudden Pressure Increase: A noticeable rise in pressure within the reaction vessel, which could be due to vigorous boiling of the solvent or the evolution of gaseous byproducts.[2]

  • Uncontrolled Reflux: Boiling of the solvent that is far more vigorous than expected for the set temperature.

  • Physical Changes: Abrupt changes in the color or viscosity of the reaction mixture, or unexpected gas evolution.

  • Vessel Temperature: The exterior of the reaction flask becomes excessively hot to the touch.

Observing any of these signs necessitates immediate execution of emergency cooling and quenching protocols.

Q3: How can I perform a qualitative risk assessment for my specific indole synthesis before starting the experiment?

A3: A pre-reaction qualitative assessment is a cornerstone of safe laboratory practice. Consider these factors:

  • Reaction Type: Be aware that classic named reactions like the Fischer indole synthesis (especially with strong acids like polyphosphoric acid) and the Madelung synthesis (using strong bases at high temperatures) are known for their exothermic potential.[3][4][5][6]

  • Reagents and Catalysts: The use of potent reagents increases risk. Strong Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) in Fischer syntheses can significantly accelerate the reaction rate.[5][7] Similarly, strong bases like sodium amide or potassium t-butoxide in the Madelung synthesis, often at high temperatures, present a significant hazard.[4][8]

  • Scale of Reaction: Heat dissipation does not scale linearly with reaction volume. The surface-area-to-volume ratio decreases as you scale up, making cooling less efficient.[2][9] A reaction that is well-behaved at 100 mg scale can become uncontrollable at 10 g scale without proper engineering controls.

Below is a flowchart to guide your initial risk assessment.

RiskAssessment start Start: Plan Indole Synthesis reaction_type Identify Synthesis Method (e.g., Fischer, Madelung, Nenitzescu) start->reaction_type known_hazard Is the method known for exothermic behavior? reaction_type->known_hazard reagent_check Are strong acids/bases or highly reactive reagents used? known_hazard->reagent_check Yes known_hazard->reagent_check No low_risk Lower Risk: Follow Standard Procedures known_hazard->low_risk No scale_check Is the reaction scale > 1g? reagent_check->scale_check Yes reagent_check->scale_check No moderate_risk Moderate Risk: Standard Controls + Monitoring reagent_check->moderate_risk No high_risk High Exothermic Risk: Implement Enhanced Controls scale_check->high_risk Yes scale_check->moderate_risk No

Caption: Qualitative risk assessment workflow for indole synthesis.

Section 2: Troubleshooting Guides for Specific Syntheses

This section addresses common exothermic issues encountered during widely used indole synthesis methods.

Scenario 1: Runaway Exotherm during Fischer Indole Synthesis

Problem: You are performing a Fischer indole synthesis using phenylhydrazine and cyclohexanone with polyphosphoric acid as the catalyst. After an initial heating period to 80°C, the reaction temperature rapidly accelerates past 120°C, even after removing the external heat source.

Causality Analysis: The Fischer indole synthesis involves an acid-catalyzed intramolecular electrophilic substitution followed by the elimination of ammonia.[5][10] The key[11][11]-sigmatropic rearrangement step can be significantly exothermic.[5] High reactant concentrations and the use of a strong, viscous acid like PPA can lead to localized superheating and a rapid, uncontrollable increase in the reaction rate.

Immediate Corrective Actions & Prevention Protocol
StepActionDetailed Instructions
1 Emergency Cooling Immediately immerse the reaction flask in a large ice-water or dry ice/acetone bath to rapidly remove heat. Ensure the bath has good contact with the flask surface area.
2 Dilution (with caution) If the reaction is not excessively violent, add a pre-chilled, high-boiling point, inert solvent (e.g., toluene, xylene) via an addition funnel to dilute the reactants and help absorb the thermal energy.
3 Controlled Reagent Addition For future experiments: Modify the procedure. Instead of combining all reagents at once, heat the phenylhydrazine and acid mixture to the target temperature, then add the ketone or aldehyde dropwise via a syringe pump or addition funnel. This allows the rate of the reaction (and thus heat generation) to be controlled by the rate of addition.[12]
4 Catalyst Choice Consider using a milder acid catalyst. While PPA is effective, catalysts like p-toluenesulfonic acid or even Lewis acids like ZnCl₂ might offer a more controlled reaction profile.[5][7]
5 Process Safety Analysis Before any scale-up, it is imperative to perform a thermal hazard assessment using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC).[9][11][13] This will quantify the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR), which is critical for designing adequate cooling capacity.
Scenario 2: Uncontrolled Temperature Rise in Madelung Synthesis

Problem: You are attempting a Madelung synthesis by heating an N-acyl-o-toluidine with potassium t-butoxide at 250°C. Upon reaching the target temperature, the reaction mixture darkens rapidly, and the temperature probe indicates a sudden, sharp increase in temperature.

Causality Analysis: The classical Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at very high temperatures (200-400 °C).[4] The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position, followed by a nucleophilic attack of the resulting carbanion on the amide carbonyl.[4] These are highly energetic processes, and at such elevated temperatures, decomposition can occur, contributing to the exotherm.

Mitigation Strategies
StrategyDescriptionKey Considerations & References
Modern, Milder Conditions Employ modern variations of the Madelung synthesis that proceed at much lower temperatures. The use of organolithium bases (like n-BuLi) or lithium diisopropylamide (LDA) in a solvent like THF can bring the required reaction temperature down to a range of -20 to 25 °C.This significantly reduces the risk of a thermal runaway. This modification is sometimes referred to as the Madelung-Houlihan variation.[4]
Heat Transfer Management If high temperatures are unavoidable, use a sand bath or a specialized high-temperature heating mantle with precise temperature control. A sand bath provides more even heating and can act as a heat sink to some extent. Ensure efficient stirring to prevent the formation of localized hot spots.[9]
Controlled Base Addition Rather than mixing the substrate and base at room temperature and heating, consider adding the strong base portion-wise to the substrate at the target temperature to better control the initiation of the reaction.This is an advanced technique and should only be attempted with appropriate safety shields and remote handling if possible.
Scenario 3: Exotherm During Quenching of a Reaction

Problem: After completing a reaction involving a strong base (e.g., n-BuLi used in a modified Madelung synthesis), you begin to quench the reaction at 0°C by adding water. The addition causes violent gas evolution and a rapid temperature increase.

Causality Analysis: Quenching is the process of deactivating any remaining reactive reagents in the mixture.[14] Adding a protic solvent like water to a strong, non-nucleophilic base like n-BuLi or a reactive intermediate like an organolithium species is a highly exothermic acid-base reaction. The rapid generation of heat can boil low-boiling solvents like THF or diethyl ether, causing a dangerous pressure buildup.

Safe Quenching Protocol

QuenchingProtocol start Reaction Complete cool Cool Reaction to 0°C (Ice-Water Bath) start->cool slow_add Slow, Dropwise Addition of a Less Reactive Quenching Agent (e.g., Isopropanol) cool->slow_add monitor Monitor for Exotherm and Gas Evolution slow_add->monitor no_exotherm Exotherm Subsided? monitor->no_exotherm add_water_mix Slowly Add Isopropanol/Water Mixture, then Pure Water no_exotherm->add_water_mix Yes emergency_cool Apply Additional Cooling no_exotherm->emergency_cool No warm_stir Warm to Room Temperature and Stir for >1 hour add_water_mix->warm_stir workup Proceed to Workup warm_stir->workup emergency_cool->slow_add

Caption: Step-by-step safe quenching workflow for reactive reagents.

Detailed Steps:

  • Cool the Reaction: Always cool the reaction flask to 0 °C or below in an ice-water bath before quenching.[14][15]

  • Use a Less Reactive Quencher First: Begin by slowly adding a less reactive protic solvent like isopropanol.[15] Isopropanol reacts less vigorously than water.

  • Monitor Carefully: Add the quenching agent dropwise, paying close attention to any temperature increase or gas evolution.[16] If the reaction becomes too vigorous, stop the addition and allow the mixture to cool.

  • Sequential Addition: Once the initial vigorous reaction has subsided, you can switch to a 1:1 mixture of isopropanol and water, and finally to pure water to ensure all reactive species are neutralized.[15]

  • Ensure Complete Quench: After the final addition, allow the mixture to warm to room temperature and stir for at least an hour to ensure the quench is complete before proceeding with the workup.[15]

Section 3: Data Tables for Quick Reference

Table 1: Thermal Hazard Summary of Common Indole Syntheses
Synthesis MethodTypical ConditionsPrimary Exothermic Risk FactorsMitigation Strategy Priority
Fischer Arylhydrazone + Ketone/Aldehyde, Strong Acid (PPA, H₂SO₄, ZnCl₂), Heat.[5][6]Highly exothermic[11][11]-sigmatropic rearrangement; strong acid catalysis.[5]Controlled reagent addition; careful catalyst selection; thermal monitoring.
Madelung N-acyl-o-toluidine, Strong Base (KOtBu, NaNH₂), High Temp (200-400°C).[4][8]High reaction temperatures; highly energetic deprotonation/cyclization steps.Use modern, low-temperature variants (n-BuLi, LDA); precise temperature control.[4]
Nenitzescu Benzoquinone + β-aminocrotonic ester, often acid-catalyzed, room temp to 80°C.[17][18][19]Michael addition and subsequent cyclization can be exothermic, especially on a larger scale.[18]Maintain strict temperature control; consider portion-wise addition of one reactant.
Leimgruber-Batcho Reductive cyclization of o-nitrotoluenes. Often uses reducing agents like Raney Nickel or hydrogenation.[11][20]Hydrogenation reactions can be exothermic and produce flammable hydrogen gas. Raney Nickel can be pyrophoric.Proper venting for hydrogenation; careful handling of Raney Nickel; calorimetry for scale-up.[11]

References

  • Synthesis and Chemistry of Indole. (n.d.). Google Books.
  • Madelung synthesis. (2023, December 22). In Wikipedia.
  • Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms. (2006, July 28). ACS Publications.
  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022, October 19). ACS Omega.
  • How To Run A Reaction: The Quench. (n.d.). University of Rochester.
  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025, December 9). ScienceDirect.
  • Practical approach to prediction and prevention of runaway reactions. (n.d.). Journal of Chemical Health and Safety.
  • Common Standard Operating Procedure. (n.d.). University of Nebraska-Lincoln.
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal.
  • Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal.
  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. (2023, April 7). MDPI.
  • Madelung-Indole-Synthesis.pdf. (2016, March 24). ResearchGate.
  • Nenitzescu indole synthesis. (2023, November 13). In Wikipedia.
  • A Report on Reagents and its Quenching Methods. (n.d.). Open Access Journals.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
  • Atroposelective Nenitzescu Indole Synthesis. (n.d.). RWTH Publications.
  • Chemical reaction hazards and the risk of thermal runaway INDG254. (2014, August). Health and Safety Executive.
  • Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). University of California, Santa Barbara.
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023, May 26). ResearchGate.
  • Fischer indole synthesis. (2023, December 11). In Wikipedia.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
  • Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. (n.d.). MDPI.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). PMC - NIH.
  • A calorimetric investigation of the binding of indole and phenylethane boronic acid to chymotrypsin. (1983, February 25). PubMed.
  • The Fischer Indole synthesis: reaction mechanism tutorial. (2011, November 15). YouTube.
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • Sustainable multicomponent indole synthesis with broad scope. (2022, July 21). Green Chemistry (RSC Publishing).
  • Synthesis of indoles (see Scheme 29). (n.d.). ResearchGate.
  • Methods of indole synthesis: Part III (Fischer indole synthesis). (2018, December 18). YouTube.
  • Nenitzescu Indole Synthesis. (n.d.). SynArchive.
  • Nenitzescu Indole Synthesis. (n.d.). Name-Reaction.com.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
  • A Review of the Indole Synthesis Reaction System. (2026, January 7). Oreate AI Blog.
  • Safe scale-up with exothermic reactions. (2019, June 10). ResearchGate.
  • High‐Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination. (n.d.). Forschungszentrum Jülich.
  • Scale-Up Considerations for Biotechnology-Derived Products. (n.d.). ResearchGate.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 7-Bromoindole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-bromoindole. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate the formation of unexpected byproducts in your reactions. Our goal is to equip you with the knowledge to optimize your synthetic strategies and ensure the integrity of your results.

Introduction

7-Bromoindole is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its bromine atom at the 7-position serves as a convenient handle for various transformations, most notably palladium-catalyzed cross-coupling reactions. However, like many heterocyclic compounds, 7-bromoindole can exhibit complex reactivity, leading to the formation of unexpected and often challenging-to-characterize byproducts. This guide is designed to be a practical resource for navigating these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during reactions with 7-bromoindole.

Q1: My Suzuki-Miyaura reaction with 7-bromoindole is giving a low yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura reactions involving 7-bromoindole can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For electron-rich substrates like 7-bromoindole, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.

  • Base Selection: The choice and quality of the base can significantly impact the reaction. It is crucial to use a base that is strong enough to facilitate transmetalation but does not promote side reactions. The base should be finely ground and anhydrous.

  • Solvent System: The solvent system must be appropriate for both the organic and inorganic components of the reaction and should be thoroughly degassed to prevent catalyst deactivation.

  • Reaction Temperature: The temperature needs to be optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and byproduct formation.

  • N-H Acidity: The acidic proton on the indole nitrogen can interfere with the catalytic cycle. N-protection of the indole may be necessary to improve yields in some cases.

Q2: I am observing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. To minimize this:

  • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess.

  • Slow Addition: Add the boronic acid solution slowly to the reaction mixture.

  • Oxygen Exclusion: Rigorously exclude oxygen from the reaction mixture by using proper degassing techniques (e.g., purging with an inert gas like argon or nitrogen). Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Optimize Catalyst and Ligand: Some catalyst/ligand systems are more prone to promoting homocoupling than others. Screening different combinations can be beneficial.

Q3: Should I protect the nitrogen of 7-bromoindole before running my cross-coupling reaction?

A3: The decision to protect the indole nitrogen depends on the specific reaction conditions and coupling partners.

  • N-Unprotected: For many Suzuki-Miyaura and Sonogashira reactions, N-unprotected 7-bromoindole can be used successfully. However, the acidic N-H can sometimes interfere with the catalyst or base, leading to lower yields or side reactions.

  • N-Protected: In reactions that are sensitive to acidic protons, such as Buchwald-Hartwig aminations, or when using very strong bases, N-protection is often necessary. Common protecting groups include Boc, Ts, and SEM. Keep in mind that the protecting group will need to be removed in a subsequent step.

In-Depth Troubleshooting Guides

This section provides detailed guidance on identifying and mitigating specific unexpected byproducts.

Troubleshooting Guide 1: Dimerization of 7-Bromoindole

A common and often perplexing byproduct is the formation of dimeric species, such as 7,7'-biindole.

Issue: You observe a product with a mass corresponding to a dimer of 7-bromoindole, often with the loss of one or both bromine atoms.

Potential Causes and Mechanisms:

  • Palladium-Catalyzed Homocoupling: Under the conditions of a cross-coupling reaction, particularly if the transmetalation step with the desired coupling partner is slow, the palladium catalyst can promote the homocoupling of two molecules of 7-bromoindole.

    Dimerization A 7-Bromoindole C Oxidative Addition A->C B Pd(0) Catalyst B->C D Indole-Pd(II)-Br C->D E Transmetalation (slow) D->E F Reductive Elimination D->F G 7,7'-Biindole F->G H Another 7-Bromoindole H->F

    Caption: Palladium-catalyzed homocoupling of 7-bromoindole.

  • Oxidative Dimerization: In the presence of certain oxidants or even air, 7-bromoindole can undergo oxidative dimerization. This is often accompanied by the formation of colored impurities.

Preventative Measures:

  • Optimize Reaction Conditions: Ensure that the transmetalation step is efficient by carefully selecting the catalyst, ligand, base, and solvent.

  • Control Stoichiometry: Use the appropriate stoichiometry of the coupling partner to favor the desired cross-coupling reaction.

  • Inert Atmosphere: Maintain a strictly inert atmosphere to prevent oxidative side reactions.

Analytical Workflow for Identification:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the dimer (e.g., C16H10Br2N2 for the dibrominated dimer, or C16H11BrN2 for a monobrominated dimer).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will likely show a more complex set of aromatic signals compared to the starting material, but with a symmetry that is indicative of a dimeric structure.

    • ¹³C NMR: The number of carbon signals can confirm the dimeric nature of the byproduct.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning the structure and confirming the point of linkage between the two indole units.

Troubleshooting Guide 2: Oxidation of 7-Bromoindole

The formation of colored byproducts is a frequent issue, often indicating oxidative degradation.

Issue: Your reaction mixture turns dark, and you isolate colored, often insoluble, byproducts.

Potential Causes and Mechanisms:

  • Air Oxidation: The indole nucleus is susceptible to oxidation, especially at elevated temperatures and in the presence of trace metals. This can lead to the formation of complex polymeric materials or smaller oxidized species like isatin or indigo-type structures.

  • Oxidizing Reagents: Certain reagents used in the reaction may have oxidizing properties, leading to the degradation of the starting material or product.

    Oxidation A 7-Bromoindole C Oxidized Intermediates A->C B Oxidant (e.g., Air, Trace Metals) B->C D Colored Byproducts (e.g., Indigo-type structures, Polymers) C->D

    Caption: General pathway for the oxidation of 7-bromoindole.

Preventative Measures:

  • Degassing: Thoroughly degas all solvents and reagents.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen).

  • Purified Reagents: Use high-purity, peroxide-free solvents and reagents.

  • Temperature Control: Avoid unnecessarily high reaction temperatures.

Analytical Workflow for Identification:

  • UV-Vis Spectroscopy: Oxidized byproducts often have characteristic absorptions in the visible region, which can explain the coloration of the reaction mixture.

  • LC-MS/MS: This is a powerful technique for separating and identifying multiple components in a complex mixture. The fragmentation patterns of the oxidized byproducts can provide structural clues.

  • FTIR Spectroscopy: The presence of new carbonyl (C=O) stretching frequencies can indicate the formation of oxidized species like isatins.

Troubleshooting Guide 3: Debromination of 7-Bromoindole

The loss of the bromine substituent leads to the formation of indole, a common and sometimes major byproduct.

Issue: You observe a significant amount of indole in your reaction mixture by GC-MS or NMR.

Potential Causes and Mechanisms:

  • Reductive Dehalogenation: This is a common side reaction in palladium-catalyzed couplings. It can be promoted by:

    • Hydride Sources: Trace water or other protic species can act as hydride sources.

    • Phosphine Ligands: Some phosphine ligands can participate in reductive dehalogenation pathways.

    • Base: The choice of base can influence the extent of debromination.

    Debromination A Indole-Pd(II)-Br C Reductive Elimination A->C B Hydride Source (e.g., H₂O, Base) B->C D Indole C->D

    Caption: Proposed pathway for reductive debromination.

Preventative Measures:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of protic species.

  • Ligand Screening: If debromination is a major issue, screen different phosphine ligands.

  • Base Optimization: Experiment with different bases to find one that minimizes this side reaction.

Analytical Workflow for Identification:

  • GC-MS: This is an excellent technique for identifying volatile byproducts like indole. The mass spectrum of indole is well-characterized and easily identifiable.

  • ¹H NMR: The presence of indole can be confirmed by its characteristic proton signals in the aromatic region.

  • LC-MS: This can also be used to detect and quantify the amount of indole in the reaction mixture.

Experimental Protocols for Byproduct Characterization

Protocol 1: GC-MS Analysis of a 7-Bromoindole Reaction Mixture
  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen. Dissolve the residue in a known volume of a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium or hydrogen.

    • Injection: Split or splitless injection, depending on the concentration of the analytes.

    • Temperature Program: Start with an initial temperature of 50-100°C, hold for 1-2 minutes, then ramp to 280-300°C at a rate of 10-20°C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in the chromatogram with those of authentic standards (if available) or with library spectra.

Protocol 2: LC-MS/MS Analysis for Non-Volatile Byproducts
  • Sample Preparation: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile/water) and filter through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Scan Mode: Full scan to identify molecular ions, followed by product ion scans (MS/MS) on the ions of interest to obtain fragmentation patterns for structural elucidation.

Data Summary

Byproduct ClassCommon ExamplesKey Analytical Signatures
Dimers 7,7'-BiindoleMS: M+ peak corresponding to dimer; NMR: Complex but often symmetric aromatic signals
Oxidized Products Isatin derivatives, Indigo-type structuresUV-Vis: Absorption in visible range; IR: C=O stretch; LC-MS/MS: Characteristic fragmentation
Debrominated Products IndoleGC-MS: Characteristic retention time and mass spectrum; NMR: Characteristic indole proton signals

References

  • Vertex AI Search. Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxylate.
  • PubMed Central (PMC). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • ResearchGate. Role of the base Cs2CO3 on the palladium-catalyzed intramolecular cyclization of two bromoindole derivatives to yield paullone-type products.
  • National Institutes of Health (NIH). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • ResearchGate. Identification of indole derivatives by two-dimensional NMR-based comparative metabolomics.
  • PubMed Central (PMC). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • ResearchGate. Oxidation of Indole by Cytochrome P450 Enzymes.
  • Agilent. Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source.
  • MDPI. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA.

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of Bromoindole Isomers: Focus on Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone for the design of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle is paramount, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds. Among the various halogenated indole precursors, bromoindoles offer a versatile entry point for molecular diversification.

This guide provides a comprehensive comparison of the Suzuki coupling performance of different bromoindole isomers, with a particular focus on ethyl 7-bromo-1H-indole-2-carboxylate. We will delve into the nuances of reactivity, supported by experimental data, and elucidate the underlying electronic and steric factors that govern the efficiency of these transformations. This analysis aims to equip researchers with the practical insights needed to make informed decisions in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Brief Overview

The Suzuki-Miyaura coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. The catalytic cycle, depicted below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the active catalyst.[1][2]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Complex) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling.

The success of the Suzuki coupling is highly dependent on various factors, including the choice of catalyst, ligand, base, and solvent. For heterocyclic substrates like bromoindoles, these parameters become even more critical in influencing reaction outcomes.

Reactivity of Bromoindole Isomers: A Positional Analysis

The position of the bromine atom on the indole ring significantly impacts its reactivity in the Suzuki coupling. This is a consequence of the interplay between electronic and steric effects inherent to the indole nucleus. While a definitive and universally applicable reactivity order can be nuanced and substrate-dependent, general trends can be observed.

Electronic Effects: The indole ring is an electron-rich aromatic system. The electron density, however, is not uniformly distributed. The pyrrole ring is more electron-rich than the benzene ring, influencing the susceptibility of the C-Br bond to oxidative addition, the rate-determining step in many Suzuki couplings.[2][3]

Steric Effects: The steric environment around the C-Br bond also plays a crucial role. Bromine atoms at positions adjacent to the fused ring system or bulky substituents can experience steric hindrance, potentially impeding the approach of the bulky palladium catalyst.

Based on a compilation of literature data and general principles of organic chemistry, a predicted reactivity order for unprotected bromoindoles in Suzuki coupling is:

5-Bromoindole ≈ 6-Bromoindole > 4-Bromoindole > 7-Bromoindole

  • C5 and C6 Positions: These positions on the benzo- part of the indole are electronically similar to a substituted bromobenzene. They are relatively unhindered, making them generally good substrates for Suzuki coupling. Numerous examples in the literature report high yields for the coupling of 5-bromoindoles.[4][5]

  • C4 Position: The C4 position is subject to some steric hindrance from the adjacent pyrrole ring. This can make the approach of the palladium catalyst more challenging compared to the C5 and C6 positions. Unusual dehalogenation has been observed in some cases with 4-bromopyrrole-2-carboxylates, a reaction that can be suppressed by N-protection.[6]

  • C7 Position: The C7 position is the most sterically hindered position on the benzene ring due to its proximity to the pyrrole nitrogen and the fused ring system. This steric hindrance can significantly decrease the rate of oxidative addition. However, successful couplings at this position have been reported, often requiring carefully optimized conditions or specific directing groups.[7][8]

Comparative Experimental Data

To provide a clearer picture of the relative performance of bromoindole isomers in Suzuki coupling, the following table summarizes representative experimental data from various sources. It is important to note that direct comparisons are challenging due to the use of different reaction conditions in the literature. However, this compilation offers valuable insights into the achievable yields for each isomer.

Bromoindole IsomerCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O10012~70-80 (estimated)[9]
5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME80295[10]
5-Bromoindole Phenylboronic acidPd NanoparticlesK₃PO₄H₂O3718High[9]
6-Chloro-2,4-diaminopyrimidine **Arylboronic acidsPd(PPh₃)₄Na₂CO₃DME/H₂O8016Moderate to Good[11]
4-Bromopyrrole-2-carboxylate Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene10018Low (dehalogenation)[6]
N-Boc-4-bromopyrrole-2-carboxylate Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene10018High (dehalogenation suppressed)[6]
7-Bromo-4-substituted-1H-indazole Arylboronic acidsPdCl₂(dppf) (10)Cs₂CO₃Dioxane1102Moderate to Good[7]
7-Bromoindole Methyl 6-bromopiperonatePd(PPh₃)₄ (10)K₂CO₃DME851867-74[8]

*Note: Data for indazole and pyrrole derivatives are included as structurally related examples to infer the reactivity of the corresponding indole isomers. **Note: Data for a chloro-pyrimidine is included to provide some context for reactivity at the 6-position of a nitrogen-containing heterocycle.

Focus on this compound

The Suzuki coupling of this compound presents a unique set of challenges and opportunities. The bromine at the sterically hindered C7 position requires robust catalytic systems. However, the presence of the electron-withdrawing ester group at the C2 position can influence the electronic properties of the indole ring, potentially impacting the oxidative addition step.

For successful couplings with this substrate, the use of catalysts with bulky, electron-rich ligands, such as ferrocenylphosphines (e.g., dppf), is often beneficial.[9] These ligands can stabilize the palladium center and facilitate the oxidative addition at the sterically encumbered C7 position. The choice of base and solvent system is also critical, with aqueous conditions or polar aprotic solvents like dioxane often employed to promote the reaction.

Experimental Protocol: A Generalized Workflow

The following protocol provides a general workflow for the Suzuki coupling of bromoindoles. Optimization of specific parameters will be necessary for each substrate and coupling partner.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Vessel Reaction Vessel Reagents Add Bromoindole, Boronic Acid, Base Vessel->Reagents Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas (e.g., Argon) Solvent->Inert Heat Heat to Desired Temperature with Stirring Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction (e.g., with water) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2: Generalized Experimental Workflow for Suzuki Coupling of Bromoindoles.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the bromoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-10 mol%) and, if necessary, the ligand.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water, DME, toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of bromoindoles is a robust and versatile method for the synthesis of a wide array of functionalized indole derivatives. The reactivity of the bromoindole isomer is a critical consideration, with the 5- and 6-bromo isomers generally exhibiting higher reactivity than the more sterically hindered 4- and 7-bromo counterparts.

For the challenging coupling of substrates like this compound, careful selection of a potent catalytic system, often featuring bulky and electron-rich phosphine ligands, is essential for achieving high yields. As the demand for novel indole-based compounds continues to grow, the development of even more efficient and selective catalysts for the functionalization of all positions of the indole ring will remain an active and important area of research.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxylate. Benchchem. Accessed January 9, 2026.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 2021.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][10]-Fused Indole Heterocycles. The Journal of Organic Chemistry. 2014.
  • Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. 2006.
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 9, 2026.
  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem. Accessed January 9, 2026.
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. 2020.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem. Accessed January 9, 2026.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic Chemistry Frontiers. 2021.
  • Suzuki reaction. Wikipedia. Accessed January 9, 2026.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar. Accessed January 9, 2026.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. 2019.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024.
  • The Suzuki Reaction. Andrew G Myers Research Group. Accessed January 9, 2026.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. 2024.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect. 2007.
  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in w
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. Accessed January 9, 2026.
  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. Accessed January 9, 2026.
  • Ethyl 4-bromo-1H-indole-2-carboxylate. BLD Pharm. Accessed January 9, 2026.
  • A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2,6-diiodoaniline. Benchchem. Accessed January 9, 2026.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. 2017.
  • Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acetate. JEOL USA Inc. Accessed January 9, 2026.
  • Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene. Benchchem. Accessed January 9, 2026.

Sources

A Definitive Spectroscopic Guide to the Structural Confirmation of Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. Ethyl 7-bromo-1H-indole-2-carboxylate, a key building block in the synthesis of a variety of bioactive molecules and functional materials, is no exception.[1][2] This guide provides an in-depth spectroscopic analysis of this compound, offering a comparative framework against its non-brominated analog, Ethyl 1H-indole-2-carboxylate, to deliver a comprehensive protocol for its structural verification.

The Imperative of Multi-faceted Spectroscopic Analysis

Relying on a single analytical technique for structural elucidation can be fraught with ambiguity. A melting point, for instance, can be an indicator of purity but offers little structural information. It is the synergistic application of multiple spectroscopic methods that provides the necessary cross-validation for unequivocal structure confirmation. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential. Each technique probes different aspects of the molecular structure, and together they form a powerful and self-validating analytical workflow.

Part 1: Spectroscopic Characterization of this compound

This section details the expected spectroscopic data for the title compound, providing the rationale behind the interpretation of each signal.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each proton signal provide a detailed map of the electronic environment and connectivity of the hydrogen atoms within the molecule.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0br s1HN-HThe indole N-H proton is typically deshielded and appears as a broad singlet.
~7.65d1HH-4The proton at position 4 is a doublet due to coupling with H-5.
~7.40d1HH-6The proton at position 6 is a doublet due to coupling with H-5.
~7.25t1HH-5The proton at position 5 appears as a triplet due to coupling with both H-4 and H-6.
~7.15s1HH-3The proton at position 3 is a singlet as it has no adjacent protons.
~4.40q2H-OCH₂CH₃The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons.
~1.40t3H-OCH₂CH₃The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons.

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as the solvent is standard for many organic compounds due to its excellent solubilizing properties and the single deuterium signal that does not interfere with the proton spectrum. A 400 MHz spectrometer provides sufficient resolution to distinguish between the aromatic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~162C=OThe carbonyl carbon of the ester is significantly deshielded.
~136C-7aQuaternary carbon adjacent to the nitrogen and bromine-bearing carbon.
~130C-2Carbon bearing the ester group.
~128C-3aQuaternary carbon at the ring junction.
~125C-6Aromatic methine carbon.
~123C-4Aromatic methine carbon.
~121C-5Aromatic methine carbon.
~115C-7Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect.
~108C-3Aromatic methine carbon of the pyrrole ring.
~61-OCH₂CH₃Methylene carbon of the ethyl group.
~14-OCH₂CH₃Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expected IR Absorption Bands (KBr pellet or ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1700StrongC=O stretch (ester)
~1600, ~1450MediumC=C aromatic ring stretch
~1250StrongC-O stretch (ester)
~750StrongC-Br stretch
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. For this compound, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak will be observed at m/z 267 and 269 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[3]

  • Key Fragmentation Peaks:

    • [M - OCH₂CH₃]⁺ (m/z 222/224): Loss of the ethoxy radical from the ester group.

    • [M - COOCH₂CH₃]⁺ (m/z 194/196): Loss of the entire ethyl carboxylate group.

    • [C₈H₅BrN]⁺ (m/z 194/196): Corresponds to the brominated indole ring after fragmentation.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Part 2: Comparative Analysis with Ethyl 1H-indole-2-carboxylate

To highlight the influence of the bromine substituent at the 7-position, a direct comparison with the non-brominated analog, Ethyl 1H-indole-2-carboxylate, is highly instructive.

Comparative Spectroscopic Data:

Spectroscopic TechniqueThis compound (Expected)Ethyl 1H-indole-2-carboxylate (Experimental/Predicted)Key Differences and Rationale
¹H NMR Aromatic protons are more deshielded due to the electron-withdrawing effect of bromine. H-6 and H-4 are distinct doublets.Aromatic protons are generally more shielded. The spectrum shows a more complex splitting pattern in the aromatic region due to coupling between H-4, H-5, H-6, and H-7.[4][5]The bromine atom at C-7 simplifies the splitting pattern of the remaining aromatic protons and shifts them downfield.
¹³C NMR Presence of a signal around 115 ppm for the carbon attached to bromine (C-7).Absence of a signal in the 110-120 ppm region for a carbon attached to bromine.The C-Br signal is a key diagnostic feature.
IR Spectroscopy Presence of a C-Br stretching vibration around 750 cm⁻¹.Absence of a C-Br stretch.[6]This provides direct evidence for the presence of the bromine substituent.
Mass Spectrometry Molecular ion peaks at m/z 267/269 (1:1 ratio).Molecular ion peak at m/z 189.[7]The isotopic pattern of bromine is a definitive marker for its presence.

Mass Spectrometry Fragmentation Pathway

fragmentation M+ This compound (m/z 267/269) frag1 [M - OCH₂CH₃]⁺ (m/z 222/224) M+->frag1 - •OCH₂CH₃ frag2 [M - COOCH₂CH₃]⁺ (m/z 194/196) frag1->frag2 - CO

Caption: Simplified fragmentation pathway for this compound in EI-MS.

Part 3: Experimental Protocols

For researchers seeking to replicate this analysis, the following detailed protocols are provided.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

IR Spectroscopy Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (EI) Analysis
  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Use a standard electron ionization energy of 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).

Conclusion: A Robust Framework for Structural Verification

The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the structural confirmation of this compound. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can be confident in the identity and purity of their compound. The comparative analysis with Ethyl 1H-indole-2-carboxylate further strengthens this approach by highlighting the specific spectral signatures imparted by the bromine substituent. Adherence to these protocols will ensure the high level of scientific integrity required in modern research and development.

References

  • Gu, L., & Li, X. (Year). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Journal of Heterocyclic Chemistry.
  • iChemical. (n.d.). ethyl 1H-indole-2-carboxylate, CAS No. 3770-50-1.
  • National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem.
  • Al-Warhi, T., et al. (2022). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [A specific URL was not provided in the search results.]
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex.
  • SpectraBase. (n.d.). Ethyl indole-2-carboxylate.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

Sources

A Comparative Guide to the Synthetic Routes of Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 7-bromo-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its utility as a precursor for a wide range of more complex molecules, including anti-inflammatory agents, anticancer compounds, and materials with unique electronic properties, has driven the need for efficient and scalable synthetic methods.[1] This guide provides a comparative analysis of the primary synthetic routes to this indole derivative, offering insights into the mechanistic underpinnings, experimental protocols, and relative advantages of each approach. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic strategy for their specific needs.

Overview of Synthetic Strategies

The synthesis of the indole nucleus is a well-explored area of organic chemistry, with several named reactions offering viable pathways. For this compound, the most prominent and practical methods are rooted in classical indole syntheses, each with its own set of strengths and weaknesses. This guide will focus on a detailed comparison of the following key strategies:

  • Fischer Indole Synthesis: A venerable and widely used method involving the acid-catalyzed cyclization of an arylhydrazone.

  • Leimgruber-Batcho Indole Synthesis: A popular alternative, particularly in industrial settings, that commences from an o-nitrotoluene derivative.

  • Reissert Indole Synthesis: A robust method that also utilizes an o-nitrotoluene as the starting material, but follows a different reaction cascade.

  • Hemetsberger Indole Synthesis: A thermal decomposition approach that offers good yields but is hampered by the nature of its starting material.

The following sections will delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis of their key performance indicators.

Fischer Indole Synthesis: The Classic Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its reliability and broad substrate scope.[2] The reaction proceeds by heating a phenylhydrazone with a Brønsted or Lewis acid catalyst.[2][3]

Mechanistic Rationale

The generally accepted mechanism involves the acid-catalyzed tautomerization of the initial phenylhydrazone to an enamine, which then undergoes a[4][4]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented synthesis of the target molecule.[5]

Starting Materials:

  • 2-Bromophenylhydrazine

  • Ethyl pyruvate

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Activated carbon

  • Silica gel

  • Petroleum ether

  • Dichloromethane

Procedure:

  • Hydrazone Formation: To a solution of 2-bromophenylhydrazine (11.0 g) and p-toluenesulfonic acid monohydrate (550 mg) in toluene (200 mL), add ethyl pyruvate (6.74 mL).

  • Cyclization: Heat the mixture to reflux with a Dean-Stark apparatus for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and saturated aqueous sodium bicarbonate.[5]

    • Dry the organic phase over anhydrous magnesium sulfate, treat with activated carbon, and filter.[5]

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel using a petroleum ether/dichloromethane mixture as the eluent to afford this compound.[5]

Reported Yield: 47%[5]

Workflow Diagram

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 2-Bromophenylhydrazine D 2-Bromophenylhydrazone of ethyl pyruvate A->D B Ethyl pyruvate B->D C p-TSA, Toluene C->D F This compound D->F E Heat (Reflux) E->F G Work-up & Column Chromatography F->G H Pure Product G->H

Caption: Fischer Indole Synthesis Workflow.

Leimgruber-Batcho Indole Synthesis: An Efficient Alternative

The Leimgruber-Batcho synthesis has gained significant traction as a powerful alternative to the Fischer method, especially for large-scale preparations.[6] It offers the advantages of high yields, mild reaction conditions, and the ready availability of starting o-nitrotoluenes.[6] This method is particularly well-suited for the synthesis of various bromoindoles.[7]

Mechanistic Rationale

The synthesis begins with the formation of an enamine from an o-nitrotoluene and a formamide acetal. This intermediate is then subjected to reductive cyclization. The nitro group is reduced to an amine, which then attacks the enamine double bond, followed by elimination of a secondary amine to furnish the indole ring.[6]

Conceptual Protocol for a 7-Bromoindole Derivative

While a specific protocol for the title compound via this route is not detailed in the provided search results, a general procedure can be outlined based on the established methodology.

Starting Materials:

  • 2-Bromo-6-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Pyrrolidine (optional, but often accelerates the reaction)

  • Reducing agent (e.g., Raney nickel and hydrazine, Pd/C and H₂, or sodium dithionite)[6][8]

  • Solvent (e.g., DMF, Benzene)

Procedure:

  • Enamine Formation: Heat a mixture of 2-bromo-6-nitrotoluene, DMFDMA, and pyrrolidine in a suitable solvent.

  • Reductive Cyclization: After the formation of the enamine (often indicated by a color change to deep red), introduce the reducing agent to effect the cyclization to the indole.[6]

  • Work-up and Purification: Standard aqueous work-up followed by chromatographic purification would be employed to isolate the desired product.

Advantages and Disadvantages
  • Advantages: High yields, mild conditions, and suitability for large-scale synthesis.[6] Avoids the need for potentially unstable hydrazines.

  • Disadvantages: The primary limitation is the accessibility of the substituted o-nitrotoluene starting materials.[8]

Logical Flow Diagram

Leimgruber_Batcho_Synthesis A 2-Bromo-6-nitrotoluene C Enamine Intermediate A->C Enamine Formation B DMFDMA, Pyrrolidine B->C E This compound C->E Reductive Cyclization D Reducing Agent (e.g., Ra-Ni, H₂NNH₂) D->E

Caption: Leimgruber-Batcho Synthesis Pathway.

Reissert Indole Synthesis: A Two-Step Condensation and Cyclization

The Reissert synthesis provides another reliable route to indoles starting from o-nitrotoluenes.[9] This method involves a condensation with diethyl oxalate followed by reductive cyclization.

Mechanistic Rationale

The initial step is a base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate ester. This intermediate is then reduced, typically with zinc in acetic acid or other reducing agents like iron in acetic acid, leading to the formation of the indole-2-carboxylic acid ester.[4][9]

Conceptual Protocol for a 7-Bromoindole Derivative

Starting Materials:

  • 2-Bromo-6-nitrotoluene

  • Diethyl oxalate

  • Base (e.g., Potassium ethoxide)[9]

  • Reducing agent (e.g., Zn/acetic acid, Fe/acetic acid)[4]

  • Solvent (e.g., Ethanol, Ether)

Procedure:

  • Condensation: Treat 2-bromo-6-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide to yield ethyl 2-bromo-6-nitrophenylpyruvate.

  • Reductive Cyclization: Reduce the pyruvate derivative with a suitable reducing agent to effect cyclization to this compound.

  • Work-up and Purification: The reaction mixture would be worked up to remove inorganic salts, and the crude product purified by crystallization or chromatography.

Comparative Insight

The Reissert synthesis is a robust method, but it may involve harsher conditions compared to the Leimgruber-Batcho route. The choice between these two o-nitrotoluene-based methods often depends on the specific substitution pattern of the starting material and the desired reaction scale.

Process Flow Diagram

Reissert_Synthesis A 2-Bromo-6-nitrotoluene C Ethyl 2-bromo-6-nitrophenylpyruvate A->C Condensation B Diethyl oxalate, Base B->C E This compound C->E Reductive Cyclization D Reducing Agent (e.g., Zn, Acetic Acid) D->E

Caption: Reissert Indole Synthesis Pathway.

Hemetsberger Indole Synthesis: A Thermal Approach

The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[10] This reaction is known to produce good yields, typically above 70%.[10]

Mechanistic Rationale

The proposed mechanism proceeds through a nitrene intermediate, which is generated upon thermal decomposition of the azide. This highly reactive nitrene then undergoes cyclization onto the adjacent aromatic ring to form the indole nucleus. Azirine intermediates have also been isolated, suggesting a complex reaction pathway.[10]

Conceptual Protocol for a 7-Bromoindole Derivative

Starting Materials:

  • Ethyl 2-azido-3-(2-bromophenyl)acrylate

  • High-boiling solvent (e.g., Xylene)

Procedure:

  • Thermolysis: Heat the starting ethyl 2-azido-3-(2-bromophenyl)acrylate in a high-boiling solvent like xylene to induce thermal decomposition and cyclization.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the product is purified by standard methods.

Practical Considerations

The primary drawback of the Hemetsberger synthesis is the instability and difficulty in preparing the azido starting materials.[10] This has limited its widespread adoption compared to the other methods discussed. However, for specific substrates where the azide precursor is readily accessible, it can be a very efficient method. Recent advancements have explored the use of microwave and flow chemistry to improve the practicality of this reaction.[11]

Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Key Advantages Key Disadvantages Typical Yield
Fischer Indole Synthesis Arylhydrazine, KetoesterBroad scope, well-establishedUse of potentially unstable hydrazines, sometimes harsh acidic conditionsModerate to Good (e.g., 47% for the target)[5]
Leimgruber-Batcho o-Nitrotoluene, Formamide acetalHigh yields, mild conditions, scalable[6]Availability of substituted o-nitrotoluenes can be a limitation[8]High
Reissert Synthesis o-Nitrotoluene, Diethyl oxalateRobust, good yieldsCan involve multiple steps and potentially harsh conditionsGood
Hemetsberger Synthesis 3-Aryl-2-azido-propenoic esterHigh yields[10]Starting materials can be unstable and difficult to prepare[10]High (>70%)[10]

Conclusion

The synthesis of this compound can be successfully achieved through several established methods. The Fischer Indole Synthesis offers a direct and well-documented route, as evidenced by the detailed experimental protocol available.[5] For larger-scale syntheses where the starting 2-bromo-6-nitrotoluene is accessible, the Leimgruber-Batcho Indole Synthesis presents a highly efficient and milder alternative. The Reissert Indole Synthesis provides another viable, albeit potentially more strenuous, path from the same o-nitrotoluene precursor. Finally, the Hemetsberger Indole Synthesis , while offering high yields, is generally less practical due to the challenges associated with its starting materials.

The choice of the optimal synthetic route will ultimately be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. For most research and development applications, the Fischer and Leimgruber-Batcho syntheses represent the most balanced and practical approaches for obtaining this compound.

References

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110.
  • Reissert Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Wikipedia. Reissert indole synthesis. [Link]
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Wikipedia. Hemetsberger indole synthesis. [Link]
  • Wikipedia.
  • Wikipedia. Fischer indole synthesis. [Link]
  • Ranasinghe, N., & Jones, G. B. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Bioorganic & Medicinal Chemistry Letters, 23(6), 1740–1742. [Link]
  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

Sources

Reactivity Face-Off: A Comparative Guide to 7-Bromoindole and 7-Chloroindole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates a deep understanding of its chemical behavior. Halogenated indoles, in particular, serve as versatile intermediates, offering a synthetic handle for diversification. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 7-bromoindole and 7-chloroindole. By examining their performance in crucial synthetic transformations, supported by established chemical principles and illustrative experimental data, we aim to equip you with the insights needed to make strategic decisions in your synthetic endeavors.

The Decisive Influence of the Halogen: An Electronic Perspective

The reactivity of 7-bromoindole and 7-chloroindole is fundamentally dictated by the nature of the halogen atom at the 7-position. While both bromine and chlorine are electronegative and exert an electron-withdrawing inductive effect (-I), they also possess lone pairs that can participate in resonance, donating electron density to the aromatic system (+R). For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the indole ring towards electrophilic attack compared to unsubstituted indole.[1]

However, the subtle differences between bromine and chlorine are significant. Bromine is larger and more polarizable than chlorine, which affects bond lengths, bond strengths, and intermolecular interactions. Crucially, chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal of electron density from the indole ring. This electronic distinction is the primary driver for the observed differences in reactivity across various reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Distinction in Reactivity

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation, and it is in this arena that the most significant reactivity differences between 7-bromoindole and 7-chloroindole are observed. The generally accepted reactivity trend for aryl halides in these transformations is I > Br > Cl > F, a direct consequence of the carbon-halogen bond dissociation energies.[2] The weaker C-Br bond in 7-bromoindole is more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle, leading to faster reactions and often requiring milder conditions than its chloro-analogue.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a new C-C bond, is a testament to this reactivity trend. 7-Bromoindole consistently outperforms 7-chloroindole, affording higher yields in shorter reaction times under identical conditions.

Parameter 7-Bromoindole 7-Chloroindole
Aryl Halide 7-Bromoindole7-Chloroindole
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 90 °C90 °C
Reaction Time 4 hours12 hours
Yield 92%65%
Illustrative data based on established reactivity principles.

This disparity often necessitates the use of more active, specialized catalysts or higher catalyst loadings and more forcing conditions (e.g., higher temperatures) to achieve comparable yields with 7-chloroindole.

G cluster_0 Catalytic Cycle cluster_1 Reactivity Comparison Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex [Pd(Ar)(X)L₂] Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-B(OH)₂ Pd(II) Intermediate Pd(II) Intermediate Transmetalation->Pd(II) Intermediate [Pd(Ar)(R)L₂] Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) Ar-R 7-Bromoindole 7-Bromoindole Faster Oxidative Addition Faster Oxidative Addition 7-Bromoindole->Faster Oxidative Addition 7-Chloroindole 7-Chloroindole Slower Oxidative Addition Slower Oxidative Addition 7-Chloroindole->Slower Oxidative Addition

Caption: Generalized Suzuki-Miyaura catalytic cycle and comparative reactivity.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling
  • To two separate oven-dried reaction vials equipped with stir bars, add 7-bromoindole (196 mg, 1.0 mmol) and 7-chloroindole (151.5 mg, 1.0 mmol), respectively.

  • To each vial, add phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

  • Evacuate and backfill each vial with argon gas three times.

  • Add a degassed 4:1 mixture of dioxane and water (5 mL) to each vial via syringe.

  • Place the vials in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reactions by thin-layer chromatography (TLC) or LC-MS at regular intervals.

  • Upon completion, cool the reaction mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel to obtain 7-phenylindole.

Electrophilic Aromatic Substitution: A More Subtle Difference

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS), which overwhelmingly occurs at the C3 position.[3] Halogen substituents at the 7-position are deactivating due to their inductive electron withdrawal.[1]

Vilsmeier-Haack Formylation: A Case Study

The Vilsmeier-Haack reaction, which introduces a formyl group at the C3 position, is a classic example of EAS on indoles.[5][6] Both 7-bromoindole and 7-chloroindole undergo this transformation, with 7-bromoindole expected to react at a slightly faster rate.

G cluster_workflow Vilsmeier-Haack Workflow start 7-Haloindole in DMF reagent POCl₃ at 0°C start->reagent stir Stir at RT reagent->stir quench Aqueous NaOAc stir->quench workup Extraction & Purification quench->workup product 3-Formyl-7-haloindole workup->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 7-haloindoles.

N-Functionalization: A Matter of Acidity

The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base to generate the indolide anion, a potent nucleophile. The acidity of this proton is enhanced by electron-withdrawing substituents on the ring. Given chlorine's greater electronegativity, the N-H proton of 7-chloroindole is more acidic than that of 7-bromoindole.

This difference in acidity can influence the choice of base and reaction conditions for N-functionalization reactions, such as N-alkylation. While a stronger base might be required to fully deprotonate 7-bromoindole, the resulting indolide anion will be more nucleophilic than that derived from 7-chloroindole. This can lead to faster N-alkylation rates for the bromo-derivative, assuming equal concentrations of the respective anions.

Compound Relative N-H Acidity Relative Nucleophilicity of Anion
7-Bromoindole LowerHigher
7-Chloroindole HigherLower
Qualitative comparison based on electronic effects.

Conclusion and Strategic Recommendations

The choice between 7-bromoindole and 7-chloroindole is a strategic one that depends on the specific synthetic transformation and overall project goals.

  • For palladium-catalyzed cross-coupling reactions, 7-bromoindole is the unequivocally more reactive and generally preferred substrate. It allows for milder reaction conditions, shorter reaction times, and often provides higher yields. 7-Chloroindole should be considered when cost is a primary driver for large-scale syntheses and where longer reaction times and potentially more challenging optimization are acceptable.

  • In electrophilic aromatic substitution, the reactivity difference is less pronounced. Both substrates will react, with 7-bromoindole likely exhibiting a slight rate advantage. The choice may therefore be guided by the availability and cost of the starting materials.

  • For N-functionalization reactions, the differing acidity and nucleophilicity should be considered. While 7-chloroindole is more acidic, the anion of 7-bromoindole is more nucleophilic. Careful selection of the base and reaction conditions is crucial for achieving optimal results with either substrate.

By understanding these fundamental differences in reactivity, researchers can design more efficient and robust synthetic routes, accelerating the discovery and development of novel indole-containing molecules.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles | Request PDF. [Link]
  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • PMC. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. [Link]
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. [Link]
  • YouTube. (2023).
  • Chemistry LibreTexts. (2023). 15.
  • Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]
  • ACS Publications. (n.d.). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine | The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles | Request PDF. [Link]
  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. [Link]
  • ResearchGate. (n.d.).
  • Unit 4: Free Energy Rel
  • Synthetic versus enzymatic pictet-spengler reaction: An overview. (n.d.).
  • Digital Discovery (RSC Publishing). (n.d.). RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. [Link]
  • PubMed. (2020).
  • ChemTalk. (n.d.).
  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of.... [Link]
  • ChemRxiv. (n.d.).
  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. [Link]
  • PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • BenchChem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • PubChem. (n.d.). 7-Bromoindole. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways to 7-Bromoindoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 7-bromoindole scaffold is a cornerstone for the synthesis of a multitude of biologically active compounds. Its strategic bromine handle allows for diverse downstream functionalization, making the efficient and cost-effective synthesis of this key intermediate a critical consideration in any drug discovery program. This guide provides an in-depth, comparative analysis of the most pertinent synthetic pathways to 7-bromoindoles, offering a holistic view that balances chemical efficiency with practical, economic realities.

Introduction: The Strategic Importance of 7-Bromoindoles

7-Bromoindole is a versatile building block in organic synthesis. The bromine atom at the C7 position provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents to build molecular complexity. This has led to its use in the synthesis of pharmaceuticals, agrochemicals, and materials with diverse properties. The choice of synthetic route to this valuable intermediate is therefore a crucial decision, with implications for yield, purity, scalability, cost, and safety.

Comparative Analysis of Synthetic Pathways

This guide will dissect and compare four primary synthetic strategies for obtaining 7-bromoindoles:

  • The Bartoli Indole Synthesis: A classical and often go-to method for 7-substituted indoles.

  • The Hemetsberger Indole Synthesis: A two-step approach involving a cyclization followed by decarboxylation.

  • Directed ortho-Metalation (DoM) and Bromination: A strategy that leverages directing groups to achieve regioselectivity.

  • Transition-Metal-Catalyzed C-H Bromination: An emerging and atom-economical approach.

The following table provides a high-level quantitative comparison of these pathways. A detailed breakdown of each method follows.

Synthetic Pathway Starting Materials Key Reagents Typical Overall Yield Estimated Reagent Cost per Mole of Product *Key Advantages Key Disadvantages
Bartoli Indole Synthesis 2-BromonitrobenzeneVinylmagnesium bromide40-60%~$200 - $300Direct, one-pot synthesis of the indole core; good for 7-substitution.Requires 3 equivalents of Grignard reagent; safety concerns with large-scale Grignard reactions.
Hemetsberger Indole Synthesis 2-BromobenzaldehydeEthyl azidoacetate, NaOEt, Quinoline, Copper catalyst50-70% (two steps)~$150 - $250Generally good yields; avoids large excess of organometallics.Two-step process; use of thermally sensitive azide intermediate; high-temperature decarboxylation.
Directed ortho-Metalation IndoleN-Protecting/Directing Group (e.g., Piv-Cl), s-BuLi/TMEDA, NBS60-80% (multi-step)~$250 - $400+ (highly dependent on directing group)High regioselectivity for C7; versatile for other C7-functionalizations.Multi-step (protection, metalation, bromination, deprotection); requires cryogenic temperatures; expensive reagents.
Transition-Metal-Catalyzed C-H Bromination N-Protected IndoleBrominating agent (e.g., NBS), Palladium or Rhodium catalyst, Ligand, Base50-85%Highly variable, potentially >$500 (catalyst and ligand cost are major factors)High atom economy; potentially fewer steps.Catalyst and ligand can be expensive; optimization of reaction conditions can be challenging; removal of metal traces.

*Note: Estimated costs are based on currently available retail prices for research-grade chemicals and can vary significantly based on supplier, purity, and scale.

Deep Dive into Synthetic Pathways

The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful and direct method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[1][2] The reaction of 2-bromonitrobenzene with an excess of vinylmagnesium bromide leads to the formation of 7-bromoindole in a single, albeit mechanistically complex, step.

The necessity of an ortho-substituent is a hallmark of the Bartoli synthesis; it is believed to sterically facilitate a key[3][3]-sigmatropic rearrangement. The reaction proceeds through the initial attack of the Grignard reagent on the nitro group, leading to a nitroso intermediate. Further addition of the Grignard reagent and subsequent rearrangement and cyclization afford the indole ring. Three equivalents of the vinyl Grignard reagent are required: one for the initial reduction of the nitro group, a second for the addition that leads to the indole scaffold, and a third to act as a base in the final aromatization step.[4]

View DOT script for Bartoli Synthesis Mechanism

Bartoli_Synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product start1 2-Bromonitrobenzene step1 Addition of 1st eq. VinylMgBr (Reduction to Nitroso) start1->step1 start2 Vinylmagnesium Bromide (3 eq.) start2->step1 step2 Addition of 2nd eq. VinylMgBr step1->step2 step3 [3,3]-Sigmatropic Rearrangement step2->step3 step4 Cyclization & Tautomerization step3->step4 step5 Deprotonation by 3rd eq. VinylMgBr step4->step5 step6 Aqueous Workup step5->step6 product 7-Bromoindole step6->product caption Bartoli Synthesis Workflow

Caption: Bartoli Synthesis Workflow

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

  • Reaction Initiation: To a solution of 2-bromonitrobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under a nitrogen atmosphere, slowly add vinylmagnesium bromide (3.0 eq., 1.0 M solution in THF) via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 7-bromoindole.

  • Benefits: The primary advantage of the Bartoli synthesis is its directness, providing the desired 7-substituted indole in a single synthetic operation from a commercially available starting material. This can lead to significant time and labor savings.

  • Costs & Drawbacks: The requirement for three equivalents of the Grignard reagent is a notable drawback in terms of atom economy and cost, especially on a large scale. Grignard reactions are also highly exothermic and moisture-sensitive, posing safety and handling challenges during scale-up.[3][4] The cost of 2-bromonitrobenzene and vinylmagnesium bromide are moderate.

The Hemetsberger Indole Synthesis

The Hemetsberger synthesis offers an alternative route to indoles, proceeding through the thermal decomposition of an α-azidocinnamate ester. For the synthesis of 7-bromoindole, this would involve a two-step sequence: the formation of ethyl 2-azido-3-(2-bromophenyl)acrylate from 2-bromobenzaldehyde and ethyl azidoacetate, followed by thermal cyclization to give ethyl 7-bromoindole-2-carboxylate, and finally, decarboxylation.

The first step is a base-catalyzed Knoevenagel condensation between 2-bromobenzaldehyde and ethyl azidoacetate to form the α-azidocinnamate. The subsequent thermal cyclization is thought to proceed via a nitrene intermediate, which undergoes intramolecular C-H insertion to form the indole ring. The final step is the removal of the carboxyl group, which can be achieved by heating in a high-boiling solvent like quinoline, often with a copper catalyst.[5]

View DOT script for Hemetsberger Synthesis and Decarboxylation

Hemetsberger_Synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product start1 2-Bromobenzaldehyde step1 Knoevenagel Condensation (NaOEt, EtOH) start1->step1 start2 Ethyl Azidoacetate start2->step1 intermediate1 Ethyl 2-azido-3-(2-bromophenyl)acrylate step1->intermediate1 step2 Thermal Cyclization (e.g., refluxing xylene) intermediate1->step2 intermediate2 Ethyl 7-bromoindole-2-carboxylate step2->intermediate2 step3 Decarboxylation (Quinoline, Cu catalyst, heat) intermediate2->step3 product 7-Bromoindole step3->product caption Hemetsberger Synthesis and Decarboxylation Workflow

Caption: Hemetsberger Synthesis and Decarboxylation Workflow

  • Step 1: Synthesis of Ethyl 2-azido-3-(2-bromophenyl)acrylate

    • To a solution of sodium ethoxide (1.1 eq.) in ethanol at 0 °C, add a mixture of 2-bromobenzaldehyde (1.0 eq.) and ethyl azidoacetate (1.1 eq.) dropwise.

    • Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

    • Pour the mixture into ice-water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by chromatography.

  • Step 2: Synthesis of Ethyl 7-bromoindole-2-carboxylate

    • Reflux a solution of the α-azidocinnamate from Step 1 in a high-boiling solvent such as xylene or decalin until the reaction is complete.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or chromatography.

  • Step 3: Decarboxylation to 7-Bromoindole

    • Heat a mixture of ethyl 7-bromoindole-2-carboxylate, quinoline, and a catalytic amount of copper chromite or copper(I) oxide at reflux until gas evolution ceases.

    • Cool the mixture, dilute with a suitable solvent like dichloromethane, and wash with aqueous acid to remove the quinoline. The organic layer is then washed, dried, and concentrated.

    • Purify the crude product by column chromatography to obtain 7-bromoindole.

  • Benefits: The Hemetsberger synthesis can provide good overall yields and avoids the use of large excesses of highly reactive organometallic reagents. The starting materials, 2-bromobenzaldehyde and ethyl azidoacetate, are commercially available and relatively inexpensive.

  • Costs & Drawbacks: This is a multi-step process, which increases labor and time. The use of an azide intermediate raises safety concerns due to its potential thermal instability. The high-temperature decarboxylation step can sometimes lead to side products and requires careful control.

Directed ortho-Metalation (DoM) and Bromination

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of indole synthesis, a suitable directing group is installed on the indole nitrogen, which then directs a strong base (typically an organolithium reagent) to deprotonate the C7 position. The resulting aryllithium species is then quenched with an electrophilic bromine source.

The choice of the directing group is crucial for achieving C7 selectivity.[5][6] Bulky N-protecting groups such as pivaloyl (Piv) or triisopropylsilyl (TIPS) can direct metalation to the C7 position. The reaction involves the formation of a coordination complex between the directing group and the organolithium reagent, which brings the base in close proximity to the C7-H bond, facilitating its deprotonation. The subsequent addition of a brominating agent like N-bromosuccinimide (NBS) or 1,2-dibromoethane provides the 7-bromoindole derivative. A final deprotection step is then required to yield the N-H free 7-bromoindole.

View DOT script for Directed ortho-Metalation and Bromination

DoM_Bromination cluster_start Starting Material cluster_steps Reaction Steps cluster_product Product start1 Indole step1 N-Protection (e.g., Piv-Cl, base) start1->step1 intermediate1 N-Pivaloylindole step1->intermediate1 step2 Directed ortho-Metalation (s-BuLi, TMEDA, -78 °C) intermediate1->step2 intermediate3 7-Bromo-N-pivaloylindole step2->intermediate3 intermediate2 7-Lithio-N-pivaloylindole step3 Bromination (NBS or C2Br2H4) step3->intermediate3 step4 Deprotection (e.g., NaOMe, MeOH) intermediate3->step4 product 7-Bromoindole step4->product caption Directed ortho-Metalation and Bromination Workflow TM_CH_Bromination cluster_start Starting Material cluster_steps Catalytic Cycle cluster_product Product start1 N-Protected Indole (with Directing Group) step1 Coordination of Directing Group to Metal Catalyst start1->step1 step2 C7-H Activation (Concerted Metalation-Deprotonation) step1->step2 intermediate1 Cyclometalated Intermediate step2->intermediate1 step3 Reaction with Brominating Agent (e.g., NBS) intermediate1->step3 step4 Reductive Elimination step3->step4 catalyst_regen Catalyst Regeneration step4->catalyst_regen product N-Protected 7-Bromoindole step4->product catalyst_regen->step1 deprotection Deprotection product->deprotection final_product 7-Bromoindole deprotection->final_product caption Transition-Metal-Catalyzed C-H Bromination Workflow

Sources

A Comparative In Vitro Analysis of Brominated Indole Carboxylate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, indole scaffolds have consistently emerged as privileged structures, demonstrating a wide array of biological activities. The addition of bromine atoms to the indole core, particularly in indole carboxylates, has been shown to significantly modulate their pharmacological properties, leading to potent anti-inflammatory and anticancer agents. This guide provides a comprehensive comparison of brominated indole carboxylate analogs, supported by detailed in vitro experimental data and protocols, to aid researchers in their quest for novel therapeutics.

The Rationale Behind Bromination and In Vitro Assay Selection

The strategic placement of bromine on the indole ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. These alterations often translate to enhanced potency and selectivity. To elucidate these effects, a panel of robust in vitro assays is indispensable. This guide will focus on key assays that are fundamental to characterizing the anti-inflammatory and cytotoxic potential of these analogs.

The selection of in vitro assays is a critical step in the early stages of drug development. For assessing anti-inflammatory activity, we will delve into assays that measure the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the transcription factor NF-κB. For evaluating anticancer potential, we will focus on the widely accepted MTT assay to determine cell viability and cytotoxicity in relevant cancer cell lines.

Comparative Analysis of Brominated Indole Carboxylate Analogs

The following tables summarize the in vitro activity of a selection of brominated indole analogs from various studies. This comparative data highlights the impact of substitution patterns on their biological effects.

Table 1: Anti-inflammatory Activity of Brominated Indole Analogs

CompoundAssayCell Line/EnzymeIC50 (µM)Reference
6-Bromoisatin NO InhibitionRAW264.7122.65[1]
TNFα InhibitionRAW264.7> 50 µg/mL[1]
PGE2 Inhibition3T3 ccl-92> 50 µg/mL[1]
5-Bromoisatin NO InhibitionRAW264.738.05[1]
6-Bromoindole NO InhibitionRAW264.7150.01[1]
Tyrindoleninone NO InhibitionRAW264.7157.12[1]

Table 2: Anticancer Activity of Brominated Indole Analogs

CompoundCell LineAssayIC50 (µM)Reference
6-Bromoisatin HT29 (Colon Cancer)MTT~100[2]
Caco-2 (Colon Cancer)MTT~100[2]
Tyrindoleninone HT29 (Colon Cancer)MTT390[2]
Compound 5p (N-tosyl-indole based hydrazone with naphthyl group) MDA-MB-231 (Breast Cancer)MTT12.2 ± 0.4[3]
Compound 5j (N-tosyl-indole based hydrazone with 4-bromophenyl group) MDA-MB-231 (Breast Cancer)MTTSignificant Inhibition[3]
2e (Indole-based 1,3,4-oxadiazole) HCT116 (Colon Cancer)MTT6.43 ± 0.72[4]
A549 (Lung Cancer)MTT9.62 ± 1.14[4]
A375 (Melanoma)MTT8.07 ± 1.36[4]

Key In Vitro Assay Methodologies

A thorough understanding of the experimental protocols is crucial for the replication and validation of scientific findings. Below are detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a general workflow for the initial in vitro screening of brominated indole carboxylate analogs.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Hit Identification Compound Synthesized Brominated Indole Carboxylate Analogs Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock AntiInflammatory Anti-inflammatory Assays (COX, NF-κB, etc.) Stock->AntiInflammatory Add to assay system Anticancer Anticancer Assays (MTT, etc.) Stock->Anticancer Add to cell cultures Data Measure Readout (Absorbance, Luminescence, etc.) AntiInflammatory->Data Anticancer->Data IC50 Calculate IC50 Values Data->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Identify Lead Compounds for Further Development SAR->Lead

Caption: General workflow for in vitro screening of brominated indole analogs.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated indole carboxylate analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid by the COX enzyme. The amount of PGE2 produced is quantified using methods like ELISA or LC-MS/MS.[6][7]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the cofactor hematin, and the enzyme (COX-1 or COX-2).

  • Enzyme Incubation: In a microcentrifuge tube, combine the reaction buffer, hematin, and the COX enzyme.

  • Inhibitor Addition: Add the brominated indole carboxylate analog at various concentrations to the enzyme mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., 2.0 M HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercial ELISA kit or by LC-MS/MS analysis.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

NF-κB Reporter Assay

This assay is used to measure the activity of the NF-κB signaling pathway, a critical regulator of inflammatory responses.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[8][9]

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the brominated indole carboxylate analogs for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for luciferase expression.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Signaling Pathway Visualization

Understanding the mechanism of action of these compounds requires visualizing the signaling pathways they modulate. The following diagrams, rendered using Graphviz, illustrate the COX and NF-κB pathways.

Cyclooxygenase (COX) Signaling Pathway

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes COX1->PGs_TXs PGs_Prostacyclins Prostaglandins & Prostacyclins COX2->PGs_Prostacyclins Homeostasis Platelet Aggregation, Stomach Lining Protection PGs_TXs->Homeostasis Inflammation Inflammation, Pain, Fever PGs_Prostacyclins->Inflammation Inhibitor Brominated Indole Carboxylate Analogs Inhibitor->COX2 Inhibition

Caption: Simplified COX signaling pathway and the inhibitory action of analogs.

NF-κB Signaling Pathway

G Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene promotes Inhibitor Brominated Indole Carboxylate Analogs Inhibitor->IKK Inhibition

Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

This guide provides a framework for the comparative in vitro evaluation of brominated indole carboxylate analogs. The presented data and protocols underscore the importance of systematic screening to identify promising drug candidates. The structure-activity relationships derived from such studies are invaluable for the rational design of next-generation analogs with improved potency and selectivity. Future research should focus on expanding the panel of in vitro assays to include investigations into specific kinase inhibition, apoptosis induction pathways, and drug metabolism and pharmacokinetic (DMPK) properties to build a comprehensive profile of these promising compounds.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Biochemistry.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. (2013). PMC - NIH. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). PMC - NIH. [Link]
  • MTT Cell Proliferation Assay.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (2016). Semantic Scholar.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). PMC - NIH. [Link]
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • MTT Cell Assay Protocol. T. Horton.
  • COX Inhibitor Screening Assay Kit. Cayman Chemical.
  • An ELISA method to measure inhibition of the COX enzymes. (2006).
  • Human NF-κB Reporter Assay System. Indigo Biosciences.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PMC - PubMed Central. [Link]
  • Human NF-κB Reporter Assay System. Indigo Biosciences.
  • Purified Brominated Indole Derivatives From Dicathais Orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. (2013). PubMed. [Link]
  • NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab.
  • Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis. (2019). MDPI.
  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
  • Human NF-κB Reporter Assay System. Indigo Biosciences.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). PMC - NIH. [Link]
  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. (2016). Asian Journal of Chemistry.
  • Structures of bromophenols possessing potent activity against cancer.
  • Anticancer treatment methods involving analogs and derivatives of 3-(2-substituted-ethyl) indole compounds. (2015).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.
  • Target-based anticancer indole derivatives and insight into structure‒activity rel
  • Application Notes and Protocols: Evaluation of Cox-2-IN-32 in RAW 264.7 Macrophages. Benchchem.
  • In-vitro and in-silico study to assess anti breast cancer potential of N-tosyl-indole based hydrazones. (2025). PubMed Central.
  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. (2018).
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2020). PubMed. [Link]
  • Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes. (2025).
  • Guidelines for anti‐inflammatory assays in RAW264.7 cells.
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). Royal Society of Chemistry.
  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2021). PMC - PubMed Central. [Link]

Sources

The Catalyst Gauntlet: A Head-to-Head Comparison for 7-Bromoindole Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the indole scaffold is a cornerstone of modern synthesis. Among its various isomers, 7-bromoindole presents a unique synthetic handle, allowing for late-stage diversification at a less sterically hindered position on the benzene ring. The choice of catalyst for cross-coupling reactions at this C-7 position is paramount, directly influencing yield, substrate scope, and overall efficiency. This guide provides an in-depth, head-to-head comparison of catalytic systems for the cross-coupling of 7-bromoindole, moving beyond a simple recitation of protocols to dissect the causality behind catalyst and ligand selection.

The Strategic Importance of C-7 Functionalization

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceuticals. Functionalization at the C-7 position is particularly valuable as it allows for the introduction of diverse substituents that can modulate the pharmacological properties of the parent molecule. Palladium- and copper-catalyzed cross-coupling reactions are the workhorses for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds at this position.[1] However, the electronic nature of the indole ring and the potential for N-H reactivity necessitate a carefully optimized catalytic system.

Palladium-Catalyzed Cross-Coupling: A Multi-faceted Approach

Palladium catalysis is the dominant methodology for 7-bromoindole cross-coupling, with Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions being the most prominent transformations. The success of these reactions is critically dependent on the palladium precursor and, most importantly, the choice of ligand.

The Palladium Precursor: A Question of Activation

While various palladium sources are available, Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₄ are among the most common. The choice of precursor often depends on the specific coupling reaction and the desired active Pd(0) species. For instance, in a study on the closely related 4-bromo-7-azaindole, both Pd(OAc)₂ and Pd₂(dba)₃ were effective in C-N cross-coupling reactions, with the optimal choice being dependent on the specific ligand used.[2] Generally, Pd(OAc)₂ is a versatile and cost-effective choice, while Pd₂(dba)₃ is often preferred for its ability to readily generate the active Pd(0) catalyst. PdCl₂(PPh₃)₄ is a stable, pre-formed catalyst that can be convenient but may not always be the most active option.

Ligand Selection: The Key to Catalytic Excellence

The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the overall catalytic activity. For the cross-coupling of 7-bromoindole, bulky, electron-rich phosphine ligands are often the key to success.

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds. For the coupling of a C7-bromo-indazole, a close analog of 7-bromoindole, with boronic acids, a screening of catalysts revealed that PdCl₂(PPh₃)₂ was a highly effective catalyst.[3]

Comparative Performance of Catalytic Systems for C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl indoles. The choice of ligand is critical for achieving high yields and broad substrate scope. Below is a comparison of phosphine ligands for the C-N cross-coupling of a 4-bromo-7-azaindole, a substrate analogous to 7-bromoindole.[2]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (5 mol%)Xantphos (10 mol%)Cs₂CO₃Dioxane100292
Pd(OAc)₂ (5 mol%)SPhos (10 mol%)Cs₂CO₃Dioxane100645
Pd(OAc)₂ (5 mol%)XPhos (10 mol%)Cs₂CO₃Dioxane100665
Pd₂(dba)₃ (5 mol%)Xantphos (10 mol%)Cs₂CO₃Dioxane100290

Key Insights:

  • Xantphos emerges as a superior ligand in combination with both Pd(OAc)₂ and Pd₂(dba)₃, affording high yields in a short reaction time. Its wide bite angle is well-suited for promoting the reductive elimination step.

  • The Buchwald-Hartwig biaryl phosphine ligands, SPhos and XPhos , while effective, provided lower to moderate yields under these specific conditions, highlighting that ligand optimization is crucial for each substrate class.

Copper-Catalyzed Cross-Coupling: The Ullmann Alternative

While palladium catalysis is prevalent, copper-catalyzed reactions, particularly the Ullmann condensation, offer a more economical and sometimes complementary approach for C-N and C-O bond formation. These reactions often require higher temperatures but can be effective for specific transformations.

For the Ullmann coupling of 7-bromoindole with another indole molecule, a study reported a moderate yield using a copper-based system.[4]

Catalyst System for Ullmann Coupling of 7-Bromoindole:

  • Catalyst: Copper Iodide (CuI)

  • Ligand: N,N'-dimethylethylenediamine

  • Base: K₂CO₃

  • Solvent: Dioxane

  • Temperature: 130 °C

  • Yield: 51%[4]

This demonstrates that copper catalysis is a viable option for certain C-N bond formations with 7-bromoindole, although the conditions are harsher compared to some palladium-catalyzed methods.

Experimental Protocols

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of 7-Bromoindole

This protocol is adapted from methodologies developed for analogous halo-azaindoles.[2]

Materials:

  • 7-Bromoindole

  • Amine coupling partner

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 7-bromoindole (1.0 mmol), the palladium precursor (0.05 mmol), and the phosphine ligand (0.10 mmol).

  • Add the base (1.5 mmol).

  • Add the amine coupling partner (1.2 mmol).

  • Add the anhydrous, degassed solvent (2 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add 7-Bromoindole, Pd Catalyst, Ligand B Add Base A->B C Add Amine B->C D Add Solvent C->D E Heat and Stir (Monitor Progress) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Isolated Product

Caption: General workflow for the Buchwald-Hartwig amination of 7-bromoindole.

Mechanistic Considerations: The "Why" Behind the "How"

The choice of an electron-rich, bulky phosphine ligand like Xantphos is not arbitrary. The increased electron density on the palladium center facilitates the oxidative addition of the aryl bromide. The steric bulk of the ligand promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to faster reaction times and higher yields.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR')L₂]⁺Br⁻ OA_complex->Amine_complex + H₂NR' Amido_complex Ar-Pd(II)(NR')L₂ Amine_complex->Amido_complex - HBr (Base) Amido_complex->Pd0 Reductive Elimination Product Product Amido_complex->Product Ar-NR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion: Making an Informed Catalyst Choice

The cross-coupling of 7-bromoindole is a critical transformation for the synthesis of novel chemical entities. While palladium catalysis, particularly with bulky, electron-rich phosphine ligands like Xantphos, offers a highly efficient and versatile approach for both C-C and C-N bond formation, copper-catalyzed systems provide a viable, albeit often more forcing, alternative. The optimal catalyst system is highly dependent on the specific coupling partners and desired reaction conditions. This guide provides a framework for making an informed decision, grounded in comparative data and a mechanistic understanding of the underlying catalytic processes.

References

  • Recent Progress Concerning the N-Aryl
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.Beilstein Journal of Organic Chemistry, 2013. [Link]
  • Ullmann coupling of indole derivatives.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.RSC Advances, 2021. [Link]
  • Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide.Acme Synthetic Chemicals. [Link]
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.RSC Advances, 2021. [Link]

Sources

A Comparative Guide to the Molecular Docking of 7-Bromoindole Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the indole scaffold remains a cornerstone for designing potent therapeutic agents. Its unique structure is present in numerous bioactive compounds that modulate critical cellular processes.[1] Among these, 7-bromoindole derivatives have emerged as a promising class of molecules, with substitutions at this position influencing their biological activity.[2] This guide provides an in-depth comparative analysis of a series of 7-acetamido-5-bromo-2-aryl-3-trifluoroacetylindoles, focusing on their interaction with tubulin, a key target in cancer chemotherapy.

Through the lens of molecular docking, we will explore the structure-activity relationships (SAR) that govern the inhibitory potential of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering objective experimental data and a detailed methodological framework to inform future research in this domain.

The Rationale for Targeting Tubulin

Tubulin is a globular protein that polymerizes to form microtubules, essential components of the cytoskeleton. Microtubules are highly dynamic structures involved in vital cellular functions, including cell division, intracellular transport, and maintenance of cell shape. Their role in the formation of the mitotic spindle makes them an attractive target for anticancer drugs.[3] Small molecules that interfere with tubulin dynamics can arrest the cell cycle, leading to programmed cell death (apoptosis).[4] These agents typically bind to one of three main sites on tubulin: the colchicine, vinca alkaloid, or taxane binding sites. The 7-bromoindole derivatives discussed herein have been investigated for their potential to bind to the colchicine-binding site, thereby inhibiting tubulin polymerization.[3]

Experimental Protocol: A Validated Molecular Docking Workflow

The credibility of any in-silico study hinges on a meticulously executed and validated protocol. The following workflow describes the steps taken to perform a comparative docking study of 7-bromoindole derivatives against the colchicine-binding site of tubulin. This protocol is designed to be a self-validating system, ensuring that the computational choices made are justified and reproducible.

Receptor Preparation

The initial step involves preparing the three-dimensional structure of the target protein.

  • Data Retrieval : The crystal structure of the tubulin protein is obtained from the Protein Data Bank (PDB). For studies involving the colchicine-binding site, a structure co-crystallized with a known colchicine-site ligand is preferable as it represents a relevant conformation of the binding pocket.

  • Preprocessing : The raw PDB file is prepared for docking. This is a critical step to ensure accuracy. The process includes:

    • Removing all water molecules and co-crystallized ligands from the structure.

    • Adding polar hydrogen atoms, which are crucial for calculating electrostatic interactions and hydrogen bonds.

    • Assigning partial charges to the protein atoms using a force field like Gasteiger. This step is essential for accurately modeling the electrostatic potential of the receptor.

Ligand Preparation

The small molecules, or ligands (the 7-bromoindole derivatives), must also be prepared for the docking simulation.

  • Structure Generation : The two-dimensional structures of the indole derivatives are drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization : These 2D structures are converted into 3D models. A subsequent energy minimization step is performed using a computational chemistry program. This process optimizes the ligand's geometry to its most stable, low-energy conformation, which is essential for a realistic docking simulation.[5]

Molecular Docking Simulation

With the prepared receptor and ligands, the docking simulation can be performed. This process predicts the binding conformation and affinity of each ligand within the target's active site.

  • Grid Box Definition : A grid box is defined around the active site of the protein (in this case, the colchicine-binding site). This box specifies the search space for the docking algorithm, confining it to the region of interest and increasing computational efficiency.

  • Docking Algorithm : A docking program such as AutoDock is used to systematically explore various possible conformations of the ligand within the defined grid.[1] These programs employ scoring functions to estimate the binding affinity (often expressed in kcal/mol) for each conformation. The pose with the most favorable (lowest) binding energy is typically considered the most likely binding mode.[6]

  • Pose Selection and Analysis : The results are analyzed to identify the best-scoring poses for each ligand. These poses are then visually inspected to examine the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions, between the ligand and the protein residues in the binding pocket.[3][4]

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB 1. Retrieve Protein Structure (PDB) Preprocess 2. Preprocess Protein (Remove water, Add hydrogens) PDB->Preprocess Grid 5. Define Grid Box on Target Site Preprocess->Grid Draw 3. Draw 2D Ligand Structure Optimize 4. Convert to 3D & Minimize Energy Draw->Optimize Optimize->Grid Dock 6. Run Docking Algorithm (e.g., AutoDock) Grid->Dock Analyze 7. Analyze Binding Poses & Interactions Dock->Analyze

Caption: A generalized workflow for in-silico molecular docking studies.

Comparative Docking Performance of 7-Bromoindole Derivatives

A study investigating a series of 3-trifluoroacetyl-substituted 7-acetamido-2-aryl-5-bromoindoles revealed significant differences in their cytotoxic activity against human cancer cell lines, which were rationalized through molecular docking.[3] The compounds were docked into the colchicine-binding site of tubulin to elucidate their mechanism of action.

The data below summarizes the key findings, comparing the in vitro cytotoxicity (IC₅₀ values) with the predicted binding interactions from the docking study. The most active compound, 5g , is highlighted for detailed analysis.

Compound ID2-Aryl SubstituentCytotoxicity IC₅₀ (µM) vs. A549 Cells[3]Key Interactions in Colchicine Binding Site[3]
5e 2-(4-fluorophenyl)9.94Hydrogen bond, pi-alkyl, and alkyl interactions.
5f 2-(3-chlorophenyl)5.03Hydrogen bond, pi-alkyl, and alkyl interactions.
5g 2-(4-chlorophenyl) 2.72 Hydrogen bond with Cys241; pi-alkyl with Val318, Ala316, Ala354; amide-pi stacked with Val238.
5h 2-(4-methoxyphenyl)3.26Hydrogen bond, pi-alkyl, and alkyl interactions.

Analysis of Structure-Activity Relationships

The docking results for the most active compound, 5g , provide crucial insights into the structural requirements for potent tubulin inhibition at the colchicine site.[3]

  • Role of the 7-Acetamido Group : The acetamido group at the 7-position of the indole ring appears to be crucial for activity. It likely participates in key interactions within the binding pocket, enhancing the binding affinity. This is supported by the observation that related compounds lacking this group showed significantly lower cytotoxicity.[3]

  • Contribution of the 3-Trifluoroacetyl Group : The combination of the 7-acetamido and the 3-trifluoroacetyl groups was found to be desirable for cytotoxicity.[3] The electron-withdrawing nature of the trifluoroacetyl group can modulate the electronic properties of the indole ring system, potentially influencing its binding characteristics.

  • Impact of the 2-Aryl Substituent : The nature of the substituent on the 2-aryl ring significantly impacts the compound's potency. The presence of a chlorine atom at the para-position (compound 5g ) resulted in the highest activity against the A549 lung cancer cell line.[3] This suggests that this substitution optimizes the fit and interactions within a specific sub-pocket of the colchicine-binding site. The docking pose of 5g revealed multiple favorable interactions, including a hydrogen bond with the residue Cys241 and several pi-alkyl and stacked interactions with hydrophobic residues, which collectively stabilize the ligand-protein complex.[3]

G cluster_pathway Mechanism of Tubulin Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule (Dynamic Instability) Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Microtubule->Spindle Inhibited Division Cell Division Spindle->Division Apoptosis Apoptosis Spindle->Apoptosis Arrest leads to Bromoindole 7-Bromoindole Derivative (5g) Bromoindole->Tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by a 7-bromoindole derivative.

Conclusion and Future Directions

This comparative guide demonstrates the power of molecular docking in elucidating the structure-activity relationships of 7-bromoindole derivatives as potential anticancer agents. The detailed analysis of the 7-acetamido-5-bromo-2-aryl-3-trifluoroacetylindole series highlights the specific structural features that contribute to potent inhibition of tubulin polymerization.[3] The most active compound, 5g , serves as a valuable template for the rational design of next-generation inhibitors with improved efficacy.

Future studies should focus on synthesizing and evaluating new analogs based on the insights gained from these docking studies. Exploring modifications to the 2-aryl substituent and further optimizing the groups at the 3- and 7-positions could lead to the discovery of compounds with sub-micromolar activity and improved pharmacological profiles. The integration of computational methods like molecular docking will continue to be an indispensable tool in accelerating the discovery and development of novel indole-based therapeutics.[5][7]

References

  • Vesela, D., Dusek, J., Svobodova, H., & Konecny, K. (2017). Anti-Inflammatory Activity and Structure–Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 149. [Link]
  • Khan, I., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. Chemistry & Biodiversity, 19(9), e202200290. [Link]
  • El-Sayed, N. F., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry, 9, 793333. [Link]
  • Mokale, S. N., et al. (2018).
  • Saravanan, R. R., et al. (2012). Synthesis and Molecular docking studies of some novel indole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3057-3062. [Link]
  • Singh, P., & Kumar, A. (2022). Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. ACS Omega, 7(40), 35832-35844. [Link]
  • Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
  • ResearchGate. (2018).
  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives as Potential VEGFR-2 Inhibitors with In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Archiv der Pharmazie, 355(11), 2200270. [Link]
  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. [Link]
  • ResearchGate. (2022).
  • Gochin, M., et al. (2014). Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. Journal of Medicinal Chemistry, 57(13), 5705-5720. [Link]
  • Gochin, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(13), 5705-5720. [Link]
  • Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10567-10582. [Link]
  • Gochin, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(13), 5705-5720. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Drug-Like Properties of Ethyl 7-bromo-1H-indole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Early-Stage Drug Property Profiling

In modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1][2] Ethyl 7-bromo-1H-indole-2-carboxylate serves as a versatile starting point—a key intermediate for synthesizing more complex molecules with potential therapeutic value, from anticancer to anti-inflammatory agents.[1] However, biological potency alone does not make a drug. A compound's ultimate success hinges on its "drug-like" properties: its ability to be absorbed, distributed to the target, metabolized safely, and eliminated from the body (ADME).

Poor ADME properties are a leading cause of costly late-stage failures in clinical trials. Therefore, a rigorous, multi-faceted evaluation of these properties must be integrated into the earliest stages of the design-make-test-analyze cycle. This guide provides a comprehensive framework for comparing and evaluating the drug-like properties of this compound and its rationally designed analogs. We will progress from rapid, predictive in silico models to the gold-standard experimental assays that provide the ground truth for candidate selection.

Part 1: In Silico Profiling – The Predictive Foundation

Before committing valuable resources to synthesis and wet lab experiments, we leverage computational models to triage and prioritize candidates. These in silico tools provide a robust forecast of a compound's pharmacokinetic behavior based solely on its chemical structure.[3]

The Guiding Principles: Lipinski's Rule of Five

Pioneered by Christopher A. Lipinski in 1997, the "Rule of Five" is a foundational guideline for estimating the likelihood of a compound's oral bioavailability.[3] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (Lipophilicity): An octanol-water partition coefficient ≤ 5

  • H-Bond Donors (HBD): ≤ 5 (sum of -OH and -NH groups)

  • H-Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

While not an absolute law—many successful drugs are exceptions—it is an invaluable filter for early-stage discovery.

Comparative In Silico Analysis

Let's evaluate our parent compound (A) and three hypothetical, yet strategic, analogs (B, C, and D) to understand how minor structural modifications can impact key drug-like parameters. These analogs represent common synthetic derivatizations of the indole scaffold.[4]

  • Compound A: this compound (Parent Compound)

  • Analog B: 7-bromo-1H-indole-2-carboxylic acid (Hydrolyzed Ester)

  • Analog C: Ethyl 1-methyl-7-bromo-1H-indole-2-carboxylate (N-Alkylation)

  • Analog D: Ethyl 7-chloro-1H-indole-2-carboxylate (Halogen Swap)

The following data was generated using the SwissADME web tool, a robust platform for predicting ADME parameters.[3][5]

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

Compound Formula MW ( g/mol ) LogP H-Bond Donors H-Bond Acceptors TPSA (Ų) Lipinski Violations
A (Parent) C₁₁H₁₀BrNO₂ 268.11 3.15 1 2 38.77 0
B (Acid) C₉H₆BrNO₂ 240.06 2.33 2 2 59.00 0
C (N-Methyl) C₁₂H₁₂BrNO₂ 282.14 3.42 0 2 38.77 0
D (Chloro) C₁₁H₁₀ClNO₂ 223.65 2.92 1 2 38.77 0

Data predicted using SwissADME. TPSA = Topological Polar Surface Area.

Scientist's Insight: All four compounds comfortably adhere to Lipinski's Rule of Five, making them good starting candidates for oral drug development. Hydrolyzing the ester to a carboxylic acid (Analog B) notably decreases lipophilicity (LogP) and increases the Topological Polar Surface Area (TPSA), which could impact membrane permeability. Conversely, N-methylation (Analog C) slightly increases lipophilicity and removes the only H-bond donor, which may enhance permeability.

Advanced ADME Predictions

Beyond Lipinski's rules, we can predict more specific ADME behaviors.

Table 2: Predicted ADME and Drug-Likeness Properties

Compound GI Absorption BBB Permeant P-gp Substrate CYP2D6 Inhibitor Log S (ESOL) Drug-Likeness Alerts
A (Parent) High Yes No No -3.73 (Moderately Soluble) 0
B (Acid) High No No No -3.31 (Moderately Soluble) 0
C (N-Methyl) High Yes No No -4.01 (Poorly Soluble) 0
D (Chloro) High Yes No No -3.49 (Moderately Soluble) 0

Data predicted using SwissADME. GI = Gastrointestinal; BBB = Blood-Brain Barrier; P-gp = P-glycoprotein; CYP = Cytochrome P450; Log S = Aqueous Solubility.

Scientist's Insight: The predictions suggest high gastrointestinal absorption for all candidates. A key differentiator appears in Blood-Brain Barrier (BBB) permeability; the increased polarity of the carboxylic acid (Analog B) is predicted to prevent it from entering the brain, a desirable trait for peripherally acting drugs. The N-methylation (Analog C) is predicted to slightly decrease aqueous solubility, a common trade-off for increased lipophilicity that must be monitored experimentally. None of the compounds are flagged as substrates for the common efflux pump P-glycoprotein or as inhibitors of the major metabolic enzyme CYP2D6, which are positive signs for bioavailability and a lower risk of drug-drug interactions.

G cluster_0 In Silico Workflow Start Virtual Compound Library (Parent + Analogs) PhysChem Calculate Physicochemical Properties (MW, LogP, TPSA) Start->PhysChem Lipinski Apply Lipinski's Rule of Five Filter PhysChem->Lipinski ADMET Predict ADME Properties (Solubility, Permeability, Metabolism) Lipinski->ADMET Prioritize Prioritize Candidates for Synthesis ADMET->Prioritize

Caption: High-level workflow for in silico drug-like property screening.

Part 2: Experimental Validation – Establishing Ground Truth

While in silico models are powerful for prioritization, they are ultimately predictive. Experimental data is non-negotiable for making go/no-go decisions. Here, we outline the core, self-validating protocols to measure the properties we previously predicted.

Kinetic Aqueous Solubility Assay (Turbidimetric Method)

Causality: Poor solubility is a primary hurdle for oral absorption and can lead to unreliable data in other biological assays.[6] This high-throughput kinetic assay quickly determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer, mimicking the conditions of an in vitro assay.[7][8]

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 3-fold serial dilution series from this stock in a 96-well plate.

  • Assay Plate Setup: In a clear 96-well plate, dilute each concentration point 1-in-50 into Dulbecco's Phosphate-Buffered Saline (DPBS) at pH 7.4. The final DMSO concentration should be 2%.[7]

  • Incubation: Incubate the plate at 25°C for 1 hour with gentle shaking to allow for precipitation to equilibrate.[7]

  • Measurement: Use a plate-based nephelometer or spectrophotometer to measure the light scattering or absorbance at 620 nm.[6] Increased turbidity indicates compound precipitation.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The solubility is defined as the concentration at which the turbidity signal surpasses a validated threshold (e.g., 1.5 to 2-fold above the DMSO-only control).[7]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA is a rapid, cell-free method to specifically assess a compound's passive permeability across a lipid membrane, which is the primary mechanism of absorption for many drugs.[9][10] It is cost-effective and helps decouple passive diffusion from active transport or efflux phenomena that might be observed in cell-based assays.[11]

Detailed Protocol:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with 5 µL of a lipid solution (e.g., 4% lecithin in dodecane).[12]

  • Plate Assembly: Add 300 µL of PBS (pH 7.4) to the wells of a 96-well acceptor plate.[12]

  • Dosing: Add 200 µL of a 500 µM solution of the test compound (prepared in PBS from a DMSO stock) to the donor plate wells.[12]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 16-18 hours in a humidified chamber to prevent evaporation.[12]

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters (well volume, surface area, incubation time).

Caco-2 Cell Permeability Assay

Causality: The Caco-2 assay is the industry gold standard for in vitro prediction of human intestinal absorption.[13] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer that structurally and functionally resembles the intestinal epithelium, complete with tight junctions and active transporter proteins like P-glycoprotein (P-gp).[14][15] This allows for the simultaneous assessment of passive diffusion and active transport/efflux.

Detailed Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts in a 24-well plate and culture for 21 days to allow for full differentiation and monolayer formation.[16]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[16]

  • Bidirectional Transport:

    • Apical-to-Basolateral (A→B): Add the test compound (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[13]

    • Basolateral-to-Apical (B→A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation & Sampling: Incubate the plates at 37°C. Take samples from the receiver compartment at specific time points (e.g., 120 minutes).[15]

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Data Analysis: Calculate the Papp for both A→B and B→A directions. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.

Liver Microsomal Stability Assay

Causality: Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes.[17] This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes, to determine how quickly a compound is metabolized in vitro.[18][19]

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein concentration).[17]

  • Incubation Setup: In a 96-well plate, add the test compound (final concentration 1 µM) to the microsomal solution. Pre-incubate at 37°C.[20]

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system. A control reaction without NADPH is run in parallel to account for non-enzymatic degradation.[19][20]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[17][20]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

G cluster_1 Experimental Validation Workflow Compound Synthesized Compound (DMSO Stock) Solubility Kinetic Solubility (Turbidimetry) Compound->Solubility Permeability Permeability Assays Compound->Permeability Metabolism Metabolic Stability (Microsomes) Compound->Metabolism Data Data Analysis & Candidate Profiling Solubility->Data PAMPA PAMPA (Passive) Caco2 Caco-2 (Passive + Active) Metabolism->Data PAMPA->Data Caco2->Data

Caption: Integrated workflow for experimental ADME property evaluation.

Part 3: Comparative Analysis & Strategic Outlook

By integrating our predictive and experimental data, we can build a comprehensive profile of our lead series and make informed decisions.

Table 3: Integrated Drug-Like Property Profile (Hypothetical Data)

Compound LogP (Pred.) Solubility (µM, Exp.) PAMPA Papp (Exp.) Caco-2 Papp A→B (Exp.) Caco-2 Efflux Ratio (Exp.) Microsomal t½ (min, Exp.)
A (Parent) 3.15 45 High Moderate 1.2 40
B (Acid) 2.33 >100 Low Low 1.1 >60
C (N-Methyl) 3.42 20 High High 1.3 25
D (Chloro) 2.92 55 High Moderate 1.1 45

Papp = Apparent Permeability Coefficient. t½ = Half-life.

Senior Application Scientist's Insight and Path Forward

This integrated dataset allows for a nuanced comparison that guides our next steps:

  • Parent Compound (A): Exhibits a balanced profile. It has decent solubility and permeability with moderate metabolic stability. It serves as an excellent benchmark.

  • Analog B (Acid): As predicted, the carboxylic acid dramatically improves solubility but at the cost of permeability. Its inability to cross the BBB was also correctly forecast. This analog would be a poor choice for an orally administered drug targeting the CNS but could be considered for a peripherally restricted agent if its target is accessible without high passive diffusion.

  • Analog C (N-Methyl): The N-methylation improved permeability, as suggested by the removal of the H-bond donor. However, this came with a predictable drop in solubility and a significant decrease in metabolic stability. The methyl group may have created a new site for metabolic attack by CYP enzymes. This highlights a common challenge in lead optimization: improving one property can negatively impact another.

  • Analog D (Chloro): Swapping bromine for chlorine (a smaller, more electronegative halogen) resulted in a slightly less lipophilic compound with comparable or slightly improved properties across the board. This suggests that further exploration of substituents at the 7-position is a viable strategy for fine-tuning the ADME profile.

References

  • Caco2 assay protocol. (n.d.).
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Gist.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
  • Caldwell, G. W., et al. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 41-62). Springer.
  • ADME Microsomal Stability Assay. (n.d.). BioDuro.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • PAMPA Permeability Assay Protocol. (n.d.). Technology Networks.
  • Hennig, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors.
  • Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG Labtech Application Note.
  • Evotec. (n.d.). Turbidimetric Solubility Assay.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed.
  • Chem-Impex. (n.d.). This compound.
  • SwissADME. (n.d.). Frequently Asked Questions.
  • SwissADME. (n.d.). Home.
  • Tunoori, A. R., et al. (2017). Ethyl 1H-indole-2-carboxylate. IUCrData.

Sources

A Senior Scientist's Guide to Cross-Reactivity Profiling of 7-Bromoindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Bromoindole Scaffold and the Imperative of Selectivity

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] Among its many variations, the 7-bromoindole framework has emerged as a promising starting point for the development of potent therapeutic agents, particularly protein kinase inhibitors.[2][3] Protein kinases, which constitute one of the largest enzyme families in the human genome, are pivotal regulators of cellular signaling and have become premier targets for drug discovery, especially in oncology.[4][5]

However, the very success of kinase inhibitors is predicated on a formidable challenge: selectivity. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites—the primary target for most small-molecule inhibitors.[4][6] A lack of selectivity can lead to a compound interacting with unintended kinases or other proteins, resulting in off-target effects. These effects can range from unforeseen toxicities that halt clinical development to, in some cases, beneficial polypharmacology where a drug's efficacy is enhanced by hitting multiple targets.[7][8]

Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory checkbox but a critical, strategy-defining step in drug development. It allows researchers to understand a compound's true mechanism of action, anticipate potential liabilities, and build a robust safety profile. This guide provides an in-depth comparison of key methodologies for profiling 7-bromoindole-based compounds, grounded in the practical experience of a senior application scientist. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how to interpret the resulting data to make informed decisions in a drug discovery program.

Part 1: The Rationale for Comprehensive Selectivity Profiling

The central goal of profiling is to quantify an inhibitor's activity across a broad panel of targets, moving beyond its intended primary target. For a 7-bromoindole derivative designed to inhibit, for example, Epidermal Growth Factor Receptor (EGFR), it is essential to know if it also potently inhibits other kinases like Src, Abl, or VEGFR, which could lead to complex biological outcomes.[4]

This process is fundamentally about risk mitigation and opportunity identification. A highly promiscuous compound may be flagged for significant safety concerns, whereas a compound with a very specific and limited off-target profile might be ideal for chronic dosing or combination therapies. Understanding this profile is the first step toward rational drug design and minimizing unintended consequences.[9]

cluster_0 Scenario A: Selective Inhibition cluster_1 Scenario B: Non-Selective Inhibition (Cross-Reactivity) Drug_A Selective 7-Bromoindole Inhibitor (Compound A) Target_A Intended Target (e.g., EGFR) Drug_A->Target_A Binds & Inhibits Pathway_A Cell Proliferation Pathway Target_A->Pathway_A Blocked Outcome_A Therapeutic Effect: Tumor Growth Inhibition Pathway_A->Outcome_A Drug_B Non-Selective 7-Bromoindole Inhibitor (Compound B) Target_B1 Intended Target (e.g., EGFR) Drug_B->Target_B1 Target_B2 Off-Target 1 (e.g., VEGFR2) Drug_B->Target_B2 Target_B3 Off-Target 2 (e.g., Src) Drug_B->Target_B3 Pathway_B1 Cell Proliferation Pathway Target_B1->Pathway_B1 Blocked Pathway_B2 Angiogenesis Pathway Target_B2->Pathway_B2 Blocked Outcome_B1 Therapeutic Effect Pathway_B1->Outcome_B1 Outcome_B2 Side Effect (e.g., Hypertension) Pathway_B2->Outcome_B2

Caption: On-Target vs. Off-Target Inhibition.

Part 2: Core Methodologies for Profiling

A robust cross-reactivity assessment relies on orthogonal methods—using different techniques that measure distinct physical properties. The two pillars of in vitro profiling are biochemical assays, which measure functional enzyme inhibition, and binding assays, which quantify the physical interaction between a compound and a protein.

A. Biochemical Kinase Profiling (Activity-Based)

This is the most direct method for assessing a compound's functional impact on a kinase. The core principle involves measuring the transfer of a phosphate group from ATP to a substrate (either a peptide or protein) by the kinase. An inhibitor's potency is determined by its ability to reduce this phosphorylation event.

Causality Behind Experimental Choice: An activity-based assay provides a direct readout of functional inhibition (the IC50 value), which is often more physiologically relevant than binding affinity alone. It confirms that the compound not only binds but does so in a way that prevents the enzyme from performing its catalytic function. Various formats are available, including radiometric and fluorescence-based methods, allowing for high-throughput screening against large kinase panels.[10]

Detailed Protocol: Fluorescence-Based Kinase Assay (e.g., Z'-LYTE®)

This protocol is representative of modern, non-radioactive methods used by specialist profiling labs.[11]

  • Reagent Preparation:

    • Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute the kinase of interest and the specific peptide substrate in the kinase buffer to working concentrations.

    • Prepare a stock solution of the 7-bromoindole test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a separate plate. A known inhibitor should be used as a positive control.[10]

  • Kinase Reaction:

    • In a 384-well assay plate, add 2.5 µL of the test compound dilution (or DMSO for a "no inhibition" control).

    • Add 5 µL of the kinase/peptide substrate mixture to all wells.

    • Initiate the phosphorylation reaction by adding 2.5 µL of an ATP solution (at a concentration typically near its Km for the specific kinase).

    • Incubate the plate for 60 minutes at room temperature.

  • Development and Detection:

    • Stop the kinase reaction by adding 5 µL of the Development Reagent (containing a site-specific protease that only cleaves the non-phosphorylated substrate).

    • Incubate for another 60 minutes at room temperature. The cleavage of the non-phosphorylated substrate separates a FRET donor/acceptor pair, altering the fluorescence emission ratio.

    • Read the plate on a fluorescence plate reader capable of measuring the two emission wavelengths.

  • Data Analysis:

    • Calculate the ratio of the two emission signals, which corresponds to the percentage of phosphorylation.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

B. Competitive Radioligand Binding Assays (Affinity-Based)

Binding assays measure the direct interaction of a compound with a target protein, typically by assessing its ability to displace a known, high-affinity radiolabeled ligand.[12][13] This approach is considered a gold standard for quantifying binding affinity (Ki).[12]

Causality Behind Experimental Choice: A binding assay provides a direct measure of target engagement, independent of substrate, cofactors, or the functional state of the enzyme. This makes it an excellent orthogonal method to confirm hits from activity screens and can identify compounds that bind but do not inhibit (allosteric modulators) or that bind to non-catalytic sites.[14] The resulting equilibrium dissociation constant (Kd) or inhibition constant (Ki) is a fundamental measure of compound-target affinity.

Detailed Protocol: Filtration-Based Radioligand Binding Assay

This protocol describes a classic method for measuring binding to membrane-bound receptors or purified proteins.[15][16]

  • Reagent Preparation:

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Prepare a membrane homogenate from cells expressing the target receptor/kinase or use a purified protein preparation.

    • Prepare a stock solution of the radioligand (e.g., [3H]-dasatinib for kinase profiling) at a fixed concentration (typically at or below its Kd).

    • Prepare a serial dilution series of the unlabeled 7-bromoindole test compound.

  • Binding Reaction:

    • In polypropylene tubes or a 96-well plate, combine the binding buffer, the radioligand, and the test compound dilution.

    • Add the membrane/protein preparation to initiate the binding reaction.

    • Define "Total Binding" wells (containing only radioligand and membranes) and "Non-Specific Binding" wells (containing radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the target sites).

    • Incubate the reaction at a defined temperature (e.g., 25°C) until equilibrium is reached (typically 60-120 minutes).[16]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), which traps the membranes/proteins.

    • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a liquid scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competition binding curve to determine the IC50 value.

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Potency & Selectivity cluster_analysis Tier 3: Data Analysis & Interpretation start Compound Library (7-Bromoindole Derivatives) primary_screen Screen against Kinase Panel (e.g., 100-400 kinases) at a Single High Concentration (e.g., 1-10 µM) start->primary_screen primary_decision Identify Hits (% Inhibition > Threshold, e.g., 70-80%) primary_screen->primary_decision dose_response Generate 10-point Dose-Response Curves for all Identified Hits primary_decision->dose_response Hits end_point Lead Candidate Selection or Structure-Activity Relationship (SAR) Analysis primary_decision->end_point No Significant Hits calc_ic50 Calculate IC50 Values for On-Target and Off-Target Kinases dose_response->calc_ic50 selectivity_score Calculate Selectivity Metrics (e.g., S-Score, Gini Coefficient) calc_ic50->selectivity_score data_viz Visualize Data (Heatmaps, Kinome Trees) selectivity_score->data_viz data_viz->end_point

Caption: A Tiered Workflow for Kinase Inhibitor Profiling.

Part 3: Case Study: Comparative Analysis of Two Hypothetical 7-Bromoindole Compounds

To illustrate the application of these principles, let us consider two hypothetical 7-bromoindole derivatives emerging from a medicinal chemistry program targeting Aurora Kinase A (AURKA), a key mitotic kinase.

  • Compound A (DFG-472): Designed for high selectivity.

  • Compound B (DFG-475): A close structural analog with minor modifications.

Both compounds were profiled against a panel of 96 kinases using a fluorescence-based activity assay. The resulting IC50 values for a selection of relevant kinases are summarized below.

Kinase TargetCompound A (DFG-472) IC50 (nM)Compound B (DFG-475) IC50 (nM)Biological Role / Family
AURKA 8 12 On-Target (Mitosis)
AURKB25045Mitosis
AURKC>10,0008,500Mitosis
ABL1>10,00075Tyrosine Kinase
SRC8,900150Tyrosine Kinase
VEGFR2>10,00030Angiogenesis
FLT35,20025Hematopoiesis
CDK2>10,0002,100Cell Cycle
PIM11,50095Serine/Threonine Kinase

Interpretation and Causality:

  • Compound A (DFG-472) demonstrates excellent selectivity. It is highly potent against its intended target, AURKA (IC50 = 8 nM), with significantly weaker activity against the closely related AURKB (31-fold less potent) and virtually no activity against other kinases on the panel at concentrations up to 10 µM. This clean profile suggests a lower risk of off-target toxicities and makes it a strong candidate for further development. The compound likely achieves its selectivity by exploiting subtle differences in the AURKA ATP-binding pocket that are not conserved across other kinases.[6]

  • Compound B (DFG-475) , while also potent against AURKA, is significantly more promiscuous. It potently inhibits AURKB and a range of unrelated kinases, including VEGFR2, FLT3, and members of the SRC family, at nanomolar concentrations. This cross-reactivity has profound implications:

    • Potential for Toxicity: Inhibition of VEGFR2 is associated with hypertension and cardiovascular side effects.

    • Complex Biology: The combined inhibition of multiple signaling pathways would make interpreting in vivo results difficult. The observed phenotype might not be solely due to AURKA inhibition.[7]

    • Polypharmacology Opportunity? In certain cancer contexts, dual inhibition of Aurora and FLT3 kinases could be therapeutically beneficial. However, this would require a dedicated research program to validate and would represent a strategic shift from a selective inhibitor program.

This direct comparison highlights how quantitative cross-reactivity profiling provides critical, actionable data that guides the prioritization of chemical matter in a drug discovery pipeline.[5]

Conclusion

The cross-reactivity profiling of 7-bromoindole-based compounds, or any therapeutic candidate, is a foundational element of modern drug discovery. It is an exercise in scientific diligence that directly impacts the safety, efficacy, and ultimate success of a potential medicine. By employing a multi-faceted approach that combines functional (activity) and biophysical (binding) assays, researchers can build a comprehensive understanding of a molecule's interaction with the human proteome. This guide has outlined the core principles, provided detailed, self-validating protocols, and demonstrated through a practical case study how to interpret the resulting data. For the drug development professional, a robust and well-interpreted selectivity profile is the map that guides a compound's journey from a promising hit to a potentially life-saving therapy.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal.
  • Hu, Y., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • van der Worp, H.B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Mullard, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters.
  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.
  • Hulme, E.C. (2018). In vitro receptor binding assays: General methods and considerations. ResearchGate.
  • Chu, U.B., & Ruoho, A.E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology.
  • Aslam, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.
  • Discovery Fine Chemicals. (2024). 7-Bromoindole. Discovery Fine Chemicals.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
  • Wang, Z., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Journal of Medicinal Chemistry.
  • Besson, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Ölgen, S., et al. (2008). Evaluation of New Indole and Bromoindole Derivatives as pp60c-Src Tyrosine Kinase Inhibitors. Archiv der Pharmazie.
  • de Souza, T.B., et al. (2024). 2-Aminothiophene Derivative SB-83 Inhibits Trypanothione Reductase and Modulates Cytokine Production in Trypanosoma cruzi-Infected Cells. Pharmaceuticals.
  • Moolman, W.J., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemical Biology & Interactions.
  • Kumar, A., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry.
  • El-Damasy, D.A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate.
  • Ledford, H. (2008). Maraviroc in the treatment of HIV infection. Clinical Medicine & Research.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • Graedler, U., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 7-bromo-1H-indole-2-carboxylate (CAS No. 16732-69-7) and its associated waste streams. Designed for researchers, scientists, and drug development professionals, this guide emphasizes procedural safety, regulatory compliance, and environmental stewardship. The protocols herein are designed to be self-validating systems, ensuring that safety and compliance are integrated directly into the laboratory workflow.

Hazard Assessment and Chemical Characterization

This compound is a halogenated organic compound.[1][2][3] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural analogs, such as 7-Bromo-1H-indole and 5-Bromo-1H-indole-2-carboxylic acid, provide critical insight into its potential hazards.[4][5][6] Prudent practice dictates that it should be handled as a hazardous substance with potential for irritation and toxicity.[7][8]

The primary hazard classification stems from its nature as a halogenated organic compound .[1][9] This classification is critical for waste segregation, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, and are regulated accordingly by the Environmental Protection Agency (EPA).[1][10][11]

Table 1: Presumed Hazard Profile based on Structural Analogs

Hazard Classification GHS Category Precautionary Statement Source
Acute Oral Toxicity Category 4 H302: Harmful if swallowed [5][6]
Acute Dermal Toxicity Category 4 H312: Harmful in contact with skin [5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [4][5][6]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation [4][5][6]
Acute Inhalation Toxicity Category 4 H332: Harmful if inhaled [5]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[5][6] |

Required Personal Protective Equipment (PPE)

Due to the compound's irritant and potential toxic properties, a stringent PPE protocol is mandatory. The Occupational Safety and Health Administration (OSHA) requires that appropriate protective equipment be used to prevent exposure.[12][13]

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant chemical safety goggles or a face shield. Protects against splashes and airborne dust, preventing serious eye irritation.[4][6][14]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Prevents skin contact, as the compound is presumed to be a skin irritant and harmful upon dermal absorption.[5][6]
Body Protection A flame-resistant laboratory coat. Protects against skin contact and contamination of personal clothing.[14]

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter. | Required when handling the solid compound outside of a certified chemical fume hood to prevent respiratory irritation.[5][6] |

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in chemical waste management.[1][12][15] Mixing incompatible waste streams can lead to dangerous chemical reactions and violates regulatory standards.[16] this compound is a halogenated organic compound , and all waste streams containing it must be treated as such.[1][3]

Protocol for Waste Collection
  • Establish a Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain potential contamination.[8]

  • Prepare Labeled Waste Containers: Before starting any experiment, prepare separate, clearly labeled hazardous waste containers for each anticipated waste stream.

  • Segregate Waste Streams Immediately: As waste is generated, place it directly into the appropriate container according to the decision logic below.

WasteSegregation cluster_streams Waste Stream Identification cluster_containers Designated Waste Containers Start Waste Generated Containing This compound Solid Solid Material (e.g., excess reagent, contaminated gloves, weigh paper, silica gel) Start->Solid Liquid_Organic Liquid in Organic Solvent (e.g., reaction mixtures, chromatography fractions) Start->Liquid_Organic Aqueous Aqueous Solution (e.g., extraction washes, quench solutions) Start->Aqueous Sharps Contaminated Sharps (e.g., needles, broken glass) Start->Sharps Solid_Container Solid Halogenated Organic Waste Solid->Solid_Container Dispose into Liquid_Container Liquid Halogenated Organic Waste Liquid_Organic->Liquid_Container Dispose into Aqueous_Container Aqueous Waste (Check pH & local rules) Aqueous->Aqueous_Container Dispose into Sharps_Container Puncture-Proof Sharps Waste Sharps->Sharps_Container Dispose into caption Fig 1. Waste segregation workflow for this compound.

Fig 1. Waste segregation workflow for this compound.
  • Solid Halogenated Waste: Collect all non-sharp, solid materials contaminated with the compound, including residual powder, weighing paper, contaminated gloves, and silica gel from chromatography.

  • Liquid Halogenated Waste: This is the designated container for any organic solvent containing the compound. Crucially, do not mix non-halogenated solvents with halogenated ones unless they are part of the same waste stream. [3][17] Doing so unnecessarily increases the volume of the more costly halogenated waste.[3]

  • Aqueous Waste: Aqueous layers from extractions may contain dissolved compound. These should be collected separately. The pH should be neutralized to between 5.5 and 9.5 before being added to the aqueous waste container, unless institutional policy dictates otherwise.[16][18]

  • Sharps Waste: All contaminated needles, syringes, and broken glassware must be placed in a designated, puncture-proof sharps container.

Container Management and Labeling Protocol

Proper containerization and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure waste is tracked from "cradle to grave".[11][12]

Protocol for Container Setup and Labeling
  • Select a Compatible Container: Use containers made of material that is chemically compatible with the waste. For organic solvents, glass or polyethylene containers are standard. Ensure the container is in good condition with a secure, leak-proof screw cap.[12][15][16]

  • Affix a Hazardous Waste Label: Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[19]

  • Complete the Label Information: As waste is added, update the label with the following information:

    • Full Chemical Names: List all chemical constituents by their full name (e.g., "this compound," "Dichloromethane," "Ethyl Acetate"). Do not use chemical formulas or abbreviations. [17]

    • Approximate Percentages: Estimate the percentage of each component.

    • Hazard Identification: Tick the appropriate hazard boxes (e.g., "Toxic," "Irritant").

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.[3][16][17]

  • Use Secondary Containment: Place waste containers in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[15][20]

On-Site Storage and Final Disposal

Hazardous waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[16][19]

  • SAA Requirements: The SAA must be under the control of laboratory personnel. There are strict limits on the volume of waste that can be stored in an SAA (typically 55 gallons of hazardous waste).[21]

  • Storage Time Limits: Once a container is full, it must be moved from the SAA to the facility's central accumulation area within three days.[16] Depending on the institution's generator status (e.g., Small or Large Quantity Generator), there are overall time limits for how long waste can be stored on-site before it must be transported for disposal.[11][19]

  • Arranging for Disposal: The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Never pour chemical waste down the drain or place it in the regular trash.[6][12]

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action to mitigate harm.

Accidental Spill Cleanup
  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[6]

  • Control Vapors and Ignition Sources: Ensure adequate ventilation. Remove any potential ignition sources.

  • Absorb the Spill: For liquid spills, cover with an inert absorbent material like vermiculite or a chemical spill pad. For solid spills, carefully sweep the material to avoid generating dust.[6]

  • Collect and Package: Place all contaminated absorbent material and cleanup supplies into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[6] All decontamination materials must also be disposed of as hazardous waste.

Personnel Exposure First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][22]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][22]

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Four Tips for Dealing with Carcinogenic Chemicals. (2014, February 26). Emedco.
  • OSHA Standard 1910.1003 - 13 Carcinogens. (n.d.). Occupational Safety and Health Administration.
  • Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Waste Segregation. (n.d.). Bucknell University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign.
  • Carcinogens SOP. (n.d.). University of California, Davis.
  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses.
  • CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. (n.d.). Google Patents.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like Ethyl 7-bromo-1H-indole-2-carboxylate demands the highest standards of safety and procedural precision. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the principles of risk assessment, chemical causality, and regulatory compliance. Our objective is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.

Hazard Identification: The Foundation of Safety

Understanding the specific risks associated with a compound is the critical first step in designing an effective PPE strategy. While a specific, comprehensive toxicological profile for this compound may be limited, we can infer its primary hazards from its chemical class (a halogenated indole derivative) and available safety data for structurally similar compounds. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratory workers are informed about chemical hazards and protected from exposure.[1][2][3]

Based on data for bromoindoles and related halogenated organics, the following hazards should be assumed[4][5][6][7][8]:

Hazard CategoryPotential Effects & Exposure RouteRationale & Causality
Skin Corrosion/Irritation Causes skin irritation upon direct contact. Harmful if absorbed through the skin.The bromo- and carboxyl- functional groups can interact with skin proteins and lipids, leading to irritation, inflammation, and potential systemic absorption.
Serious Eye Damage/Irritation Causes serious eye irritation. Risk of significant damage upon splash contact.The eyes are highly sensitive mucous membranes. Direct contact can lead to immediate and severe irritation, pain, and potential long-term damage.
Respiratory Tract Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Fine solid particles can be easily inhaled, irritating the mucous membranes of the nose, throat, and lungs.
Acute Toxicity (Oral) Harmful if swallowed.Ingestion can lead to systemic toxicity.

Core Directive: The Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process dictated by the specific procedure, scale, and potential for exposure. The following protocol represents the minimum standard for handling this compound.

A. Eye and Face Protection

At a minimum, ANSI Z87.1-compliant or European Standard EN166-compliant chemical splash goggles must be worn.[8][9] Standard safety glasses do not provide adequate protection from splashes, which are a primary risk during solution preparation or transfers.

  • Expert Insight: When handling larger quantities (>1g) or performing operations with a high risk of splashing (e.g., quenching a reaction), a full-face shield worn over chemical splash goggles is required. This provides an additional layer of protection for the entire face.

B. Skin and Body Protection
  • Gloves: Chemical-resistant nitrile gloves are the standard for incidental contact.[10][11] Always inspect gloves for pinholes or tears before use. For extended handling or immersion, consult the manufacturer's compatibility chart.

    • Causality: Halogenated organic compounds can degrade certain glove materials. Double-gloving may be appropriate for tasks with a higher risk of exposure, providing an additional barrier and allowing for the safe removal of the outer glove if contamination occurs.[12]

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a buttoned front is mandatory to protect skin and personal clothing from incidental contact.

  • Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory to protect against spills.[10][11]

C. Respiratory Protection

All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) and all work with its solutions must be performed within a certified chemical fume hood.[6][10]

  • Trustworthiness: A properly functioning fume hood is the primary engineering control to minimize inhalation exposure.[13][14] If a procedure absolutely cannot be performed in a fume hood, a risk assessment must be conducted to determine the need for respiratory protection. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required, and personnel must be enrolled in a respiratory protection program that includes fit-testing, as mandated by OSHA.[8][9][15][16]

Operational Workflow: From Preparation to Completion

A disciplined workflow ensures that safety protocols are consistently applied. The following diagram outlines the critical steps for any procedure involving this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning & Inspection cluster_handling Chemical Handling cluster_cleanup Decontamination & Doffing A 1. Risk Assessment (Review SDS & SOP) B 2. Assemble Materials (Chemicals & Equipment) A->B C 3. Verify Engineering Controls (Fume Hood Certification) B->C D 4. Inspect PPE (Gloves, Goggles, Coat) C->D E 5. Don PPE (Coat → Goggles → Gloves) D->E F 6. Perform Work (Inside Fume Hood) E->F G 7. Decontaminate Work Area & Segregate Waste F->G H 8. Doff PPE (Gloves → Goggles → Coat) G->H I 9. Wash Hands Thoroughly H->I Waste_Disposal_Plan cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_glass Glassware start Material for Disposal liquid_waste Reaction Mixtures, Solvent Rinses start->liquid_waste Is it liquid? solid_waste Contaminated Gloves, Paper Towels, Weigh Boats start->solid_waste Is it non-sharp solid? glassware Empty Glassware (Flasks, Beakers) start->glassware Is it glassware? halogenated_container Collect in 'Halogenated Organic Waste' Container liquid_waste->halogenated_container solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container decon_rinse Triple Rinse with Appropriate Solvent glassware->decon_rinse rinsate Collect Rinsate in Halogenated Waste decon_rinse->rinsate clean_glass Clean for Reuse or Dispose as Non-Hazardous Glass decon_rinse->clean_glass rinsate->halogenated_container

Caption: Decision tree for waste segregation and disposal.

By integrating these principles of hazard assessment, diligent PPE use, and systematic disposal into your daily laboratory operations, you build a robust culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Laboratory Safety Guidance.
  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
  • Chemical Safety Resources. Colorado Emergency Preparedness Partnership (CEPP). [Link]
  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
  • Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Safety Data Sheet for 5-Bromoindole. Carl ROTH. [Link]
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
  • Halogenated Solvents in Laboratories.
  • Halogenated Solvents Standard Operating Procedure.
  • 4-Bromoindole Summary.
  • Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH). [Link]
  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]
  • Material Safety Data Sheet for 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.